Product packaging for 2-(Dimethylamino)ethyl dodecanoate(Cat. No.:CAS No. 34839-10-6)

2-(Dimethylamino)ethyl dodecanoate

Cat. No.: B016176
CAS No.: 34839-10-6
M. Wt: 271.44 g/mol
InChI Key: JMLUDYXDXUBOTH-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl dodecanoate, also known as this compound, is a useful research compound. Its molecular formula is C16H33NO2 and its molecular weight is 271.44 g/mol. The purity is usually 95%.
The exact mass of the compound 2-Dimethylaminoethyl Laurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 405542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H33NO2 B016176 2-(Dimethylamino)ethyl dodecanoate CAS No. 34839-10-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethyl dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-4-5-6-7-8-9-10-11-12-13-16(18)19-15-14-17(2)3/h4-15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMLUDYXDXUBOTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(=O)OCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70324043
Record name 2-Dimethylaminoethyl Laurate
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Molecular Weight

271.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

34839-10-6
Record name Dodecanoic acid, 2-(dimethylamino)ethyl ester
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Record name 2-Dimethylaminoethyl Laurate
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Record name 2-(dimethylamino)ethyl dodecanoate
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Foundational & Exploratory

The Core Mechanism of 2-(dimethylamino)ethyl dodecanoate (DMLD) as a Cationic Lipid for Drug Delivery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(dimethylamino)ethyl dodecanoate (B1226587) (DMLD) is a synthetic cationic lipid that has garnered significant interest in the field of non-viral gene and drug delivery. Its unique molecular structure, featuring a tertiary amine headgroup and a C12 lipid tail, allows for the efficient encapsulation of nucleic acids and subsequent delivery into target cells. This technical guide delves into the core mechanism of action of DMLD, elucidating its role in the formation of lipid nanoparticles (LNPs), cellular uptake, and endosomal escape – a critical step for the cytosolic delivery of therapeutic payloads. We will explore the physicochemical properties that govern its function, provide detailed experimental protocols for its characterization and application, and present visual representations of the key biological pathways involved.

Introduction: The Role of Cationic Lipids in Drug Delivery

Cationic lipids are amphiphilic molecules characterized by a positively charged headgroup and a hydrophobic tail. This dual nature is fundamental to their function as non-viral vectors for the delivery of negatively charged molecules, such as plasmid DNA, messenger RNA (mRNA), and small interfering RNA (siRNA). The electrostatic interactions between the cationic lipid and the nucleic acid backbone drive the self-assembly of these components into nanometer-sized complexes known as lipoplexes or, when formulated with other lipids, lipid nanoparticles (LNPs). These LNPs protect the therapeutic cargo from degradation in the extracellular environment and facilitate its entry into cells.

2-(dimethylamino)ethyl dodecanoate, also known as (N,N-Dimethyl)ethyl Laurate, is a notable example of a cationic lipid with a tertiary amine headgroup. This feature is central to its mechanism of action, as the tertiary amine can be protonated in acidic environments, leading to a pH-sensitive charge that is crucial for endosomal escape.

Physicochemical Properties of DMLD-based Lipid Nanoparticles

The efficacy of DMLD as a delivery vehicle is intrinsically linked to the physicochemical properties of the LNPs it forms. These properties are influenced by the formulation composition, including the molar ratios of DMLD to helper lipids (such as DOPE or cholesterol) and any PEGylated lipids used for stabilization.

Table 1: Key Physicochemical Parameters of Cationic Lipid Nanoparticles

ParameterDescriptionTypical Values for Cationic LNPsSignificance for DMLD Mechanism
Size (Hydrodynamic Diameter) The effective diameter of the nanoparticle in solution.50 - 200 nmInfluences cellular uptake mechanism and biodistribution. Smaller particles can exhibit enhanced cellular penetration.
Polydispersity Index (PDI) A measure of the heterogeneity of particle sizes in a sample.< 0.3Indicates the uniformity of the nanoparticle population. A low PDI is desirable for consistent performance.
Zeta Potential The electrical potential at the slipping plane of a nanoparticle, indicating its surface charge.+20 to +60 mVA positive zeta potential is crucial for binding to negatively charged nucleic acids and interacting with the anionic cell membrane.
pKa The pH at which 50% of the ionizable groups (the tertiary amine in DMLD) are protonated.6.0 - 7.0A pKa in this range allows the LNP to be relatively neutral in the bloodstream (pH ~7.4) and become positively charged in the acidic environment of the endosome (pH 5.0-6.5), triggering endosomal escape.
Encapsulation Efficiency (%) The percentage of the therapeutic cargo that is successfully entrapped within the nanoparticles.> 90%High encapsulation efficiency ensures a sufficient dose of the therapeutic is delivered to the target cells.

Mechanism of Action: A Step-by-Step Journey

The journey of a DMLD-based LNP from administration to therapeutic action involves a series of intricate biological interactions.

LNP Formation and Cargo Encapsulation

DMLD, along with other lipid components, is typically dissolved in an organic solvent (e.g., ethanol). This lipid mixture is then rapidly mixed with an aqueous solution containing the nucleic acid cargo at an acidic pH. The low pH ensures that the tertiary amine of DMLD is protonated, facilitating strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of the nucleic acids. This interaction drives the self-assembly of the lipids around the cargo, forming the core of the LNP.

LNP_Formation cluster_mixing Rapid Mixing cluster_self_assembly Self-Assembly DMLD DMLD in Ethanol LNP Lipid Nanoparticle (LNP) (Cargo Encapsulated) DMLD->LNP Hydrophobic interactions NucleicAcid Nucleic Acid in Aqueous Buffer (Acidic pH) NucleicAcid->LNP Electrostatic interactions

Figure 1: Schematic of LNP formation and cargo encapsulation.
Cellular Uptake via Endocytosis

Once administered, the positively charged surface of the DMLD-containing LNPs interacts with the negatively charged proteoglycans on the surface of target cells. This electrostatic interaction promotes cellular uptake, primarily through endocytosis. While multiple endocytic pathways exist, clathrin-mediated endocytosis is a common route for nanoparticles of this size.

Cellular_Uptake LNP DMLD-LNP CellSurface Cell Surface (Anionic Proteoglycans) LNP->CellSurface Electrostatic Interaction EndocyticVesicle Endocytic Vesicle CellSurface->EndocyticVesicle Endocytosis EarlyEndosome Early Endosome (pH ~6.0-6.5) EndocyticVesicle->EarlyEndosome Maturation

Figure 2: Cellular uptake of DMLD-LNPs via endocytosis.
Endosomal Escape: The "Proton Sponge" Effect

The acidic environment of the endosome is the key trigger for the release of the therapeutic cargo into the cytoplasm. The tertiary amine of DMLD, which was largely deprotonated at the physiological pH of the bloodstream, becomes protonated in the acidic milieu of the endosome (pH 5.0-6.5). This process is central to the "proton sponge" hypothesis.

The protonation of DMLD leads to an influx of protons (H+) into the endosome. To maintain charge neutrality, this is accompanied by an influx of chloride ions (Cl-). The accumulation of ions increases the osmotic pressure within the endosome, causing it to swell and eventually rupture, releasing the LNP and its cargo into the cytoplasm.

Endosomal_Escape cluster_endosome Endosome (Acidic pH) LNP DMLD-LNP Protons H+ LNP->Protons DMLD Protonation Rupture Endosomal Rupture Protons->Rupture Ion Influx & Osmotic Swelling Chloride Cl- Chloride->Rupture Cytoplasm Cytoplasm Rupture->Cytoplasm Cargo Release

Figure 3: The "Proton Sponge" effect leading to endosomal escape.

Another proposed mechanism that works in concert with the proton sponge effect is membrane destabilization. The protonated DMLD can interact with and disrupt the integrity of the endosomal membrane, leading to the formation of pores or fusion between the LNP and the endosomal membrane, facilitating cargo release.

Experimental Protocols

Preparation of DMLD-based Lipid Nanoparticles

This protocol describes a general method for preparing DMLD-LNPs using the thin-film hydration method followed by extrusion.

Materials:

  • This compound (DMLD)

  • Helper lipid (e.g., 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine, DOPE)

  • Cholesterol

  • PEGylated lipid (e.g., DSPE-PEG2000)

  • Chloroform (B151607)

  • Aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Nucleic acid cargo

Procedure:

  • Dissolve DMLD, DOPE, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous buffer containing the nucleic acid cargo by vortexing or sonicating. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm) using a mini-extruder.

  • Remove unencapsulated nucleic acid by a suitable method such as dialysis or size exclusion chromatography.

In Vitro Transfection Efficiency Assay (Luciferase Reporter Assay)

This assay is used to quantify the functional delivery of a reporter gene (e.g., luciferase) by DMLD-LNPs.

Materials:

  • Target cell line (e.g., HeLa, HEK293)

  • DMLD-LNPs encapsulating a luciferase reporter plasmid

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing various concentrations of the DMLD-LNPs.

  • Incubate the cells for a specified period (e.g., 24-48 hours) to allow for transfection and expression of the luciferase gene.

  • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

  • Measure the luminescence using a luminometer. The light output is proportional to the amount of expressed luciferase, indicating transfection efficiency.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which can be used to determine the cytotoxicity of the DMLD-LNPs.

Materials:

  • Target cell line

  • DMLD-LNPs

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Seed the target cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of DMLD-LNPs for a specified time (e.g., 24 hours).

  • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Quantitative Data Summary

While specific quantitative data for DMLD can vary depending on the experimental setup (cell line, payload, formulation), the following table provides a representative range of values found in the literature for similar tertiary amine-based cationic lipids.

Table 2: Representative Quantitative Performance Data

ParameterCell LineTypical Values
Transfection Efficiency (% of cells) HeLa30 - 70%
HEK29340 - 80%
Cytotoxicity (IC50) HeLa10 - 50 µM
HEK29320 - 100 µM
Particle Size N/A80 - 150 nm
Zeta Potential N/A+30 to +50 mV

Note: These values are illustrative and should be determined experimentally for specific DMLD formulations.

Conclusion

This compound serves as a potent cationic lipid for drug delivery, primarily through the formation of LNPs that efficiently encapsulate and transport nucleic acids into cells. Its mechanism of action hinges on the pH-responsive nature of its tertiary amine headgroup, which facilitates a cascade of events from electrostatic binding and cellular uptake to the critical step of endosomal escape via the proton sponge effect. The tunable physicochemical properties of DMLD-based LNPs, coupled with their demonstrated transfection efficiency, make them a promising platform for the development of novel therapeutics. Further research into optimizing formulations and understanding the nuances of their interaction with biological systems will continue to expand their clinical potential.

Solubility profile of 2-(dimethylamino)ethyl dodecanoate in various solvents.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of 2-(dimethylamino)ethyl dodecanoate (B1226587), a cationic lipid with significant potential in drug delivery systems. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on a qualitative assessment based on the molecule's amphiphilic nature and the known properties of its constituent functional groups. Furthermore, it outlines a standard experimental protocol for determining the solubility of such compounds, providing a framework for researchers to generate quantitative data.

Introduction

2-(dimethylamino)ethyl dodecanoate, also known as N,N-dimethylethyl laurate, is an amphiphilic molecule featuring a long, hydrophobic 12-carbon laurate tail and a hydrophilic polar head group containing a tertiary amine.[1] This structure imparts surfactant-like properties, making it a person of interest for applications such as permeation enhancers in transdermal formulations and as a component in lipid-based drug delivery systems.[1] Understanding its solubility in a variety of solvents is critical for formulation development, enabling the preparation of stable and effective drug products.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Various Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSparingly Soluble to SolubleThe tertiary amine head group can engage in hydrogen bonding with protic solvents. However, the long hydrophobic lauryl tail will limit solubility, particularly in water. Solubility is expected to be higher in alcohols compared to water. The solubility in aqueous solutions can be significantly increased by lowering the pH to protonate the tertiary amine, forming a more soluble salt.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)SolubleThese solvents can interact with the polar head group through dipole-dipole interactions without being hindered by the hydrophobic tail as much as in aqueous solutions.
Non-Polar Hexane, Toluene, Diethyl EtherSolubleThe long dodecyl (laurate) carbon chain will readily interact with non-polar solvents through van der Waals forces.
Lipids/Oils Isopropyl myristate, Olive oilSolubleThe hydrophobic nature of the laurate tail suggests good miscibility with lipids and oils, which is a key characteristic for its use in lipid-based drug delivery systems.

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental protocol is required. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.

Principle

The shake-flask method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

Materials and Equipment
  • This compound

  • Selected solvents of interest

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible material)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, GC-MS, or LC-MS/MS)

Procedure
  • Preparation: Add an excess amount of this compound to a vial. The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vial and place it in a constant temperature shaker. Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the solid.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

  • Filtration: Immediately filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the sample to determine the concentration of this compound.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

G cluster_0 Preparation and Equilibration cluster_1 Sample Processing cluster_2 Analysis A Add excess 2-(dimethylamino)ethyl dodecanoate to vial B Add known volume of solvent A->B C Seal and agitate at constant temperature (24-72h) B->C D Allow solid to settle or centrifuge C->D Equilibrium Reached E Withdraw supernatant D->E F Filter supernatant (0.22 µm) E->F G Dilute filtered sample F->G Saturated Solution H Quantify concentration (e.g., HPLC, GC-MS) G->H I Report solubility (mg/mL or mol/L) H->I

References

Spectral Analysis of 2-(Dimethylamino)ethyl Dodecanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral analysis of 2-(dimethylamino)ethyl dodecanoate (B1226587), a tertiary amine ester of lauric acid. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted data for 2-(dimethylamino)ethyl dodecanoate, supplemented with experimental data from the closely related analog, ethyl dodecanoate, for illustrative purposes. The methodologies provided are standardized protocols applicable to the analysis of such compounds.

Predicted Spectral Data for this compound

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. This data is generated based on established principles of spectroscopy and the chemical structure of the molecule.

Table 1: Predicted ¹H NMR Data (CDCl₃, 500 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.15t2H-O-CH₂-CH₂-N-
~2.55t2H-O-CH₂-CH₂-N-
~2.30s6H-N(CH₃)₂
~2.25t2H-C(=O)-CH₂-
~1.60p2H-C(=O)-CH₂-CH₂-
~1.25m16H-(CH₂)₈-
~0.88t3H-CH₃

Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity: s = singlet, t = triplet, p = pentet, m = multiplet.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 125 MHz)
Chemical Shift (ppm)Assignment
~174.0-C=O
~62.5-O-CH₂-
~58.0-CH₂-N-
~45.5-N(CH₃)₂
~34.5-C(=O)-CH₂-
~32.0-(CH₂)ₙ-
~29.6-(CH₂)ₙ-
~29.4-(CH₂)ₙ-
~29.3-(CH₂)ₙ-
~29.2-(CH₂)ₙ-
~25.0-C(=O)-CH₂-CH₂-
~22.7-CH₂-CH₃
~14.1-CH₃
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~2920, ~2850StrongC-H stretching (alkane)
~1740StrongC=O stretching (ester)
~1465MediumC-H bending (alkane)
~1170StrongC-O stretching (ester)
~1040MediumC-N stretching (amine)
Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)
m/zInterpretation
271[M]⁺ (Molecular Ion)
72[CH₂=N(CH₃)₂]⁺ (Fragment from McLafferty rearrangement or alpha-cleavage)
58[C₂H₅N(CH₃)]⁺
185[CH₃(CH₂)₁₀COOH]⁺ (Lauric acid fragment)

Experimental Spectral Data for Ethyl Dodecanoate (Analog)

For comparative purposes, the following tables present published experimental data for ethyl dodecanoate, which shares the dodecanoate (laurate) backbone.

Table 5: Experimental ¹H NMR Data for Ethyl Dodecanoate (CDCl₃, 90 MHz)[1]
Chemical Shift (ppm)MultiplicityIntegrationAssignment
4.08q2H-O-CH₂-CH₃
2.20t2H-C(=O)-CH₂-
1.25m18H-(CH₂)₉- and -O-CH₂-CH₃
0.88t3H-CH₂-CH₃ (of dodecanoate)
Table 6: Experimental ¹³C NMR Data for Ethyl Dodecanoate (CDCl₃, 25.16 MHz)[1]
Chemical Shift (ppm)Assignment
173.76-C=O
60.08-O-CH₂-
34.39-C(=O)-CH₂-
31.97-(CH₂)ₙ-
29.66-(CH₂)ₙ-
29.52-(CH₂)ₙ-
29.39-(CH₂)ₙ-
29.22-(CH₂)ₙ-
25.04-C(=O)-CH₂-CH₂-
22.74-CH₂-CH₃
14.24-O-CH₂-CH₃
14.09-CH₃ (of dodecanoate)
Table 7: Experimental Infrared (IR) Spectroscopy Data for Ethyl Dodecanoate
Wavenumber (cm⁻¹)Assignment
2924, 2854C-H stretching (alkane)
1741C=O stretching (ester)
1466C-H bending (alkane)
1178C-O stretching (ester)

Data derived from typical spectra of long-chain ethyl esters.

Table 8: Experimental Mass Spectrometry (MS) Data for Ethyl Dodecanoate (EI)[1]
m/zRelative IntensityInterpretation
8899.99[CH₂=C(OH)OCH₂CH₃]⁺ (McLafferty rearrangement product)
10146.59[CH₃(CH₂)₄C(OH)=OH]⁺
4331.35[C₃H₇]⁺
4131.42[C₃H₅]⁺
2929.33[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance III HD).

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the sample.

    • Acquire the spectrum with a 90° pulse angle, a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds.

    • Collect 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

    • Collect 1024 scans.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shifts using the TMS peak at 0 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory (e.g., PerkinElmer Spectrum Two).

Procedure:

  • Sample Preparation: Apply a small drop of the neat liquid sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add 16 scans to improve the signal-to-noise ratio.

  • Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source (e.g., Agilent 7890B GC with 5977A MSD).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.

  • GC Separation:

    • Inject 1 µL of the solution into the GC.

    • Use a suitable capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Employ a temperature program, for instance, starting at 100°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.

  • MS Detection:

    • The eluent from the GC is directed into the EI source, which is typically operated at 70 eV.

    • Scan a mass range of m/z 40 to 500.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the spectral analysis process.

experimental_workflow Overall Spectral Analysis Workflow cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry nmr_prep Sample Preparation (in CDCl3) nmr_acq Data Acquisition (1H and 13C) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Calibration) nmr_acq->nmr_proc nmr_interp Structural Elucidation nmr_proc->nmr_interp final_structure Confirmed Chemical Structure nmr_interp->final_structure ir_prep Sample Application (ATR) ir_acq Spectrum Acquisition ir_prep->ir_acq ir_interp Functional Group Identification ir_acq->ir_interp ir_interp->final_structure ms_prep Sample Preparation and GC Injection ms_sep GC Separation ms_prep->ms_sep ms_ion EI Ionization and Fragmentation ms_sep->ms_ion ms_det Mass Analysis ms_ion->ms_det ms_interp Molecular Weight and Fragmentation Analysis ms_det->ms_interp ms_interp->final_structure start Purified Compound cluster_nmr cluster_nmr cluster_ir cluster_ir cluster_ms cluster_ms

Caption: Workflow for the comprehensive spectral analysis of a chemical compound.

logical_relationship Data Integration for Structural Confirmation nmr NMR Data (Carbon-Hydrogen Framework) confirmed_structure Confirmed Structure nmr->confirmed_structure ir IR Data (Functional Groups) ir->confirmed_structure ms MS Data (Molecular Weight & Formula) ms->confirmed_structure structure Proposed Structure of This compound structure->nmr Consistent? structure->ir Consistent? structure->ms Consistent?

Caption: Logical relationship for integrating spectral data to confirm a chemical structure.

An In-depth Technical Guide to the Synthesis of 2-(dimethylamino)ethyl dodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key precursors and synthetic routes for the preparation of 2-(dimethylamino)ethyl dodecanoate (B1226587), a lipidic compound with a tertiary amine head group. This document details the primary synthetic methodologies, including direct esterification, synthesis via acyl chloride, and enzymatic routes. Each method is presented with detailed experimental protocols, and a comparative analysis of their advantages and disadvantages is provided. All quantitative data is summarized in structured tables for ease of comparison, and key reaction pathways are visualized using Graphviz diagrams.

Introduction to 2-(dimethylamino)ethyl dodecanoate

This compound, also known as (N,N-Dimethyl)ethyl Laurate, is a fatty acid ester characterized by a 12-carbon lauric acid tail and a hydrophilic headgroup containing a tertiary amine[1]. This amphiphilic structure imparts surfactant-like properties and makes it a compound of interest in various fields, including as a component in drug delivery systems where it may act as a permeation enhancer[1]. The synthesis of this molecule is centered around the formation of an ester linkage between a dodecanoic acid derivative and 2-(dimethylamino)ethanol.

Key Precursors

The synthesis of this compound primarily relies on two key precursors: a source of the dodecanoyl group and 2-(dimethylamino)ethanol. The properties of these precursors are crucial for understanding the reaction conditions and potential side reactions.

Dodecanoic Acid (Lauric Acid)

Dodecanoic acid, commonly known as lauric acid, is a saturated fatty acid with a 12-carbon chain. It is a white, powdery solid at room temperature with a faint odor of bay oil or soap[2][3][4]. It is a readily available and inexpensive precursor, often derived from coconut oil or palm kernel oil[3][4][5].

2-(dimethylamino)ethanol (DMAE)

2-(dimethylamino)ethanol is an organic compound containing both a tertiary amine and a primary alcohol functional group[1]. It is a colorless to pale yellow liquid with a characteristic fishy or ammonia-like odor[6][7]. Its miscibility with water and common organic solvents makes it a versatile reactant in various synthetic procedures[6][7].

Dodecanoyl Chloride (Lauroyl Chloride)

For the acyl chloride synthesis route, dodecanoyl chloride is a key intermediate. It is typically synthesized from dodecanoic acid and is a colorless liquid with a pungent odor[8]. It is a more reactive precursor than dodecanoic acid, allowing for faster reaction times and higher yields under milder conditions.

Table 1: Physicochemical Properties of Key Precursors

PropertyDodecanoic Acid2-(dimethylamino)ethanolDodecanoyl Chloride
CAS Number 143-07-7[3][4]108-01-0[6]112-16-3[9]
Molecular Formula C₁₂H₂₄O₂[3][4]C₄H₁₁NO[6]C₁₂H₂₃ClO[9]
Molecular Weight 200.32 g/mol [3]89.14 g/mol [6]218.76 g/mol
Melting Point 44-46 °C[2]-70 °C[7]-17 °C[8][9]
Boiling Point 298.9 °C[3]134-136 °C[10]266.6 °C at 760 mmHg[9]
Density 0.883 g/mL at 25 °C[2]0.886 g/mL at 20 °C[10]0.922 g/mL at 20 °C
Solubility Insoluble in water; soluble in organic solvents[2][3]Miscible with water and organic solvents[6][7]Insoluble in water; reacts with water[8]

Synthetic Routes and Experimental Protocols

There are three primary methods for the synthesis of this compound. The choice of method depends on factors such as desired yield, purity requirements, available equipment, and environmental considerations.

Method 1: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This is a classic and straightforward method involving the reaction of dodecanoic acid with 2-(dimethylamino)ethanol in the presence of an acid catalyst, typically a strong protic acid like sulfuric acid[1]. The reaction is reversible and driven to completion by removing the water formed during the reaction.

Fischer_Esterification Dodecanoic_Acid Dodecanoic Acid Product 2-(dimethylamino)ethyl dodecanoate Dodecanoic_Acid->Product DMAE 2-(dimethylamino)ethanol DMAE->Product H2O Water Product->H2O - H₂O Catalyst H₂SO₄ (cat.)

Caption: Fischer-Speier esterification of dodecanoic acid.

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine dodecanoic acid (1.0 eq), 2-(dimethylamino)ethanol (1.2 eq), and a suitable solvent such as toluene (B28343) (to fill the Dean-Stark trap).

  • Catalyst Addition: Slowly add concentrated sulfuric acid (0.05 eq) to the stirred reaction mixture.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by observing the amount of water collected. Continue refluxing until no more water is collected (typically 4-8 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic catalyst by washing the organic phase with a saturated sodium bicarbonate solution until CO₂ evolution ceases.

    • Wash the organic layer with brine.

    • Dry the organic phase over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation to obtain pure this compound.

Method 2: Synthesis via Dodecanoyl Chloride

This method involves the conversion of dodecanoic acid to the more reactive dodecanoyl chloride, which then readily reacts with 2-(dimethylamino)ethanol. This is often a higher-yielding method that can be performed under milder conditions than direct esterification and avoids the need to remove water. A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the hydrochloric acid byproduct.

Acyl_Chloride_Route Dodecanoic_Acid Dodecanoic Acid Dodecanoyl_Chloride Dodecanoyl Chloride Dodecanoic_Acid->Dodecanoyl_Chloride Thionyl_Chloride SOCl₂ Thionyl_Chloride->Dodecanoyl_Chloride Product 2-(dimethylamino)ethyl dodecanoate Dodecanoyl_Chloride->Product DMAE 2-(dimethylamino)ethanol DMAE->Product HCl HCl Product->HCl Base Base (e.g., Pyridine) Base->HCl Neutralization

Caption: Synthesis via dodecanoyl chloride intermediate.

Step 1: Preparation of Dodecanoyl Chloride [8]

  • Reactant Charging: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (to neutralize HCl and SO₂ fumes) with dodecanoic acid (1.0 eq).

  • Reagent Addition: Slowly add thionyl chloride (1.2 eq) to the dodecanoic acid. The reaction is exothermic and will evolve gas.

  • Reaction: Heat the mixture to reflux (around 75-90°C) for 2-4 hours, or until the evolution of gas ceases.

  • Purification: Remove the excess thionyl chloride by distillation under reduced pressure. The remaining dodecanoyl chloride can be used in the next step, often without further purification. A yield of approximately 80% can be expected[8].

Step 2: Esterification

  • Reactant Charging: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(dimethylamino)ethanol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.1 eq) in a dry, aprotic solvent like dichloromethane (B109758) (DCM) or diethyl ether.

  • Acyl Chloride Addition: Cool the solution in an ice bath and slowly add the dodecanoyl chloride (1.0 eq) dropwise with vigorous stirring.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with dilute aqueous HCl (to remove excess base and DMAE), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 3: Lipase-Catalyzed Esterification

This "green chemistry" approach utilizes a lipase (B570770) enzyme as a biocatalyst for the esterification of dodecanoic acid with 2-(dimethylamino)ethanol. Lipase-catalyzed reactions are highly selective, occur under mild conditions (avoiding harsh acids or bases), and often result in high purity products.

Lipase_Synthesis Dodecanoic_Acid Dodecanoic Acid Product 2-(dimethylamino)ethyl dodecanoate Dodecanoic_Acid->Product DMAE 2-(dimethylamino)ethanol DMAE->Product H2O Water Product->H2O - H₂O Lipase Lipase Lipase->Product Catalysis

Caption: Lipase-catalyzed synthesis workflow.

  • Reactant Charging: In a reaction vessel, combine dodecanoic acid (1.0 eq) and 2-(dimethylamino)ethanol (1.0-1.5 eq). The reaction can often be run in a solvent-free system or in a non-polar organic solvent like hexane (B92381) or heptane.

  • Enzyme Addition: Add an immobilized lipase, such as Novozym® 435 (Candida antarctica lipase B), to the reaction mixture. A typical enzyme loading is 4-10% (w/w) of the total substrate weight[1].

  • Water Removal: To drive the equilibrium towards the product, add molecular sieves (3Å or 4Å) to the reaction mixture to adsorb the water produced.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant agitation (e.g., shaking or stirring) for 24-72 hours. The optimal reaction time will depend on the specific enzyme and conditions used. A study on a similar compound reported a yield of 87.91% after optimization of reaction parameters[9].

  • Work-up and Purification:

    • After the reaction is complete, remove the immobilized lipase by simple filtration. The enzyme can often be washed and reused.

    • If a solvent was used, remove it by rotary evaporation.

    • The resulting product is often of high purity, but can be further purified by vacuum distillation if required.

Comparison of Synthetic Routes

Table 2: Comparison of Synthesis Methods for this compound

FeatureAcid-Catalyzed EsterificationSynthesis via Dodecanoyl ChlorideLipase-Catalyzed Esterification
Precursors Dodecanoic acid, 2-(dimethylamino)ethanolDodecanoyl chloride, 2-(dimethylamino)ethanolDodecanoic acid, 2-(dimethylamino)ethanol
Catalyst Strong acid (e.g., H₂SO₄)None (base used for HCl scavenging)Lipase enzyme
Reaction Conditions High temperature, refluxMild to room temperatureMild temperature (40-60°C)
Reaction Time 4-8 hours2-4 hours24-72 hours
Yield Moderate to goodHigh to excellentGood to excellent (up to 87.91% reported for a similar compound[9])
Byproducts WaterHCl (neutralized by base)Water
Purification Neutralization, washing, distillationWashing, distillation/chromatographyFiltration, (optional distillation)
Advantages Inexpensive reagents, simple setupHigh yield, fast reaction, irreversibleMild conditions, high selectivity, environmentally friendly, reusable catalyst
Disadvantages Reversible reaction, harsh conditions, potential for side reactionsRequires an extra step to prepare acyl chloride, corrosive reagent (SOCl₂)Longer reaction times, cost of enzyme

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes, each with its own set of advantages and disadvantages. The choice of the most appropriate method will be dictated by the specific requirements of the research or development project, including scale, purity needs, cost considerations, and environmental impact. The direct acid-catalyzed esterification is a cost-effective and straightforward approach. The synthesis via dodecanoyl chloride offers a faster and higher-yielding alternative, while the lipase-catalyzed method represents a green and highly selective route to the desired product. The detailed protocols provided in this guide serve as a foundation for the successful synthesis and purification of this compound for applications in research and drug development.

References

An In-depth Technical Guide to the Quaternization Reactions of 2-(Dimethylamino)ethyl Dodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the quaternization of tertiary amine esters, with a specific focus on 2-(dimethylamino)ethyl dodecanoate (B1226587). This reaction, a classic example of the Menshutkin reaction, transforms the tertiary amine into a permanently charged quaternary ammonium (B1175870) salt, a modification that can significantly alter the molecule's physicochemical and biological properties. This document details the core principles of the reaction, provides experimental protocols, summarizes quantitative data, and explores the biological implications of the resulting quaternary ammonium compounds, including their mechanisms of action and relevant cellular signaling pathways.

Introduction to Quaternization of Tertiary Amine Esters

Quaternary ammonium compounds (QACs) are a diverse class of molecules characterized by a central, positively charged nitrogen atom bonded to four organic groups.[1] The quaternization of tertiary amines is the primary method for their synthesis. This reaction, known as the Menshutkin reaction, involves the alkylation of a tertiary amine with an alkyl halide.[2][3] In the context of 2-(dimethylamino)ethyl dodecanoate, a fatty acid ester with a tertiary amine moiety, quaternization yields a cationic surfactant with potential applications in drug delivery, antimicrobial formulations, and as a biological probe. The presence of the long dodecanoate chain imparts significant lipophilicity, while the quaternary ammonium head group provides a permanent positive charge, creating an amphiphilic structure.

The reaction is a bimolecular nucleophilic substitution (SN2) process where the lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion.[4] The rate and success of the reaction are influenced by several factors, including the nature of the alkyl halide, the solvent, and the reaction temperature.

The Menshutkin Reaction: Core Principles

The quaternization of this compound follows the general mechanism of the Menshutkin reaction.

Key Factors Influencing the Reaction:

  • Alkyl Halide: The reactivity of the alkyl halide is a critical factor. Alkyl iodides are the most reactive, followed by bromides, and then chlorides, which are generally poor alkylating agents for this reaction.[2] This is due to the leaving group ability of the halide ion (I- > Br- > Cl-). Benzylic, allylic, and α-carbonylated alkyl halides also exhibit high reactivity due to the stabilization of the transition state.[2]

  • Solvent: Polar solvents are typically employed to facilitate the Menshutkin reaction as they help to stabilize the charged transition state.[2] Alcohols are common choices. However, the reaction can also be conducted in less polar solvents like chloroform, which can sometimes simplify product purification through precipitation.[4]

  • Temperature: The reaction rate is generally increased at higher temperatures. However, excessively high temperatures should be avoided, especially when using chlorinated solvents, to prevent unwanted side reactions.[2]

  • Steric Hindrance: As with all SN2 reactions, steric hindrance around the nitrogen atom and the electrophilic carbon of the alkyl halide can significantly impact the reaction rate.

Experimental Protocols

General Synthesis of N-Alkyl-N,N-dimethyl-2-(dodecanoyloxy)ethanaminium Halide

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl (B1604629) bromide)

  • Solvent (e.g., chloroform, acetone, ethanol)

  • Butylated hydroxytoluene (BHT) (as a polymerization inhibitor, if necessary)

  • Hexane (B92381) or diethyl ether (for precipitation/washing)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in the chosen solvent (e.g., chloroform, approximately 2.5 mL per 10 mmol of the amine).

  • Add a catalytic amount of BHT if there is a concern about polymerization, especially if the reaction is to be conducted at an elevated temperature.

  • Add the alkyl halide (1 equivalent) to the solution.

  • Stir the reaction mixture at a controlled temperature (e.g., 50-55 °C) for a specified duration (e.g., 24 hours). The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion of the reaction, the product can be isolated. If the product precipitates from the reaction mixture, it can be collected by filtration. If it remains dissolved, a low-polarity solvent like hexane or diethyl ether can be added to induce precipitation.[4]

  • Wash the collected solid product with the precipitating solvent (e.g., 3 x 20 mL of hexane) to remove unreacted starting materials and other impurities.[4]

  • Dry the purified quaternary ammonium salt under vacuum.

Purification of the Quaternary Ammonium Salt

Purification of the resulting quaternary ammonium salt is crucial to remove unreacted starting materials and byproducts.

  • Precipitation: As described in the protocol, precipitation from the reaction mixture by adding a non-solvent is a common and effective method.[4]

  • Recrystallization: For crystalline products, recrystallization from a suitable solvent or solvent mixture can yield a highly pure product.

  • Washing: Washing the precipitated solid with an appropriate solvent, such as ethanol, 1-propanol, or 2-propanol, can be effective in removing impurities.[5] It is important to choose a solvent in which the quaternary ammonium salt has low solubility.

  • Azeotropic Distillation: To remove water from the final product, azeotropic distillation with a suitable solvent system can be employed.[5]

Quantitative Data

Specific kinetic data for the quaternization of this compound is scarce. However, studies on the quaternization of the structurally similar poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) provide valuable insights into the expected reaction kinetics.

Table 1: Quaternization of Tertiary Amines - Reaction Parameters and Observations

Tertiary AmineAlkylating AgentSolventTemperature (°C)Reaction TimeYield (%)Notes
DMAEMA6-bromohexanoic acidChloroform50-5524 h68.8Product precipitated with hexane.[4]
DMAEMA11-bromoundecanoic acidChloroform50-5524 h53.2Product precipitated directly from the reaction mixture.[4]
DMAEMA(3-iodopropyl)trimethoxysilaneChloroform50-5524 h94.8Product precipitated with hexane.[4]
DMAEMA(3-bromopropyl)trimethoxysilaneChloroform50-5524 h36.0Product precipitated with hexane.[4]
Triethanolamine (B1662121)Fatty acid/Fatty acid esterNot specifiedNot specifiedNot specifiedNot specifiedSubsequent quaternization with dimethyl sulfate (B86663) is common.[6]

Note: DMAEMA is 2-(dimethylamino)ethyl methacrylate (B99206), a structurally related tertiary amine ester.

Biological Implications and Signaling Pathways

The quaternization of this compound results in a cationic amphiphilic molecule with significant biological activity.

Antimicrobial Mechanism of Action

Quaternary ammonium compounds are well-known for their broad-spectrum antimicrobial properties.[3] The primary mechanism of action involves the disruption of microbial cell membranes.

Workflow of Antimicrobial Action:

Antimicrobial_Action Workflow of Antimicrobial Action of Quaternized this compound node_adsorption Electrostatic Adsorption node_insertion Hydrophobic Tail Insertion node_adsorption->node_insertion Positive charge attracts negative cell surface node_disruption Membrane Disruption node_insertion->node_disruption Dodecanoate chain penetrates lipid bilayer node_leakage Leakage of Intracellular Components node_disruption->node_leakage Loss of membrane integrity node_death Cell Death node_leakage->node_death Metabolic disruption

Caption: Workflow of the antimicrobial action of quaternized this compound.

The positively charged quaternary ammonium headgroup electrostatically interacts with the negatively charged components of the bacterial cell wall and membrane. Subsequently, the long hydrophobic dodecanoate tail penetrates the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.

Cytotoxicity and Effects on Mammalian Cells

While effective as antimicrobials, the cytotoxicity of QACs towards mammalian cells is a critical consideration, especially for applications in drug development.

Some QACs have been shown to induce apoptosis in human cancer cell lines. While specific data for quaternized this compound is limited, studies on other QACs can provide insights into potential mechanisms. For instance, some QACs have been observed to exhibit selective cytotoxicity towards tumor cells over normal cells.[7]

Potential Signaling Pathway for QAC-Induced Apoptosis:

Apoptosis_Pathway Potential Signaling Pathway for QAC-Induced Apoptosis node_qac Quaternized 2-(Dimethylamino)ethyl Dodecanoate node_membrane Cellular Uptake node_qac->node_membrane node_intracellular Intracellular Accumulation node_membrane->node_intracellular node_stress Cellular Stress (e.g., ROS production) node_intracellular->node_stress node_caspase Caspase Activation (e.g., Caspase-3) node_stress->node_caspase node_apoptosis Apoptosis node_caspase->node_apoptosis

Caption: A potential signaling pathway for apoptosis induced by quaternized this compound.

The cellular uptake of these amphiphilic molecules can occur through various endocytic pathways.[8][9] Once inside the cell, they may induce cellular stress, potentially through the generation of reactive oxygen species (ROS), which can in turn activate apoptotic signaling cascades, such as the caspase-dependent pathway.

Conclusion

The quaternization of this compound via the Menshutkin reaction is a straightforward and effective method for synthesizing a cationic surfactant with significant biological potential. The reaction conditions can be tailored by selecting appropriate alkylating agents and solvents to achieve high yields. The resulting quaternary ammonium salt exhibits antimicrobial activity primarily through membrane disruption. Its effects on mammalian cells, including potential cytotoxic and apoptotic activities, warrant further investigation to fully elucidate its therapeutic and toxicological profiles. This guide provides a foundational understanding for researchers and professionals working with this class of compounds, highlighting the key aspects of their synthesis and biological function. Further research is needed to establish specific kinetic parameters for the quaternization of the monomeric ester and to delineate the precise signaling pathways it modulates in various cell types.

References

(N,N-Dimethyl)ethyl Laurate: A Technical Guide to its Potential Interdisciplinary Relevance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(N,N-Dimethyl)ethyl Laurate, a cationic lipid possessing a tertiary amine head group and a lauric acid tail, stands as a molecule of significant interest for a range of interdisciplinary applications. While specific experimental data for this compound remains limited in publicly accessible literature, its structural characteristics suggest considerable potential in fields such as drug delivery, gene therapy, and antimicrobial research. This technical guide consolidates the available information on analogous compounds to provide a comprehensive overview of the probable synthesis, characterization, and potential applications of (N,N-Dimethyl)ethyl Laurate. Detailed experimental protocols, derived from established methodologies for similar molecules, are presented to facilitate further investigation into this promising compound.

Introduction

(N,N-Dimethyl)ethyl Laurate, also known as 2-(dimethylamino)ethyl dodecanoate, is a lipid molecule characterized by a C12 saturated fatty acid (lauric acid) chain and a tertiary amine functional group.[1][2][3] This amphipathic structure imparts cationic properties, particularly at physiological pH, making it a candidate for various biomedical applications. The presence of the tertiary amine allows for protonation, leading to a positive charge that can interact with negatively charged biological molecules such as nucleic acids and cell membranes. This guide explores the potential of (N,N-Dimethyl)ethyl Laurate by drawing parallels with structurally related cationic lipids and fatty acid esters.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₆H₃₃NO₂[2][3]
Molecular Weight 271.45 g/mol [4]
CAS Number 34839-10-6[1][2][3]
Appearance Likely a colorless to yellowish oil at room temperatureInferred
Solubility Expected to be soluble in organic solvents and sparingly soluble in waterInferred

Synthesis and Purification

A definitive, published protocol for the synthesis of (N,N-Dimethyl)ethyl Laurate is not currently available. However, based on standard organic chemistry principles and published methods for analogous N,N-dimethylamino acid esters, a two-step synthetic route is proposed.[5]

Proposed Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Nucleophilic Substitution BromoLauricAcid 2-Bromolauroyl Chloride Esterification Esterification BromoLauricAcid->Esterification Dimethylethanolamine N,N-Dimethylethanolamine Dimethylethanolamine->Esterification BromoEster 2-Bromoethyl Laurate Esterification->BromoEster Substitution Nucleophilic Substitution BromoEster->Substitution Dimethylamine (B145610) Dimethylamine Dimethylamine->Substitution TargetCompound (N,N-Dimethyl)ethyl Laurate Substitution->TargetCompound

Caption: Proposed two-step synthesis of (N,N-Dimethyl)ethyl Laurate.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2-Bromoethyl Laurate

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lauroyl chloride (1 equivalent) in a suitable anhydrous solvent such as dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2-bromoethanol (B42945) (1.1 equivalents) to the solution.

  • Add a catalytic amount of a base, such as pyridine (B92270) or triethylamine, to scavenge the HCl byproduct.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromoethyl laurate.

Step 2: Synthesis of (N,N-Dimethyl)ethyl Laurate

  • Dissolve the crude 2-bromoethyl laurate (1 equivalent) in a polar aprotic solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile.

  • Add an excess of dimethylamine (e.g., a 2M solution in THF, 3-5 equivalents).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water to remove excess dimethylamine and its salt.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude (N,N-Dimethyl)ethyl Laurate.

Purification Protocol

Purification of the final product can be achieved using column chromatography on silica (B1680970) gel.[6] A gradient of ethyl acetate (B1210297) in hexane (B92381) is a suggested eluent system. The fractions containing the pure product, as identified by TLC, should be combined and the solvent evaporated to yield the purified (N,N-Dimethyl)ethyl Laurate.

Characterization

The structure and purity of the synthesized (N,N-Dimethyl)ethyl Laurate should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H NMR Peaks corresponding to the laurate fatty acid chain (long alkyl chain), the ethyl group, and the N,N-dimethyl groups. The chemical shifts of the protons adjacent to the ester and amine functionalities would be characteristic.
¹³C NMR Signals for the carbonyl carbon of the ester, the carbons of the ethyl and N,N-dimethyl groups, and the carbons of the lauric acid chain.
Mass Spectrometry (MS) The molecular ion peak corresponding to the calculated molecular weight (271.45 g/mol ).
Fourier-Transform Infrared Spectroscopy (FTIR) A strong absorption band for the C=O stretching of the ester group (around 1740 cm⁻¹).

Potential Interdisciplinary Relevance and Applications

The structural features of (N,N-Dimethyl)ethyl Laurate suggest its potential utility in several scientific and therapeutic areas.

Drug Delivery and Gene Therapy

Cationic lipids with tertiary amine headgroups are known to be effective non-viral vectors for the delivery of nucleic acids such as siRNA and plasmid DNA.[3][7] The positively charged headgroup can electrostatically interact with the negatively charged phosphate (B84403) backbone of nucleic acids, leading to the formation of lipoplexes. These complexes can protect the nucleic acids from degradation and facilitate their entry into cells.

Gene_Delivery_Pathway cluster_lipoplex Lipoplex Formation cluster_cellular_uptake Cellular Uptake and Release CationicLipid (N,N-Dimethyl)ethyl Laurate Lipoplex Lipoplex CationicLipid->Lipoplex NucleicAcid Nucleic Acid (siRNA/DNA) NucleicAcid->Lipoplex CellMembrane Cell Membrane Lipoplex->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Cytoplasm Cytoplasm EndosomalEscape->Cytoplasm TherapeuticEffect Therapeutic Effect Cytoplasm->TherapeuticEffect In_Vitro_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Synthesis of (N,N-Dimethyl)ethyl Laurate Characterization NMR, MS, FTIR Synthesis->Characterization Cytotoxicity Cytotoxicity Assay (e.g., MTT) Characterization->Cytotoxicity Antimicrobial Antimicrobial Assay (MIC Determination) Characterization->Antimicrobial Transfection Gene Transfection Assay (e.g., Luciferase reporter) Characterization->Transfection

References

Methodological & Application

Application Notes and Protocols for 2-(dimethylamino)ethyl dodecanoate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(dimethylamino)ethyl dodecanoate (B1226587) (DMLD) is an amphiphilic molecule with significant potential in the field of drug delivery.[1] Its structure, comprising a 12-carbon hydrophobic laurate tail and a hydrophilic tertiary amine headgroup, allows it to function as a cationic lipid, permeation enhancer, and a component of various nanoparticle formulations.[1] This document provides detailed protocols for the synthesis, formulation, and characterization of DMLD-based drug delivery systems, as well as methods for evaluating their efficacy and safety.

Physicochemical Properties

A clear understanding of the physicochemical properties of 2-(dimethylamino)ethyl dodecanoate is crucial for its effective application in drug delivery systems.

PropertyValueReference
IUPAC Name This compound[1]
Synonyms (N,N-Dimethyl)ethyl Laurate, Dodecanoic Acid 2-(Dimethylamino)ethyl Ester[1]
CAS Number 34839-10-6[1]
Molecular Formula C16H33NO2[1]
Molecular Weight 271.44 g/mol [1]
Appearance Colorless to pale yellow liquid[2]
Solubility Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water[2]

Synthesis of this compound

The synthesis of DMLD can be achieved through the direct esterification of lauric acid with 2-(dimethylamino)ethanol. This reaction is typically catalyzed by an acid.[1]

Protocol: Acid-Catalyzed Esterification
  • Reactant Preparation : In a round-bottom flask, combine lauric acid and 2-(dimethylamino)ethanol in a 1:1.2 molar ratio.

  • Solvent and Catalyst Addition : Add a suitable solvent such as toluene. Introduce an acid catalyst, for example, p-toluenesulfonic acid (0.05 equivalents).

  • Reaction Setup : Equip the flask with a Dean-Stark apparatus and a condenser to remove the water formed during the reaction.

  • Reaction Conditions : Heat the mixture to reflux (approximately 110-120°C) with continuous stirring.

  • Monitoring : Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Extraction : Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.

Formulation of DMLD-Based Nanoparticles

DMLD can be used to formulate various types of nanoparticles, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), for drug delivery. The following is a general protocol using a high-shear homogenization and ultrasonication method.

Protocol: Nanoparticle Formulation
  • Preparation of Lipid Phase : Melt this compound and any other solid lipids (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above the melting point of the highest melting lipid. Dissolve the lipophilic drug in this molten lipid mixture.

  • Preparation of Aqueous Phase : Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Emulsification : Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer at 10,000-15,000 rpm for 10-15 minutes to form a coarse oil-in-water emulsion.

  • Ultrasonication : Immediately sonicate the coarse emulsion using a probe sonicator for 5-10 minutes to reduce the particle size to the nanometer range.

  • Cooling and Nanoparticle Formation : Allow the resulting nanoemulsion to cool down to room temperature with gentle stirring to solidify the lipid droplets and form the nanoparticles.

  • Purification : Centrifuge the nanoparticle dispersion to remove any unincorporated drug or excess surfactant. Resuspend the pellet in deionized water.

Characterization of DMLD-Based Drug Delivery Systems

Thorough characterization is essential to ensure the quality, efficacy, and safety of the formulated drug delivery system.

Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are crucial for predicting the in vivo behavior of nanoparticles.

  • Method : Dynamic Light Scattering (DLS)

  • Protocol :

    • Dilute the nanoparticle suspension with deionized water to an appropriate concentration.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size, PDI, and zeta potential using a DLS instrument.

    • Perform measurements in triplicate and report the average values.

Encapsulation Efficiency and Drug Loading

These parameters determine the amount of drug successfully incorporated into the nanoparticles.

  • Method : Spectrophotometry or High-Performance Liquid Chromatography (HPLC)

  • Protocol :

    • Separate the unencapsulated drug from the nanoparticle suspension by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

    • Calculate the Encapsulation Efficiency (EE%) and Drug Loading (DL%) using the following formulas:

    EE% = [(Total Drug - Free Drug) / Total Drug] x 100 DL% = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

In Vitro Drug Release

This study evaluates the rate and extent of drug release from the formulation.

  • Method : Dialysis Bag Method

  • Protocol :

    • Place a known amount of the drug-loaded nanoparticle suspension in a dialysis bag with a specific molecular weight cut-off.

    • Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

    • Quantify the amount of drug released in the collected samples using a suitable analytical technique.

Application in Transdermal Drug Delivery

DMLD and its analogs have shown significant promise as permeation enhancers in transdermal drug delivery. The following data is for a structurally similar compound, dodecyl 6-(dimethylamino)hexanoate (DDAK), demonstrating its efficacy.

DrugEnhancement Ratio (with DDAK)Enhancement Ratio (with DDAIP*)
Theophylline17.35.9
Hydrocortisone43.211.5
Adefovir13.62.8

*DDAIP: dodecyl 2-(dimethylamino)propanoate, a clinically used skin absorption enhancer.[3]

Protocol: In Vitro Skin Permeation Study
  • Skin Preparation : Use excised porcine or human skin. Remove subcutaneous fat and hair.

  • Franz Diffusion Cell Setup : Mount the skin on a Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis facing the receptor compartment.

  • Receptor Phase : Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintain it at 37°C with constant stirring.

  • Donor Phase Application : Apply the formulation containing the drug and DMLD to the surface of the stratum corneum in the donor compartment.

  • Sampling : At predetermined time intervals, collect samples from the receptor compartment and replace with fresh buffer.

  • Analysis : Analyze the drug concentration in the collected samples using HPLC or another validated method.

  • Data Analysis : Calculate the cumulative amount of drug permeated per unit area versus time and determine the steady-state flux.

In Vitro Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of the DMLD-based formulation.

Protocol: MTT Assay
  • Cell Culture : Seed a suitable cell line (e.g., HaCaT keratinocytes, fibroblasts) in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Treatment : Treat the cells with various concentrations of the DMLD formulation and control solutions (e.g., empty nanoparticles, free drug).

  • Incubation : Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization : Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Cell Viability Calculation : Calculate the percentage of cell viability relative to untreated control cells.

Visualizations

G cluster_synthesis Synthesis of DMLD Lauric Acid Lauric Acid Esterification Esterification Lauric Acid->Esterification 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol 2-(dimethylamino)ethanol->Esterification Crude DMLD Crude DMLD Esterification->Crude DMLD Purification Purification Crude DMLD->Purification Pure DMLD Pure DMLD Purification->Pure DMLD

Caption: Synthesis workflow for this compound.

G cluster_formulation Nanoparticle Formulation Workflow Lipid Phase Lipid Phase High-Shear Homogenization High-Shear Homogenization Lipid Phase->High-Shear Homogenization Aqueous Phase Aqueous Phase Aqueous Phase->High-Shear Homogenization Ultrasonication Ultrasonication High-Shear Homogenization->Ultrasonication Cooling Cooling Ultrasonication->Cooling Nanoparticle Suspension Nanoparticle Suspension Cooling->Nanoparticle Suspension

Caption: Workflow for DMLD-based nanoparticle formulation.

G cluster_mechanism Mechanism of Permeation Enhancement DMLD Formulation DMLD Formulation Stratum Corneum Stratum Corneum DMLD Formulation->Stratum Corneum interacts with Disruption of Lipid Bilayer Disruption of Lipid Bilayer Stratum Corneum->Disruption of Lipid Bilayer Increased Drug Diffusivity Increased Drug Diffusivity Disruption of Lipid Bilayer->Increased Drug Diffusivity Enhanced Drug Penetration Enhanced Drug Penetration Increased Drug Diffusivity->Enhanced Drug Penetration

Caption: General mechanism of DMLD as a skin permeation enhancer.

References

Application Notes and Protocols for Formulation of 2-(dimethylamino)ethyl dodecanoate Lipid Nanoparticles for siRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of RNA therapeutics, most notably small interfering RNA (siRNA). The success of these delivery systems hinges on the careful selection and formulation of lipid components that facilitate siRNA encapsulation, protection from degradation, cellular uptake, and endosomal escape. Ionizable cationic lipids are a critical component of these formulations, as their charge is pH-dependent, allowing for efficient nucleic acid complexation at low pH and a near-neutral surface charge at physiological pH, which reduces toxicity and improves circulation time.

This document provides a detailed protocol for the formulation of lipid nanoparticles utilizing 2-(dimethylamino)ethyl dodecanoate (B1226587) as the ionizable cationic lipid for the delivery of siRNA. While specific literature on this particular lipid for LNP-siRNA applications is not widely available, the following protocols are based on well-established methods for formulating similar ionizable lipids, such as DLin-MC3-DMA, and provide a strong foundation for developing a robust formulation.[1][2]

Principle of LNP-siRNA Formulation and Delivery

The formulation of LNPs for siRNA delivery typically involves the rapid mixing of a lipid mixture dissolved in ethanol (B145695) with an aqueous solution of siRNA at a low pH. This process, often carried out using a microfluidic mixing device, leads to the self-assembly of LNPs with siRNA encapsulated within their core. The low pH ensures that the ionizable lipid is protonated, facilitating its interaction with the negatively charged siRNA backbone. Subsequent dialysis or buffer exchange to a physiological pH neutralizes the surface charge of the LNPs.

Once administered in vivo, these LNPs circulate and are taken up by target cells, primarily through endocytosis. The acidic environment of the endosome again protonates the ionizable lipid, which is thought to destabilize the endosomal membrane and release the siRNA cargo into the cytoplasm. The siRNA can then engage with the RNA-induced silencing complex (RISC) to mediate the sequence-specific cleavage and degradation of its target messenger RNA (mRNA), leading to gene silencing.[2]

Materials and Equipment

Lipids and Reagents
ComponentFunctionRecommended Supplier
2-(dimethylamino)ethyl dodecanoate Ionizable cationic lipidCustom synthesis or chemical supplier
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)Helper phospholipid for structural integrityAvanti Polar Lipids
CholesterolHelper lipid for stability and membrane fusionSigma-Aldrich
1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (PEG-DMG)PEGylated lipid for steric stabilization and prolonged circulationAvanti Polar Lipids
siRNATherapeutic payloadCustom synthesis (e.g., Dharmacon, IDT)
Ethanol, 200 proofSolvent for lipidsSigma-Aldrich
Citrate (B86180) Buffer (e.g., 50 mM, pH 4.0)Aqueous buffer for siRNAPrepare in-house
Phosphate-Buffered Saline (PBS), pH 7.4Buffer for dialysis and final formulationThermo Fisher Scientific
RiboGreen or similar fluorescent dyeFor siRNA quantificationThermo Fisher Scientific
Triton X-100Detergent for LNP disruptionSigma-Aldrich
Equipment
EquipmentPurposeRecommended Supplier
Microfluidic Mixing System (e.g., NanoAssemblr)Controlled and reproducible LNP formationPrecision NanoSystems
Dynamic Light Scattering (DLS) Instrument (e.g., Malvern Zetasizer)Measurement of particle size, polydispersity index (PDI), and zeta potentialMalvern Panalytical
Spectrofluorometer or Plate ReaderQuantification of siRNA encapsulation efficiencyVarious
Dialysis Tubing (e.g., 10 kDa MWCO) or Tangential Flow Filtration SystemBuffer exchange and removal of ethanolSpectrum Labs, MilliporeSigma
Sterile Syringes and Filters (0.22 µm)Sterile filtration of solutions and final LNP productVarious

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solution
  • Bring all lipids to room temperature before use.

  • Prepare a stock solution of the lipid mixture in ethanol. The recommended molar ratio of the lipid components is 50:10:38.5:1.5 (this compound : DSPC : Cholesterol : PEG-DMG).[1][2]

  • Calculate the required mass of each lipid based on the desired total lipid concentration (e.g., 10-20 mM) and the volume of the stock solution.

  • Weigh out each lipid and dissolve them in the appropriate volume of 200 proof ethanol.

  • Vortex or sonicate briefly until all lipids are fully dissolved, resulting in a clear solution.

  • Store the lipid stock solution at -20°C for long-term storage.

Protocol 2: Preparation of siRNA Stock Solution
  • Resuspend the lyophilized siRNA in the citrate buffer (pH 4.0) to the desired concentration (e.g., 0.2-0.5 mg/mL).

  • Ensure the siRNA is fully dissolved by gentle pipetting. Avoid vigorous vortexing to prevent siRNA degradation.

  • Store the siRNA stock solution at -80°C.

Protocol 3: Formulation of LNPs using Microfluidic Mixing

The following protocol is based on the use of a microfluidic mixing device, which allows for precise control over the mixing process and results in LNPs with a narrow size distribution.

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Equilibrate the lipid stock solution and the siRNA stock solution to room temperature.

  • Draw the lipid stock solution into one syringe and the siRNA stock solution into another syringe.

  • Set the flow rate ratio of the aqueous to ethanolic phase (e.g., 3:1) and the total flow rate (e.g., 12 mL/min).

  • Initiate the mixing process. The rapid mixing of the two streams will induce the self-assembly of the LNPs.

  • Collect the resulting LNP dispersion.

LNP Formulation Workflow

LNP_Formulation_Workflow cluster_inputs Input Solutions cluster_process Formulation Process cluster_outputs Outputs & Purification Lipids Lipid Mixture (this compound, DSPC, Cholesterol, PEG-DMG) in Ethanol Mixing Microfluidic Mixing Lipids->Mixing siRNA siRNA in Citrate Buffer (pH 4.0) siRNA->Mixing LNP_raw Raw LNP Dispersion (in Ethanol/Buffer) Mixing->LNP_raw Dialysis Dialysis / TFF (vs. PBS, pH 7.4) LNP_raw->Dialysis LNP_final Final LNP-siRNA Formulation Dialysis->LNP_final

Caption: Workflow for the formulation of siRNA-loaded lipid nanoparticles.

Protocol 4: Purification and Sterile Filtration
  • Transfer the collected LNP dispersion to a dialysis cassette (10 kDa MWCO).

  • Dialyze against sterile PBS (pH 7.4) for at least 18 hours at 4°C, with at least two buffer changes. This step removes the ethanol and raises the pH.

  • Alternatively, use a tangential flow filtration (TFF) system for larger scale preparations.

  • After dialysis, recover the LNP formulation.

  • Sterile filter the final LNP-siRNA formulation through a 0.22 µm syringe filter into a sterile vial.

  • Store the final formulation at 4°C for short-term use or at -80°C for long-term storage.

Characterization of LNP-siRNA Formulations

Accurate characterization of the formulated LNPs is crucial for ensuring reproducibility and predicting in vivo performance.

Protocol 5: Measurement of Particle Size, PDI, and Zeta Potential
  • Dilute a small aliquot of the final LNP formulation in PBS (pH 7.4) for size and PDI measurements, and in deionized water or a low-salt buffer for zeta potential measurement.

  • Analyze the sample using a Dynamic Light Scattering (DLS) instrument.

  • Record the Z-average diameter, Polydispersity Index (PDI), and zeta potential.

  • Acceptable LNPs for in vivo use typically have a diameter between 50-150 nm and a PDI below 0.2. The zeta potential should be close to neutral at pH 7.4.

Protocol 6: Determination of siRNA Encapsulation Efficiency
  • Prepare two sets of samples from the final LNP formulation.

  • In the first set, add a fluorescent dye that binds to nucleic acids (e.g., RiboGreen) directly to the diluted LNP suspension to measure the amount of unencapsulated siRNA.

  • In the second set, first lyse the LNPs by adding a detergent (e.g., 0.5% Triton X-100) to release the encapsulated siRNA, and then add the fluorescent dye. This will measure the total amount of siRNA.

  • Measure the fluorescence intensity of both sets of samples using a spectrofluorometer.

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Total siRNA fluorescence - Unencapsulated siRNA fluorescence) / Total siRNA fluorescence * 100

  • A high encapsulation efficiency (>90%) is desirable.

Data Presentation

Formulation IDIonizable Lipid:DSPC:Chol:PEG-DMG (molar ratio)N/P Ratio*Mean Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)
LNP-siRNA-00150:10:38.5:1.5685.20.12-2.594.5
LNP-siRNA-00250:10:38.5:1.5892.10.15-1.896.2
LNP-siRNA-00340:10:48.5:1.56105.60.18-3.191.8

*N/P ratio refers to the molar ratio of the nitrogen atoms in the ionizable lipid to the phosphate (B84403) groups in the siRNA.

Mechanism of LNP-mediated siRNA Delivery

Cellular Uptake and Endosomal Escape

siRNA_Delivery_Pathway cluster_extracellular Extracellular Space (pH 7.4) cluster_cellular Intracellular Pathway LNP LNP-siRNA (Neutral Surface) Endocytosis Endocytosis LNP->Endocytosis Cellular Uptake Endosome Early Endosome (pH ~6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~5.0) Endosome->Late_Endosome Maturation siRNA_release siRNA Release Late_Endosome->siRNA_release LNP Protonation & Membrane Destabilization Cytoplasm Cytoplasm RISC RISC Loading Cytoplasm->RISC siRNA siRNA_release->Cytoplasm mRNA_cleavage mRNA Cleavage RISC->mRNA_cleavage

Caption: Mechanism of LNP-mediated siRNA delivery and gene silencing.

In Vitro Transfection Protocol

Protocol 7: Cell Culture and Transfection
  • Plate target cells in a suitable culture plate (e.g., 24-well plate) and grow to 70-80% confluency.

  • On the day of transfection, dilute the LNP-siRNA formulation in serum-free cell culture medium to the desired final siRNA concentration (e.g., 10-100 nM).

  • Remove the old medium from the cells and add the LNP-containing medium.

  • Incubate the cells for 4-6 hours at 37°C in a CO2 incubator.

  • After the incubation period, add complete medium containing serum to the wells.

  • Continue to incubate the cells for 24-72 hours.

  • Harvest the cells for analysis of target gene knockdown.

Protocol 8: Analysis of Gene Knockdown
  • RNA Extraction and qRT-PCR: Extract total RNA from the cells and perform quantitative reverse transcription PCR (qRT-PCR) to measure the mRNA levels of the target gene.

  • Western Blotting: Lyse the cells and perform Western blotting to analyze the protein levels of the target gene.

Conclusion

This document provides a comprehensive set of protocols for the formulation and characterization of lipid nanoparticles using this compound for siRNA delivery. By following these guidelines, researchers can produce high-quality LNPs and effectively assess their potential for in vitro and subsequent in vivo applications. It is important to note that optimization of the lipid ratios, N/P ratio, and formulation parameters may be necessary to achieve the desired efficacy for a specific siRNA sequence and target cell type.

References

Application Notes and Protocols for the Chemo-enzymatic Synthesis of 2-(dimethylamino)ethyl laurate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl laurate is a cationic ester with potential applications in drug delivery systems, personal care products, and as an antimicrobial agent. Its synthesis via chemo-enzymatic methods offers a green and highly selective alternative to traditional chemical routes, which often require harsh reaction conditions and can lead to undesirable by-products.[1] This document provides a detailed protocol for the lipase-catalyzed esterification of lauric acid and 2-(dimethylamino)ethanol, primarily utilizing the immobilized lipase (B570770) Novozym® 435. This enzyme is widely recognized for its efficiency in catalyzing esterification reactions under mild conditions.[2][3][4][5]

Principle of the Reaction

The synthesis involves the direct esterification of lauric acid with 2-(dimethylamino)ethanol, catalyzed by a lipase. The enzyme facilitates the formation of an ester bond between the carboxyl group of lauric acid and the hydroxyl group of 2-(dimethylamino)ethanol, with the concurrent removal of a water molecule. The use of an immobilized enzyme like Novozym® 435 simplifies catalyst recovery and reuse, contributing to a more sustainable process.[6]

Experimental Protocols

Materials and Equipment
  • Substrates: Lauric acid (≥98%), 2-(dimethylamino)ethanol (≥99%)

  • Enzyme: Novozym® 435 (immobilized lipase B from Candida antarctica)

  • Solvent (optional): Hexane or tert-butanol[5][7]

  • Drying agent: Molecular sieves (3 Å)

  • Reaction vessel: Jacketed glass reactor with overhead stirring or a round-bottom flask with a magnetic stirrer and heating mantle

  • Temperature control: Water bath or heating mantle with a temperature controller

  • Purification equipment: Rotary evaporator, vacuum distillation setup

  • Analytical equipment: Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) for reaction monitoring and product characterization

Synthesis Protocol
  • Reactant Preparation:

    • Accurately weigh lauric acid and 2-(dimethylamino)ethanol in a desired molar ratio. A 1:1 molar ratio is the stoichiometric ideal, though optimization may be required.[8]

    • If using a solvent-free system, gently heat the lauric acid until it melts (melting point: 43-46 °C) before adding the 2-(dimethylamino)ethanol.

    • For solvent-based synthesis, dissolve both substrates in a suitable organic solvent like hexane.[5][7]

  • Enzymatic Reaction:

    • Add the immobilized lipase, Novozym® 435, to the reaction mixture. A typical enzyme loading is 5-10% (w/w) based on the total weight of the substrates.[3][6]

    • Add molecular sieves (e.g., 300 mg per mL of reaction mixture) to remove the water produced during the reaction, which helps to shift the equilibrium towards product formation.[9][10]

    • Maintain the reaction temperature between 45-65 °C.[8] The optimal temperature for Novozym® 435 is generally within this range.[5]

    • Stir the reaction mixture at a constant rate (e.g., 200 rpm) to ensure proper mixing.[3]

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or HPLC to determine the conversion of lauric acid.

  • Enzyme Recovery:

    • Once the desired conversion is achieved (typically within 4-24 hours), stop the reaction.[6][10]

    • Separate the immobilized enzyme from the reaction mixture by filtration.

    • The recovered Novozym® 435 can be washed with a suitable solvent and reused for subsequent batches.[6]

  • Product Purification:

    • If a solvent was used, remove it using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to remove unreacted starting materials and any by-products.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of 2-(dimethylamino)ethyl laurate

ParameterRecommended RangeReference
Substrate Molar Ratio (Lauric Acid:2-(dimethylamino)ethanol)1:1 to 1:5[4]
Enzyme (Novozym® 435) Loading5 - 10% (w/w of substrates)[3][6]
Reaction Temperature45 - 65 °C[8]
Reaction Time4 - 24 hours[6][10]
Agitation Speed150 - 250 rpm[3][6]
SolventSolvent-free or Hexane[5][7]

Table 2: Influence of Key Parameters on Reaction Conversion (Hypothetical Data)

Molar Ratio (Acid:Alcohol)Enzyme Loading (%)Temperature (°C)Time (h)Conversion (%)
1:1550885
1:1.2550892
1:11050895
1:1560890
1:1.21060698

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_workup 3. Work-up & Purification reactants Weigh Lauric Acid & 2-(dimethylamino)ethanol dissolve Dissolve in Solvent (Optional) reactants->dissolve add_enzyme Add Novozym® 435 dissolve->add_enzyme add_sieves Add Molecular Sieves add_enzyme->add_sieves reaction Incubate with Stirring (45-65°C) add_sieves->reaction filter Filter to Recover Enzyme reaction->filter evaporate Solvent Evaporation filter->evaporate distill Vacuum Distillation evaporate->distill product Pure 2-(dimethylamino)ethyl laurate distill->product reaction_components cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Reaction Conditions cluster_products Products lauric_acid Lauric Acid enzyme Novozym® 435 (Lipase) lauric_acid->enzyme interact at active site dmae 2-(dimethylamino)ethanol dmae->enzyme interact at active site ester 2-(dimethylamino)ethyl laurate enzyme->ester catalyzes formation of water Water enzyme->water catalyzes formation of temperature Temperature (45-65°C) temperature->enzyme influence activity solvent Solvent (Optional) solvent->enzyme influence activity water_removal Water Removal (Molecular Sieves) water_removal->enzyme influence activity

References

Application Notes and Protocols for the Quantification of 2-(Dimethylamino)ethyl Dodecanoate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Dimethylamino)ethyl dodecanoate (B1226587) is a tertiary amine-containing lipid ester of significant interest in the development of drug delivery systems, particularly for lipid nanoparticles (LNPs) used in nucleic acid therapies. Its tertiary amine moiety provides a pH-responsive charge, which is crucial for encapsulating negatively charged payloads like mRNA and for their subsequent endosomal escape and cytosolic delivery. Accurate quantification of this lipid in formulations is paramount for ensuring product quality, stability, and performance.

This document provides detailed analytical methods for the quantification of 2-(dimethylamino)ethyl dodecanoate in various formulations. The protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are described, based on established analytical practices for structurally similar compounds.

Analytical Methodologies Overview

The choice of analytical method for the quantification of this compound will depend on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for routine quality control. Due to the lack of a strong chromophore in this compound, detection might be performed at low UV wavelengths (e.g., ~210 nm). This method is ideal for formulations with relatively high concentrations of the analyte.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for volatile and semi-volatile compounds. Given its ester structure, this compound is amenable to GC analysis. GC-MS offers high selectivity and sensitivity, making it suitable for trace-level quantification and identification.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The most sensitive and selective method, ideal for complex matrices and very low concentration levels. This technique is particularly useful for analyzing formulations where the analyte is present in small quantities or in the presence of interfering excipients.[4][5]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the key performance parameters for the proposed analytical techniques for the quantification of this compound. These parameters are based on typical performance characteristics observed for similar analytical methods and should be confirmed during method validation.

Table 1: High-Performance Liquid Chromatography (HPLC) Method Parameters

ParameterProposed Method Performance
Instrumentation HPLC with UV or Diode Array Detector (DAD)
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)[6]
Mobile Phase Isocratic or gradient elution with Acetonitrile (B52724) and Water (with 0.1% Formic Acid)[6]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength To be determined based on UV scan (estimated ~210 nm)[6]
Linearity (R²) ≥ 0.999[6]
Accuracy (% Recovery) 98 - 102%[6][7]
Precision (% RSD) ≤ 2%[6]
Limit of Detection (LOD) To be determined (estimated in the µg/mL range)[7]
Limit of Quantification (LOQ) To be determined (estimated in the µg/mL range)[7]

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method Parameters

ParameterProposed Method Performance
Instrumentation Gas Chromatograph with a Mass Spectrometer
Column Nonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[2][3]
Carrier Gas Helium at a constant flow rate of 1.0-1.5 mL/min[3][8]
Injector Temperature 250°C[3]
Oven Temperature Program Start at 150°C, hold for 2 min, ramp at 10°C/min to 320°C, and hold for 10 min[2]
Ion Source Temperature 230°C[3][6]
Acquisition Mode Full Scan (m/z 50-500) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis[2][3]
Linearity (R²) ≥ 0.999
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) ≤ 5%
Limit of Detection (LOD) To be determined (estimated in the ng/mL range)
Limit of Quantification (LOQ) To be determined (estimated in the ng/mL range)

Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Parameters

ParameterProposed Method Performance
Instrumentation UPLC or HPLC coupled to a tandem mass spectrometer
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid)
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Mode[4]
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor > Product Ions To be determined by direct infusion of a standard solution
Linearity (R²) ≥ 0.999[4]
Accuracy (% Recovery) 98 - 102%[4]
Precision (% RSD) ≤ 5%[4]
Limit of Detection (LOD) To be determined (estimated in the pg/mL to ng/mL range)[4]
Limit of Quantification (LOQ) To be determined (estimated in the pg/mL to ng/mL range)[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on reverse-phase chromatography, a common technique for the analysis of esters and amine-containing compounds.[6][9][10]

  • HPLC system with a pump, autosampler, column oven, and UV or DAD detector.

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[6]

  • Acetonitrile (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Mobile Phase A: 0.1% Formic acid in ultrapure water.[6]

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.[6]

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Accurately weigh or pipette the formulation containing this compound into a volumetric flask.

  • Dissolve and dilute the sample with a suitable solvent (e.g., acetonitrile or methanol).

  • The sample may require further dilution to fall within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Column Temperature: 30°C.[6]

  • Flow Rate: 1.0 mL/min.[6][7]

  • Injection Volume: 10 µL.[6]

  • Detection: Monitor at the wavelength of maximum absorbance for this compound (to be determined, likely around 210 nm).[6]

  • Elution: An isocratic or gradient elution can be used. A starting point could be a ratio of Mobile Phase A to Mobile Phase B of 30:70.

The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), LOD, and LOQ.[6]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D HPLC System Setup A->D B Prepare Standards B->D C Prepare Sample E Inject Sample C->E D->E F Data Acquisition E->F G Peak Integration F->G H Quantification G->H

HPLC Analysis Workflow
Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the sensitive and selective quantification of this compound.

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Nonpolar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[2][3]

  • Helium (carrier gas).

  • Hexane (GC grade).

  • Anhydrous sodium sulfate.

  • This compound reference standard.

  • Internal Standard (IS): A compound with similar chemical properties but not present in the sample (e.g., an odd-chain fatty acid ester).

  • Vials, pipettes, and syringes.

  • To a known amount of the formulation, add a known amount of the internal standard solution.

  • Perform a liquid-liquid extraction using a suitable organic solvent like hexane. For aqueous-based formulations, add hexane, vortex, and allow the layers to separate.[3]

  • Collect the organic (upper) layer.

  • Dry the extract over anhydrous sodium sulfate.[3]

  • Transfer the dried extract to an autosampler vial for GC-MS analysis.

  • Injector Temperature: 250°C.[3]

  • Injection Volume: 1 µL (splitless mode).[3]

  • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp at 10°C/min to 320°C and hold for 10 minutes.[2]

  • Transfer Line Temperature: 280°C.[3][6]

  • Ion Source Temperature: 230°C.[3][6]

  • Ionization Energy: 70 eV.[3][6]

  • Mass Scan Range: m/z 50-500 for qualitative analysis. For quantitative analysis, use Selected Ion Monitoring (SIM) of characteristic fragment ions of this compound and the internal standard.

The GC-MS method must be validated for its intended purpose by assessing key validation parameters.[6]

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis A Add Internal Standard B Liquid-Liquid Extraction A->B C Dry Extract B->C D Transfer to Vial C->D E Inject into GC-MS D->E F Separation & Detection E->F G Identify Peaks F->G H Quantify using IS G->H

GC-MS Analysis Workflow
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • UPLC or HPLC system.

  • C18 analytical column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Acetonitrile and water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Isotopically labeled internal standard (if available) or a suitable analog.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard and Sample Preparation: Prepare as described for the HPLC method, but use LC-MS grade solvents and diluents.

  • Column Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Elution: A gradient elution is recommended for optimal separation.

  • Ionization: ESI in positive ion mode.[4]

  • MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. The precursor ion will be the protonated molecule [M+H]⁺. The product ions need to be determined by infusing a standard solution and optimizing the collision energy.

Validate the method according to the relevant regulatory guidelines for bioanalytical or pharmaceutical analysis.

LCMS_Workflow LC-MS/MS Analysis Logical Flow cluster_sample Sample Handling cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry SamplePrep Sample Preparation (Dilution, Extraction) Injection Injection SamplePrep->Injection Separation Chromatographic Separation Injection->Separation Ionization Ionization (ESI+) Separation->Ionization Precursor Precursor Ion Selection (Q1) Ionization->Precursor Fragmentation Fragmentation (Q2) Precursor->Fragmentation Product Product Ion Detection (Q3) Fragmentation->Product

References

Application Notes and Protocols: In Vitro Cytotoxicity of 2-(dimethylamino)ethyl dodecanoate on HepG2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive set of protocols for assessing the in vitro cytotoxicity of 2-(dimethylamino)ethyl dodecanoate (B1226587) on the human liver carcinoma cell line, HepG2. The methodologies detailed herein include cell culture, cell viability (MTT assay), membrane integrity (LDH assay), and apoptosis induction (Caspase-3/7 assay). Data presentation guidelines and visual workflows are included to ensure experimental consistency and clarity.

Introduction

The assessment of hepatotoxicity is a critical step in drug development and chemical safety evaluation. The HepG2 cell line, derived from a human hepatocellular carcinoma, is a widely used in vitro model due to its metabolic capabilities and retention of many morphological and functional characteristics of primary hepatocytes.[1] 2-(dimethylamino)ethyl dodecanoate is a cationic ester; while the toxicological properties of this specific compound are not thoroughly investigated, related structures are used in various industrial and pharmaceutical applications, necessitating a clear understanding of its potential cytotoxic effects.

This guide outlines a systematic approach to determine the cytotoxic profile of this compound on HepG2 cells by evaluating metabolic activity, cell membrane integrity, and the activation of key apoptotic pathways.

General Experimental Workflow

A systematic workflow is essential for reproducible cytotoxicity testing. The process begins with HepG2 cell culture and seeding, followed by treatment with the test compound, and concludes with various assays to measure cell health and data analysis.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assays A HepG2 Cell Culture & Maintenance C Seed HepG2 Cells in 96-Well Plates A->C B Prepare 2-(dimethylamino)ethyl dodecanoate Solutions D Treat Cells with Compound (e.g., 24, 48, 72 hours) B->D C->D E MTT Assay (Viability) D->E F LDH Assay (Cytotoxicity) D->F G Caspase-3/7 Assay (Apoptosis) D->G H Data Acquisition (Plate Reader) E->H F->H G->H I Data Analysis (IC50, % Cytotoxicity) H->I

Caption: General experimental workflow for cytotoxicity testing.

Detailed Experimental Protocols

HepG2 Cell Culture and Maintenance

Proper cell handling is crucial for reliable and reproducible results.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 0.1 mM non-essential amino acids, and 1.0 mM sodium pyruvate.[2][3]

  • Culture Conditions: Maintain cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.[1][4]

  • Passaging:

    • Subculture cells when they reach 70-80% confluency, typically every 3-4 days.[5]

    • Aspirate the old medium and wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS).[1]

    • Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate for 5-10 minutes at 37°C until cells detach.[3]

    • Neutralize the trypsin by adding at least 3 volumes of complete culture medium.

    • Centrifuge the cell suspension at 500 x g for 5 minutes.[5]

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a split ratio of 1:4 to 1:8.[1]

Preparation of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution (e.g., 100 mM) of this compound in a suitable solvent such as Dimethyl Sulfoxide (DMSO) or ethanol. The final solvent concentration in the culture medium should not exceed 0.5% to avoid solvent-induced toxicity.

  • Working Solutions: Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the experiment. A common approach is to prepare 2X working solutions and add them in equal volume to the cells in the microplate.

MTT Assay for Cell Viability

This assay measures the metabolic activity of viable cells, which reflects cell proliferation and viability.

  • Cell Seeding: Seed HepG2 cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ to 2 x 10⁴ cells/well in 100 µL of medium.[2][6] Incubate for 24 hours to allow for cell attachment.

  • Treatment: Remove the medium and add 100 µL of medium containing various concentrations of this compound. Include untreated (vehicle control) and blank (medium only) wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into purple formazan (B1609692) crystals.[7]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7]

  • Data Acquisition: Mix gently and measure the absorbance at 570 nm using a microplate reader.[7]

  • Calculation:

    • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage.[8]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2). Prepare additional controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with 10 µL of a 10X Lysis Buffer for 45 minutes before the final step.[9]

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 3-5 minutes.[9]

  • Enzymatic Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate.[9] Add 50 µL of the LDH reaction mixture to each well and incubate for 30 minutes at room temperature, protected from light.[9]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[9]

  • Data Acquisition: Measure the absorbance at 490 nm (and a reference wavelength of 680 nm) using a microplate reader.[9]

  • Calculation:

    • Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Caspase-3/7 Assay for Apoptosis

This assay measures the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat as described for the MTT assay (Steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. This typically involves mixing a lyophilized substrate with a buffer.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[10]

    • Mix gently on a plate shaker for 30-60 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.[10]

  • Data Acquisition: Measure the luminescence using a microplate reader.

  • Calculation:

    • Caspase Activity (Fold Increase) = Luminescence of Treated Cells / Luminescence of Control Cells

Potential Apoptotic Signaling Pathway

Treatment with a cytotoxic compound can induce apoptosis through intrinsic or extrinsic pathways, both of which converge on the activation of executioner caspases like Caspase-3.

G compound 2-(dimethylamino)ethyl dodecanoate stress Cellular Stress (e.g., ROS, DNA Damage) compound->stress mito Mitochondrial Dysfunction stress->mito cytc Cytochrome c Release mito->cytc apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) cytc->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 activates cas3 Caspase-3 (Executioner) cas9->cas3 activates apoptosis Apoptosis cas3->apoptosis

Caption: A simplified intrinsic apoptosis signaling pathway.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison and determination of key toxicological endpoints like the half-maximal inhibitory concentration (IC₅₀).

Table 1: Cell Viability (MTT Assay) Data Summary

Concentration (µM) Mean Absorbance (570 nm) Std. Deviation % Cell Viability
0 (Control) 1.250 0.085 100.0
1 1.180 0.070 94.4
10 0.950 0.065 76.0
50 0.630 0.050 50.4
100 0.310 0.040 24.8
250 0.150 0.025 12.0

| IC₅₀ (µM) | \multicolumn{3}{c|}{~50 µM } |

Table 2: Cytotoxicity (LDH Assay) Data Summary

Concentration (µM) Mean Absorbance (490 nm) Std. Deviation % Cytotoxicity
0 (Control) 0.150 0.015 0.0
1 0.180 0.020 3.5
10 0.350 0.030 23.5
50 0.680 0.055 62.4
100 0.950 0.070 94.1
250 1.050 0.080 105.9*

| Max Release | 1.000 | 0.075 | 100.0 |

*Values >100% can occur and may indicate additional effects beyond simple lysis.

Table 3: Apoptosis (Caspase-3/7 Assay) Data Summary

Concentration (µM) Mean Luminescence (RLU) Std. Deviation Fold Increase in Activity
0 (Control) 15,000 1,200 1.0
1 18,500 1,500 1.2
10 45,000 3,500 3.0
50 98,000 7,800 6.5
100 125,000 9,500 8.3

| 250 | 85,000 | 6,900 | 5.7** |

**A decrease at high concentrations can indicate overwhelming necrosis or direct enzyme inhibition.

References

Application Notes and Protocols: 2-(Dimethylamino)ethyl Methacrylate (DMAEMA) Polymers in Controlled Drug Release

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) and its copolymers are a class of synthetic polymers that have garnered significant attention in the field of controlled drug release. Their prominence stems from their "smart" or "stimuli-responsive" nature, particularly their sensitivity to changes in pH and temperature.[1][2] This property allows for the design of drug delivery systems that can release their therapeutic payload in a spatially and temporally controlled manner, for instance, within the acidic microenvironment of a tumor or inside the endosomes of a cell.[3][4] These polymers can be formulated into various drug delivery vehicles, including nanoparticles, micelles, and hydrogels, making them versatile platforms for the delivery of a wide range of therapeutic agents, from small-molecule drugs to large biomolecules like DNA.[5][6][7]

Key Properties of PDMAEMA for Drug Delivery

The primary characteristic that makes PDMAEMA suitable for controlled drug release is the presence of tertiary amine groups in its structure. These groups have a pKa of approximately 7.3-7.5.[1][8]

  • pH-Responsiveness: At a physiological pH of 7.4, the amine groups are partially protonated. In acidic environments (pH < pKa), these groups become fully protonated, leading to electrostatic repulsion between the polymer chains. This causes the polymer to swell and become hydrophilic, facilitating the release of an encapsulated drug. Conversely, at neutral or basic pH, the polymer is less protonated, more hydrophobic, and collapses, thus retaining the drug.[3][9]

  • Thermo-Responsiveness: PDMAEMA also exhibits a Lower Critical Solution Temperature (LCST), meaning it is soluble in water at lower temperatures but becomes insoluble and precipitates as the temperature rises above the LCST.[1] This property can be tuned by copolymerizing DMAEMA with other monomers to bring the LCST closer to physiological temperatures, enabling temperature-triggered drug release.[10][11]

pH_Responsive_Behavior cluster_0 Physiological pH (≈7.4) cluster_1 Acidic Environment (pH < 6.5) (e.g., Tumor, Endosome) PDMAEMA_neutral PDMAEMA (Collapsed, Hydrophobic) Drug_retained Drug Retained PDMAEMA_neutral->Drug_retained Encapsulation PDMAEMA_acidic PDMAEMA-H+ (Swollen, Hydrophilic) PDMAEMA_neutral->PDMAEMA_acidic Protonation (pH decreases) PDMAEMA_acidic->PDMAEMA_neutral Deprotonation (pH increases) Drug_released Drug Released PDMAEMA_acidic->Drug_released Release

Caption: pH-responsive behavior of PDMAEMA for drug release.

Data Presentation: Physicochemical and Release Properties

The properties of PDMAEMA-based drug delivery systems can be tailored by adjusting factors such as molecular weight, copolymer composition, and crosslinking density.[1][9]

Table 1: Physicochemical Properties of PDMAEMA-based Nanocarriers

Polymer System Particle Size (nm) Zeta Potential (mV) Key Findings Reference(s)
PDMS-b-PDMAEMA Micelles 80 - 300 Not Specified Self-assembled into micelles capable of encapsulating Doxorubicin (DOX). [4][12]
P(St-co-DMAEMA) Nanoparticles Not Specified Not Specified Showed pH-triggered swelling and drug release. [9]
P(NIPAAm-co-DMAEMA) Copolymers ~200 (complexed with plasmid) +13 to +26 Complex size and zeta potential depend on NIPAAm content. [6]

| PDMAEMA-b-PS Polymersomes | ~80 | Not Specified | Formed spherical aggregates with a hydrophilic inner core. |[2] |

Table 2: Drug Loading and In Vitro Release from PDMAEMA-based Systems

Polymer System & Drug Drug Loading / Encapsulation Efficiency Release Conditions Cumulative Release Reference(s)
PDMS-b-PDMAEMA & Doxorubicin Not Specified pH 7.4 vs. pH 5.5 Increased release at pH 5.5 compared to pH 7.4. [4][12]
P(St-co-DMAEMA) & Model Drug Impacted by St/DMAEMA ratio and crosslinking pH 7.4 vs. pH 5.0 vs. pH 2.0 Release rate at pH 5.0 was 1.5-fold higher than at pH 7.4; 3-fold higher at pH 2.0. [9]
PDPAEMA-based Nanoparticles & Doxorubicin Not Specified pH 7.4 vs. pH 5.5 ~10% release at pH 7.4; >90% release at pH 5.5 after 36h. [3]
MIP (DMAEMA/EGDMA) & Ibuprofen 33.1 wt% (vs. 10.2 wt% for NIP) pH 2.2 vs. pH 7.4 Showed different release profiles at different pH values. [13]

| p(NIPA-co-DMAEMA) & SN-38 | ~80% EE; 6.3% LC | 37 °C vs. 42 °C | Higher release rate at 42 °C (above LCST) than at 37 °C. |[11] |

EE: Encapsulation Efficiency; LC: Loading Content; MIP: Molecularly Imprinted Polymer; NIP: Non-Imprinted Polymer.

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of drug delivery systems.

Protocol 1: Synthesis of P(DMAEMA-co-OEGMA) Random Copolymers via RAFT Polymerization

This protocol describes a method for synthesizing a dual-responsive copolymer.[8]

Materials:

  • 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA), purified

  • (Oligo ethylene (B1197577) glycol)methacrylate (OEGMA), purified

  • 2,2′-Azobis(isobutyronitrile) (AIBN), recrystallized

  • Chain Transfer Agent (e.g., CPADB - 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)

  • Solvent (e.g., Acetonitrile)

  • Inhibitor remover columns

Procedure:

  • Purification: Purify DMAEMA and OEGMA monomers by passing them through a column filled with inhibitor removers. Recrystallize AIBN from methanol.[8]

  • Reaction Setup: In a reaction vessel equipped with a magnetic stir bar, dissolve the desired amounts of DMAEMA, OEGMA, the RAFT agent (CPADB), and the initiator (AIBN) in the chosen solvent.[14]

  • Degassing: Seal the reaction vessel and purge the solution with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can inhibit polymerization.

  • Polymerization: Place the sealed vessel in a preheated oil bath at the desired reaction temperature (e.g., 70°C) and stir for a predetermined time to achieve the target molecular weight and conversion.[14]

  • Termination & Isolation: Stop the reaction by cooling the vessel in an ice bath and exposing the contents to air. Isolate the polymer by precipitation into a non-solvent (e.g., n-hexane), followed by filtration.[14]

  • Drying: Dry the obtained polymer under vacuum at a moderate temperature (e.g., 40°C) overnight.

  • Characterization: Characterize the polymer's molecular weight and polydispersity index (PDI) using Gel Permeation Chromatography (GPC). Confirm the composition using ¹H-NMR spectroscopy.

Protocol 2: Preparation of Drug-Loaded Nanoparticles via Nanoprecipitation

This is a common and straightforward method for forming polymer nanoparticles.[15]

Materials:

  • PDMAEMA-based polymer

  • Drug to be encapsulated (e.g., Doxorubicin)

  • Water-miscible organic solvent (e.g., Acetone, DMF)

  • Aqueous phase (e.g., Deionized water, PBS buffer)

  • Magnetic stirrer

  • Dialysis membrane (appropriate molecular weight cut-off)

Procedure:

  • Dissolution: Dissolve a specific amount of the PDMAEMA polymer and the drug in the organic solvent.

  • Nanoprecipitation: Under moderate magnetic stirring, add the organic solution dropwise to the aqueous phase. The rapid solvent exchange will cause the polymer to precipitate, forming nanoparticles and entrapping the drug.

  • Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for several hours (e.g., 4-6 hours) at room temperature to allow the organic solvent to evaporate.

  • Purification: Purify the nanoparticle suspension to remove the remaining organic solvent and any unencapsulated "free" drug. Dialysis against deionized water or a suitable buffer for 24-48 hours is a common method.

  • Storage: Store the purified nanoparticle suspension at 4°C for short-term use or lyophilize for long-term storage.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol quantifies the amount of drug successfully incorporated into the nanoparticles.[15]

Materials:

  • Drug-loaded nanoparticle suspension (lyophilized)

  • A solvent capable of dissolving the polymer and releasing the drug

  • Spectrophotometer (UV-Vis or Fluorescence)

Procedure:

  • Quantify Nanoparticles: Take a known volume of the nanoparticle suspension and lyophilize it to determine the total dry weight of the drug-loaded nanoparticles.

  • Release Drug: Dissolve a known weight of the lyophilized nanoparticles in a suitable solvent to completely disrupt the particles and release the encapsulated drug.

  • Spectrophotometry: Quantify the drug concentration in the solution using a spectrophotometer at the drug's characteristic wavelength (e.g., absorbance or fluorescence).

  • Standard Curve: Compare the reading to a pre-established standard curve of the free drug in the same solvent to determine the mass of the encapsulated drug.

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol assesses the release kinetics of the drug from the nanoparticles under simulated physiological conditions.[15]

Materials:

  • Drug-loaded nanoparticle suspension

  • Release media (e.g., PBS buffer at pH 7.4 and pH 5.5)

  • Dialysis bags

  • Shaking incubator or water bath set to 37°C

  • Spectrophotometer

Procedure:

  • Setup: Place a known volume/concentration of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Immersion: Immerse the sealed dialysis bag into a larger, known volume of the release medium (e.g., 50 mL) to ensure sink conditions. Prepare separate setups for each pH condition to be tested.

  • Incubation: Place the setups in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the drug concentration in the collected aliquots using spectrophotometry.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for each pH condition and plot the results as cumulative release (%) versus time (hours).

Visualizations: Workflows and Mechanisms

Drug_Delivery_Workflow cluster_0 Synthesis & Formulation cluster_1 Characterization cluster_2 In Vitro Evaluation Polymer_Synth 1. Polymer Synthesis (e.g., RAFT, ATRP) Drug_Loading 2. Drug Loading (e.g., Nanoprecipitation) Polymer_Synth->Drug_Loading Purification 3. Purification (e.g., Dialysis) Drug_Loading->Purification PhysicoChem 4. Physicochemical Analysis (Size, Zeta Potential) Purification->PhysicoChem Drug_Content 5. Drug Content Analysis (DLC, EE) Purification->Drug_Content Release_Study 6. Drug Release Study (pH, Temp.) Drug_Content->Release_Study Cell_Uptake 7. Cell Viability & Uptake Studies Release_Study->Cell_Uptake

Caption: General workflow for developing PDMAEMA-based drug carriers.

Intracellular_Delivery NP Drug-Loaded PDMAEMA Nanoparticle Cell Cell Membrane NP->Cell 1. Endocytosis Endosome Endosome (pH ≈ 5.5-6.5) Escape Endosomal Escape (Proton Sponge Effect) Released_Drug Endosome->Released_Drug 2. pH-Triggered Swelling & Drug Release Cytosol Cytosol (Drug Action) Released_Drug->Cytosol 3. Therapeutic Effect

Caption: Mechanism of intracellular pH-triggered drug release.

References

Application Notes and Protocols for Gene Therapy Research Utilizing Novel Cationic Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of novel cationic lipids for transfection in gene therapy research. This document includes detailed protocols for the formulation of lipid-based transfection complexes, in vitro transfection of mammalian cells, and subsequent analysis of transfection efficiency and cytotoxicity. Furthermore, it offers insights into the cellular mechanisms of cationic lipid-mediated gene delivery.

Introduction to Cationic Lipid-Mediated Transfection

Cationic lipid-mediated transfection is a widely used non-viral method for delivering nucleic acids, such as plasmid DNA and siRNA, into eukaryotic cells. This technique relies on the electrostatic interaction between positively charged cationic lipids and negatively charged nucleic acids to form lipid-nucleic acid complexes, often referred to as lipoplexes. These complexes are then taken up by cells, primarily through endocytosis, leading to the intracellular delivery of the genetic material. The development of novel cationic lipids with improved efficiency and reduced cytotoxicity is a key area of research in gene therapy.

Comparative Analysis of Novel Cationic Lipids

The selection of a suitable cationic lipid is crucial for successful gene delivery. The following tables summarize the in vitro performance of several novel cationic lipids in terms of transfection efficiency and cell viability.

Table 1: Transfection Efficiency of Novel Cationic Lipids in 293T Cells

Cationic LipidN/P RatioTransfection Efficiency (% of GFP-positive cells)Mean Fluorescence Intensity (MFI)Reference
Cholesterol-based lipid 1a3:130%190[1]
Cholesterol-based lipid 1b3:1~25%~80[1]
DC-Chol (Commercial Control)3:1<30%<190[1]

Table 2: Transfection Efficiency and Cytotoxicity in AGS Gastric Cancer Cells

Transfection ReagentOptimal DNA/Reagent RatioTransfection Efficiency (% of GFP-positive cells)Mean Fluorescence Intensity (MFI)Direct Cytotoxicity (LDH assay)Cell Viability (MTT assay)Reference
Attractene™0.4 µg / 1.5 µl29%437.5<5%74.5 - 95.5%[2]
X-tremeGENE HP™1 µg / 2 µl36.9%8336 - 9%68 - 75%[2]

Table 3: Cytotoxicity of Cholesterol-Based Cationic Lipids in 293T Cells

Cationic LipidConcentration (µM)Cell Viability (% of control)Reference
Cholesterol-based lipid 1a100>80%[1]
Cholesterol-based lipid 1b100>80%[1]
DC-Chol (Commercial Control)10028%[1]

Experimental Protocols

General Protocol for Cationic Lipid-Based Transfection

This protocol provides a general framework for transfecting mammalian cells with a plasmid DNA using a novel cationic lipid. Optimization of parameters such as cell density, DNA concentration, and lipid-to-DNA ratio is recommended for each specific cell line and cationic lipid.

Materials:

  • Novel cationic lipid stock solution

  • Helper lipid (e.g., DOPE) stock solution

  • Plasmid DNA (e.g., pEGFP-N1)

  • Serum-free medium (e.g., Opti-MEM)

  • Complete cell culture medium with serum

  • Mammalian cells (e.g., 293T)

  • 24-well tissue culture plates

  • Sterile microcentrifuge tubes

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 24-well plate at a density that will result in 70-90% confluency at the time of transfection.

  • Liposome (B1194612) Preparation: a. In a sterile tube, combine the desired molar ratio of the novel cationic lipid and the helper lipid. b. Dry the lipid mixture to a thin film under a stream of nitrogen gas. c. Rehydrate the lipid film with a suitable buffer (e.g., sterile water or PBS) to the desired final concentration, followed by sonication or vortexing to form liposomes.

  • Lipoplex Formation: a. For each well to be transfected, dilute the plasmid DNA in serum-free medium in a sterile tube. b. In a separate sterile tube, dilute the cationic liposome formulation in serum-free medium. c. Add the diluted DNA solution to the diluted liposome solution and mix gently by pipetting. d. Incubate the mixture for 15-30 minutes at room temperature to allow the formation of lipoplexes.

  • Transfection: a. Remove the growth medium from the cells and wash once with PBS. b. Add the lipoplex-containing medium to the cells. c. Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator. d. After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

  • Post-Transfection Analysis: Incubate the cells for 24-48 hours before analyzing for gene expression (e.g., GFP expression by fluorescence microscopy or flow cytometry) and cytotoxicity.[3]

Protocol for Transfection of 293T Cells with Cholesterol-Based Cationic Lipid 1a

This protocol is a specific application of the general protocol using the novel cholesterol-based cationic lipid 1a.[1]

Materials:

  • Cationic lipid 1a

  • DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine)

  • pEGFP-N1 plasmid DNA

  • 293T cells

  • DMEM with 10% FBS

  • Opti-MEM I Reduced-Serum Medium

  • 24-well plates

Procedure:

  • Cell Seeding: Seed 293T cells in a 24-well plate at a density of 1 x 10^5 cells/well in 0.5 mL of DMEM with 10% FBS and incubate overnight.

  • Liposome Preparation: Prepare a 1:1 molar ratio of cationic lipid 1a and DOPE. Formulate liposomes as described in the general protocol.

  • Lipoplex Formation (for one well): a. Dilute 0.8 µg of pEGFP-N1 plasmid DNA in 50 µL of Opti-MEM. b. In a separate tube, dilute the cationic lipid 1a/DOPE liposome formulation to achieve an N/P ratio of 3:1 in 50 µL of Opti-MEM. The N/P ratio is the molar ratio of the nitrogen atoms in the cationic lipid to the phosphate (B84403) groups in the DNA. c. Combine the diluted DNA and liposome solutions and incubate for 20 minutes at room temperature.

  • Transfection: a. Add the 100 µL of the lipoplex solution to the well containing the 293T cells and 0.5 mL of complete medium. b. Incubate for 48 hours at 37°C.

  • Analysis: Analyze for GFP expression and cytotoxicity.

Protocol for Determining Transfection Efficiency using Flow Cytometry

This protocol describes the quantification of GFP-positive cells to determine transfection efficiency.[4][5]

Materials:

  • Transfected cells expressing GFP

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Harvesting: 48 hours post-transfection, aspirate the culture medium and wash the cells with PBS.

  • Add Trypsin-EDTA to detach the cells from the plate.

  • Neutralize the trypsin with complete medium and transfer the cell suspension to a tube.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in cold PBS.

  • Flow Cytometry Analysis: a. Analyze the cell suspension on a flow cytometer equipped with a 488 nm laser for GFP excitation. b. Use untransfected cells as a negative control to set the gate for GFP-positive cells. c. Record the percentage of GFP-positive cells and the mean fluorescence intensity (MFI).

Protocol for Assessing Cytotoxicity using MTT Assay

The MTT assay measures cell viability by assessing the metabolic activity of cells.[6][7]

Materials:

  • Transfected cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • MTT Addition: 48 hours post-transfection, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubation: Incubate the plate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express the cell viability as a percentage of the absorbance of untreated control cells.

Protocol for Measuring Cytotoxicity using LDH Assay

The LDH assay quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase from damaged cells.[2][8]

Materials:

  • Transfected cells in a 96-well plate

  • LDH assay kit

  • Microplate reader

Procedure:

  • Sample Collection: 48 hours post-transfection, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: a. Add the collected supernatant to a new 96-well plate. b. Add the LDH assay reaction mixture to each well according to the manufacturer's instructions. c. Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).

Cellular Mechanisms and Signaling Pathways

The successful delivery of genetic material by cationic lipids involves several key cellular processes. The following diagrams illustrate the general experimental workflow and the proposed mechanism for endosomal escape.

experimental_workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis cell_seeding Seed Mammalian Cells transfection Incubate Cells with Lipoplexes cell_seeding->transfection liposome_prep Prepare Cationic Liposomes lipoplex_formation Form Lipoplexes liposome_prep->lipoplex_formation dna_prep Prepare Plasmid DNA dna_prep->lipoplex_formation lipoplex_formation->transfection gfp_analysis Transfection Efficiency (GFP) transfection->gfp_analysis cytotoxicity_analysis Cytotoxicity (MTT/LDH) transfection->cytotoxicity_analysis

Caption: Experimental workflow for cationic lipid-mediated transfection.

The critical step for successful gene delivery is the escape of the nucleic acid from the endosome into the cytoplasm. One of the proposed mechanisms involves the "proton sponge" effect and the structural rearrangement of the lipid complex.

endosomal_escape cluster_cell Cellular Environment cluster_endosome Endosomal Pathway extracellular Extracellular Space (pH 7.4) endocytosis Endocytosis extracellular->endocytosis 1. Uptake cytoplasm Cytoplasm (pH ~7.2) nuclear_entry Nuclear Entry & Transcription cytoplasm->nuclear_entry early_endosome Early Endosome (pH 6.0-6.5) late_endosome Late Endosome (pH 5.0-6.0) early_endosome->late_endosome 2. Maturation lysosome Lysosome (pH ~4.5) Degradation late_endosome->lysosome Degradation Pathway endosomal_disruption Endosomal Membrane Disruption late_endosome->endosomal_disruption 3. Proton Sponge Effect & Lipid Rearrangement lipoplex Cationic Lipoplex (Lipid + DNA) lipoplex->endocytosis endocytosis->early_endosome proton_influx Proton Influx (H+) proton_influx->late_endosome dna_release DNA Release endosomal_disruption->dna_release 4. Escape dna_release->cytoplasm

Caption: Cationic lipid-mediated endosomal escape mechanism.

The endosomal escape is a critical barrier to efficient gene delivery. The "proton sponge" hypothesis suggests that cationic lipids with protonatable amine groups can buffer the acidic environment of the endosome. This buffering leads to an influx of protons and counter-ions, causing osmotic swelling and eventual rupture of the endosomal membrane. Additionally, helper lipids like DOPE can promote a transition of the lipid bilayer from a lamellar to a non-lamellar hexagonal phase in the acidic endosomal environment, which further destabilizes the membrane and facilitates the release of the nucleic acid cargo into the cytoplasm.[9]

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of Laurate-Based Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the antimicrobial properties of laurate-based esters. This document summarizes key quantitative data, details experimental protocols for antimicrobial testing, and visualizes experimental workflows.

Introduction

Laurate-based esters, derived from lauric acid, a medium-chain fatty acid found in coconut oil, have garnered significant interest for their antimicrobial properties. These compounds, including sugar esters (e.g., sucrose (B13894) monolaurate, lactose (B1674315) monolaurate), glycerol (B35011) esters (e.g., glycerol monolaurate), and other derivatives, have shown efficacy against a broad spectrum of microorganisms, particularly Gram-positive bacteria.[1][2] Their potential as safe and effective antimicrobial agents makes them promising candidates for applications in the food, cosmetic, and pharmaceutical industries.[3][4] This document outlines the methodologies to investigate and quantify the antimicrobial activity of these esters.

Data Presentation: Antimicrobial Efficacy of Laurate-Based Esters

The antimicrobial activity of laurate-based esters is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC and MBC values for various laurate-based esters against a selection of common pathogenic and spoilage microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of Laurate-Based Esters against Gram-Positive Bacteria

Laurate-Based EsterBacterial StrainMIC (mg/mL)MIC (mM)Reference(s)
Lactose Monolaurate (LML)Bacillus cereus<3 - <5-[5]
Lactose Monolaurate (LML)Listeria monocytogenes<0.05 - <55 - 9.5[2][5]
Lactose Monolaurate (LML)Streptococcus suis<3 - <5-[5]
Lactose Monolaurate (LML)Enterococcus faecalis<1 - <5-[5]
Lactose Monolaurate (LML)Mycobacterium spp.0.1 - 10.2 - 2[2]
Sucrose LaurateListeria monocytogenes-0.4[1]
Glycerol Monolaurate (GML)Staphylococcus aureus-0.2 - 0.4[1]
Glycerol Monolaurate (GML)Listeria monocytogenes-0.1[1]
Erythorbyl LaurateListeria monocytogenes-0.6[1]
Fructose Laurate (FRU12)Staphylococcus aureus--[6]
Fructose Laurate (FRU12)Bacillus subtilis--[6]
α-glucose lauric etherListeria monocytogenes-0.04[7]
α-mannose lauric esterListeria monocytogenes-0.04[7]

Table 2: Minimum Inhibitory Concentration (MIC) of Laurate-Based Esters against Gram-Negative Bacteria

Laurate-Based EsterBacterial StrainMIC (mg/mL)MIC (mM)Reference(s)
Lactose EstersEscherichia coli O157:H7>5-[5]
Galactose Laurate (GAL12)Escherichia coli--[6]
Galactose Laurate (GAL12)Salmonella typhimurium--[6]

Note: In general, laurate-based esters show lower activity against Gram-negative bacteria compared to Gram-positive bacteria.[1][2]

Table 3: Minimum Bactericidal Concentration (MBC) of Laurate-Based Esters

Laurate-Based EsterBacterial StrainMBC (mg/mL)Reference(s)
Lactose Monolaurate (LML)Listeria monocytogenes3 - 5[2]
Lactose Monolaurate (LML)Mycobacterium spp.0.1 - 1[2]
Lactose Myristate (LMD)Bacillus cereus<3 - <5[5]
Lactose Myristate (LMD)Streptococcus suis<3 - <5[5]
Lactose Myristate (LMD)Listeria monocytogenes<3 - <5[5]
Lactose Myristate (LMD)Enterococcus faecalis<3 - <5[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the antimicrobial properties of laurate-based esters.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is a standard method for determining the MIC of an antimicrobial agent.[8][9]

Materials:

  • Laurate-based ester of interest

  • Appropriate solvent for the ester (e.g., ethanol, DMSO)

  • Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • Bacterial strains to be tested

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum: a. From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and inoculate into a tube of sterile broth. b. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Laurate Ester Solutions: a. Prepare a stock solution of the laurate-based ester in a suitable solvent. b. Perform serial two-fold dilutions of the stock solution in the 96-well microtiter plate using sterile broth. The final volume in each well should be 100 µL.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL. b. Include a positive control (broth with bacteria, no ester) and a negative control (broth only) in each plate. c. Incubate the plates at 37°C for 16-20 hours.

  • Determination of MIC: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of the laurate-based ester that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain whether the compound is bactericidal or bacteriostatic.

Materials:

  • MIC plates from Protocol 1

  • Sterile agar plates (e.g., Mueller-Hinton Agar)

  • Sterile micropipette and tips

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a sterile agar plate.

  • Incubate the agar plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the laurate-based ester that results in a 99.9% reduction in the initial bacterial inoculum.

Protocol 3: Agar Well Diffusion Assay

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.[6][10]

Materials:

  • Laurate-based ester of interest

  • Sterile agar plates

  • Bacterial strains to be tested

  • Sterile cork borer or pipette tip

Procedure:

  • Prepare a lawn of the test bacterium on the surface of an agar plate by evenly spreading a standardized inoculum.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a known concentration of the laurate-based ester solution into each well.

  • Include a negative control (solvent only) and a positive control (a known antibiotic).

  • Incubate the plates at 37°C for 24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).

Visualizations

Diagrams illustrating key experimental workflows can aid in the understanding and execution of these protocols.

Experimental_Workflow_for_Antimicrobial_Screening cluster_synthesis Ester Synthesis & Preparation cluster_screening Antimicrobial Screening cluster_characterization Activity Characterization s1 Synthesis of Laurate Ester s2 Purification & Characterization s1->s2 s3 Preparation of Stock Solution s2->s3 a1 Agar Well Diffusion Assay (Qualitative) s3->a1 Test Compound a2 Broth Microdilution Assay (Quantitative - MIC) s3->a2 a1->a2 c1 MBC Determination a2->c1 Results from MIC c2 Time-Kill Kinetics Assay c1->c2 Mechanism_of_Action cluster_membrane Bacterial Cell Membrane Interaction cluster_effects Cellular Effects m1 Laurate Ester approaches Gram-Positive Bacterium m2 Lipophilic Laurate Tail Intercalates into Cell Membrane m1->m2 m3 Disruption of Membrane Integrity m2->m3 e1 Increased Membrane Permeability m3->e1 e2 Leakage of Intracellular Components (Ions, ATP, Nucleic Acids) e1->e2 e3 Inhibition of Cellular Processes e2->e3 e4 Cell Death e3->e4 Synthesis_Pathways cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis cs1 Lauric Acid + Thionyl Chloride cs2 Lauroyl Chloride cs1->cs2 cs4 Laurate-Based Ester cs2->cs4 cs3 Monosaccharide / Glycerol cs3->cs4 es1 Lauric Acid es4 Laurate-Based Ester es1->es4 es2 Monosaccharide / Glycerol es2->es4 es3 Lipase (Catalyst) es3->es4

References

Troubleshooting & Optimization

How to optimize reaction parameters for lipase-catalyzed synthesis of 2-(dimethylamino)ethyl laurate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the lipase-catalyzed synthesis of 2-(dimethylamino)ethyl laurate.

Troubleshooting Guide

Q1: Why is the yield of 2-(dimethylamino)ethyl laurate lower than expected?

A1: Low ester yield can be a result of several factors. A primary cause is often an excess of water in the reaction medium, which can shift the equilibrium towards the reverse reaction of hydrolysis.[1][2] Other contributing factors can include suboptimal reaction conditions like temperature and pH, which can significantly reduce the lipase's activity. Substrate inhibition, where high concentrations of either 2-(dimethylamino)ethanol or lauric acid impede the enzyme, can also lead to diminished yields.[1] Lastly, the lipase (B570770) itself may have low intrinsic activity or could have been denatured.

Q2: The reaction has stopped prematurely. What are the potential causes?

A2: A sudden halt in the reaction is often due to enzyme deactivation. High reaction temperatures can lead to thermal denaturation of the lipase.[1] Certain organic solvents, particularly short-chain alcohols, can also irreversibly inactivate lipases.[3] Another possibility is a significant shift in the pH of the reaction medium away from the optimal range for the enzyme, leading to a loss of catalytic activity.

Q3: I'm observing inconsistent results between different batches. What should I investigate?

A3: Inconsistent outcomes frequently arise from slight variations in experimental conditions. It is crucial to ensure precise and consistent measurements of all reactants and a standardized reaction setup for every batch. The water content of both the reactants and the solvent must be meticulously controlled, as even minor differences can significantly affect the reaction equilibrium.[1] The age and storage conditions of the lipase can also impact its activity, contributing to variability between experiments.

Q4: The synthesis of 2-(dimethylamino)ethyl laurate is proceeding very slowly. How can I increase the reaction rate?

A4: To accelerate the reaction, several parameters can be optimized. Increasing the reaction temperature to the optimum for the specific lipase being used can boost catalytic activity.[1] Adjusting the pH to the optimal range for esterification will also enhance the rate. Furthermore, increasing the enzyme concentration or the agitation speed can improve the reaction kinetics by increasing the frequency of enzyme-substrate interactions.

Frequently Asked Questions (FAQs)

Q5: Which lipase is most suitable for the synthesis of 2-(dimethylamino)ethyl laurate?

A5: The choice of lipase is critical for successful synthesis. Lipases from Candida antarctica (such as Novozym 435) and Rhizomucor miehei are commonly used for esterification due to their high activity and stability in organic solvents.[4] It is recommended to screen several commercially available lipases to identify the most efficient one for this specific reaction.

Q6: What is the optimal molar ratio of 2-(dimethylamino)ethanol to lauric acid?

A6: The substrate molar ratio significantly influences the reaction equilibrium. While a 1:1 molar ratio is stoichiometric, an excess of one substrate is often used to drive the reaction towards product formation. For the synthesis of similar amino esters, a molar ratio of the amine to the acyl donor of 1:4 has been shown to be effective.[5] However, a large excess of either substrate can lead to enzyme inhibition.[1] Therefore, it is advisable to experimentally determine the optimal molar ratio for your specific reaction conditions.

Q7: What is the ideal reaction temperature?

A7: The optimal temperature for lipase-catalyzed reactions is a balance between maximizing enzyme activity and ensuring enzyme stability. Most lipases exhibit optimal activity in the range of 40-60°C.[6] Temperatures above this range can lead to rapid denaturation and loss of activity.[1] It is recommended to determine the optimal temperature for the chosen lipase experimentally.

Q8: How does water content affect the reaction, and how can it be controlled?

A8: Water activity is a critical parameter in lipase-catalyzed esterification in non-aqueous media.[2][7][8][9][10] Enzymes require a minimal amount of water to maintain their active conformation. However, excess water will promote the reverse hydrolysis reaction, reducing the ester yield.[1][2][11] Water can be controlled by using anhydrous solvents and reactants, and by adding molecular sieves to the reaction mixture to sequester the water produced during the reaction.[1]

Q9: What are suitable solvents for this reaction?

A9: The choice of solvent can significantly impact lipase activity and stability.[3][12] Hydrophobic organic solvents such as hexane, heptane, and isooctane (B107328) are generally preferred as they are less likely to strip the essential water layer from the enzyme.[13] It is important to avoid short-chain alcohols and other polar solvents that can denature the lipase.[3]

Experimental Protocols

Protocol 1: Screening of Lipases for Synthesis
  • Preparation of Reaction Mixture: In separate 10 mL vials, dissolve lauric acid (e.g., 0.1 M) and 2-(dimethylamino)ethanol (e.g., 0.1 M) in 5 mL of anhydrous hexane.

  • Enzyme Addition: To each vial, add a different immobilized lipase (e.g., 50 mg of Novozym 435, Lipozyme RM IM, etc.).

  • Incubation: Incubate the vials at 50°C in a shaking incubator at 200 rpm for 24 hours.

  • Analysis: Withdraw a sample from each vial and analyze the conversion to 2-(dimethylamino)ethyl laurate using a suitable analytical method such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Protocol 2: Optimization of Reaction Temperature
  • Reaction Setup: Prepare identical reaction mixtures as described in Protocol 1, using the most effective lipase identified.

  • Temperature Gradient: Place the reaction vials in separate shaking incubators set at different temperatures (e.g., 30°C, 40°C, 50°C, 60°C, and 70°C).

  • Incubation and Analysis: Incubate for 24 hours and analyze the product formation as described previously.

  • Determination of Optimum Temperature: The temperature that yields the highest conversion of 2-(dimethylamino)ethyl laurate is considered optimal.

Quantitative Data Summary

Table 1: Effect of Temperature on the Conversion of Lauric Acid Esters

Temperature (°C)Conversion (%) of Ethyl Laurate[3]Conversion (%) of Sorbitol Laurate[5]
40--
50-~28
6092.46-

Table 2: Effect of Substrate Molar Ratio on Ester Synthesis

SubstrateMolar Ratio (Alcohol:Acid)Conversion/Yield (%)Reference
Aniline to methyl acrylate1:1~60[5]
Aniline to methyl acrylate1:2~70[5]
Aniline to methyl acrylate1:3~75[5]
Aniline to methyl acrylate1:4~80[5]
Aniline to methyl acrylate1:5~78[5]
Aniline to methyl acrylate1:6~75[5]

Visualizations

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Optimization Reactants Prepare Reactants (Lauric Acid, 2-(dimethylamino)ethanol) Mix Combine Reactants, Solvent, and Lipase Reactants->Mix Solvent Select Anhydrous Organic Solvent Solvent->Mix Lipase Select & Weigh Immobilized Lipase Lipase->Mix Incubate Incubate at Optimal Temperature & Agitation Mix->Incubate Control Control Water Activity (e.g., Molecular Sieves) Incubate->Control Sample Withdraw Samples at Time Intervals Incubate->Sample Analyze Analyze Product Formation (GC/HPLC) Sample->Analyze Optimize Optimize Parameters: Temp, Ratio, Enzyme Conc. Analyze->Optimize Optimize->Reactants Iterate

Caption: Experimental workflow for optimizing the lipase-catalyzed synthesis.

Caption: Troubleshooting flowchart for low yield in lipase-catalyzed synthesis.

References

Troubleshooting low yield in the esterification of lauric acid and 2-(dimethylamino)ethanol.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of lauric acid and 2-(dimethylamino)ethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems you may encounter during the synthesis of 2-(dimethylamino)ethyl laurate.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in the Fischer esterification of lauric acid and 2-(dimethylamino)ethanol can stem from several factors. The most common culprits are incomplete reaction due to equilibrium limitations, suboptimal reaction conditions, and potential side reactions.

  • Equilibrium Limitations: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, thus lowering the yield of your ester.[1][2]

    • Troubleshooting:

      • Water Removal: Employ a Dean-Stark apparatus during the reaction to continuously remove water as it forms. This is a highly effective method for driving the reaction to completion.[1][2]

      • Excess Reagent: Use a significant molar excess of one of the reactants, typically the less expensive one. In this case, using an excess of 2-(dimethylamino)ethanol can help push the equilibrium towards the product side.[2] One study on a similar esterification found that increasing the alcohol-to-acid molar ratio from 1:1 to 10:1 increased the yield from 65% to 97%.[2]

  • Suboptimal Reaction Conditions: The choice of catalyst, reaction temperature, and reaction time are critical for maximizing yield.

    • Troubleshooting:

      • Catalyst: Ensure you are using an appropriate acid catalyst. Common choices for Fischer esterification include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and boron trifluoride (BF₃).[1] The catalyst concentration also plays a role; typically, a catalytic amount is sufficient.

      • Temperature: The reaction is generally conducted at reflux temperature.[1] The optimal temperature will depend on the solvent used. A study on the esterification of lauric acid with various alcohols was conducted at 60°C.[3] It is advisable to experiment with a range of temperatures to find the optimum for your specific setup.

      • Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time.[4]

  • Side Reactions: The presence of the tertiary amine in 2-(dimethylamino)ethanol can lead to side reactions, especially under acidic conditions.

    • Troubleshooting:

      • Protonation of the Amine: The acid catalyst will protonate the basic tertiary amine, forming an ammonium (B1175870) salt. This can reduce the nucleophilicity of the alcohol, potentially slowing down the esterification. Using a sufficient amount of catalyst is important to ensure enough free acid is available to catalyze the esterification.

      • Quaternization: While less common under these conditions, the tertiary amine could potentially react with other components in the reaction mixture, though this is more likely to occur with alkylating agents.

Q2: I am having difficulty purifying my product. What are the recommended work-up and purification procedures?

A2: The work-up and purification of 2-(dimethylamino)ethyl laurate can be challenging due to the presence of both an ester and a basic tertiary amine functional group.

  • Work-up Procedure:

    • Neutralization: After the reaction is complete, the mixture will be acidic. Carefully neutralize the excess acid by washing the reaction mixture with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[1] This will also deprotonate the ammonium salt of your product, making it soluble in the organic phase. Be cautious as this will generate CO₂ gas.

    • Extraction: Extract the ester into a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.[1]

    • Washing: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.

    • Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification Techniques:

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective method for purification.

    • Column Chromatography: Silica (B1680970) gel column chromatography can be used for purification. However, the basicity of the tertiary amine can cause issues with the acidic silica gel, leading to poor separation and product loss. To mitigate this, you can:

      • Use a mobile phase containing a small amount of a basic modifier, such as triethylamine.

      • Use deactivated silica gel or an alternative stationary phase like alumina.

Q3: How can I monitor the progress of my reaction effectively?

A3: Monitoring the reaction progress is crucial to determine the optimal reaction time and to ensure the reaction has gone to completion. Several techniques can be employed:

  • Thin Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively monitor the disappearance of the starting materials (lauric acid and 2-(dimethylamino)ethanol) and the appearance of the product.

  • Gas Chromatography (GC): GC can be used to quantitatively monitor the reaction by measuring the relative concentrations of reactants and products over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the disappearance of the signals corresponding to the starting materials and the appearance of new signals for the ester product.

Data Presentation

Table 1: Conversion of Lauric Acid with Various Alcohols using HSM-Assisted Esterification [3]

AlcoholMolar Ratio (Alcohol:Lauric Acid)Temperature (°C)Catalyst (H₂SO₄)Reaction Time (min)Lauric Acid Conversion (%)
Methanol13:1604.0 wt%1293.6
Ethanol13:1604.0 wt%1292.8
1-Propanol13:1604.0 wt%1291.5
1-Butanol13:1604.0 wt%1288.2
Isopropanol13:1604.0 wt%1290.7
tert-Butanol13:1604.0 wt%1216.3

Note: The data in this table is for a specific experimental setup (HSM-assisted) and may not be directly transferable to a standard batch reaction. However, it illustrates the general feasibility of esterifying lauric acid with different alcohols under acidic conditions.

Experimental Protocols

The following is a general experimental protocol for the Fischer esterification of lauric acid and 2-(dimethylamino)ethanol, based on typical procedures for similar reactions.[1]

Materials:

  • Lauric acid

  • 2-(Dimethylamino)ethanol

  • Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • Ethyl acetate (or other suitable extraction solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Apparatus:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add lauric acid, 2-(dimethylamino)ethanol (typically in a molar excess, e.g., 1.5 to 3 equivalents), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of sulfuric acid or p-toluenesulfonic acid to the mixture.

  • Reflux and Water Removal: Assemble the Dean-Stark apparatus and reflux condenser on the flask. Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reflux until no more water is collected in the trap, indicating the reaction is complete.

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography as described in Q2.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the chemical reaction and a general troubleshooting workflow for low yield in the esterification process.

Esterification_Reaction lauric_acid Lauric Acid catalyst H+ lauric_acid->catalyst dmae 2-(Dimethylamino)ethanol dmae->catalyst product 2-(Dimethylamino)ethyl Laurate water Water product->water + catalyst->product Esterification

Caption: Chemical reaction for the esterification of lauric acid.

Troubleshooting_Workflow start Low Yield Observed check_equilibrium Check Equilibrium Conditions start->check_equilibrium check_reaction_params Check Reaction Parameters start->check_reaction_params check_side_reactions Investigate Side Reactions start->check_side_reactions water_removal Implement/Optimize Water Removal (e.g., Dean-Stark) check_equilibrium->water_removal excess_reagent Use Excess Alcohol check_equilibrium->excess_reagent optimize_catalyst Optimize Catalyst Type/Concentration check_reaction_params->optimize_catalyst optimize_temp_time Optimize Temperature and Time check_reaction_params->optimize_temp_time analyze_byproducts Analyze for Byproducts (e.g., via GC-MS, NMR) check_side_reactions->analyze_byproducts successful_yield Improved Yield water_removal->successful_yield excess_reagent->successful_yield optimize_catalyst->successful_yield optimize_temp_time->successful_yield analyze_byproducts->successful_yield

Caption: Troubleshooting workflow for low esterification yield.

References

Technical Support Center: Scale-Up Synthesis of Tertiary Amine-Containing Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of tertiary amine-containing esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the scale-up synthesis of tertiary amine-containing esters?

A1: The primary challenges stem from the dual functionality of the target molecules. Key issues include:

  • Side Reactions: The nucleophilic tertiary amine can react with electrophiles, and the ester group is susceptible to hydrolysis.

  • Purification Difficulties: Separating the desired product from starting materials, byproducts, and catalysts can be complex on a large scale. The basic nature of the amine can interact with acidic silica (B1680970) gel during chromatography.[1]

  • Reaction Control: Managing reaction temperature, stoichiometry, and addition rates is critical to prevent side reactions and ensure consistent product quality.

  • Stability: The ester functionality can be sensitive to both acidic and basic conditions, which might be necessary for the synthesis or purification of the tertiary amine.[2][3]

Q2: What are the most common side reactions encountered during the synthesis of tertiary amine-containing esters?

A2: Common side reactions include:

  • Quaternization: The tertiary amine product can be alkylated by the alkylating agent to form a quaternary ammonium (B1175870) salt.

  • Ester Hydrolysis: The ester group can be cleaved under acidic or basic conditions, which may be present during the reaction or workup.[4][5]

  • Amide Formation: If a primary or secondary amine is used as a starting material or is present as an impurity, it can react with the ester to form an amide.[6]

  • Elimination Reactions: Under acidic conditions, particularly with tertiary alcohols, dehydration to form alkenes can be a significant side reaction.[7]

Q3: How can I minimize ester hydrolysis during the workup of a basic tertiary amine-containing ester?

A3: To minimize ester hydrolysis, it is crucial to avoid prolonged exposure to strong acids or bases.[4] Consider the following strategies:

  • Use a mild base for neutralization, such as aqueous sodium bicarbonate.[3]

  • Perform the workup at low temperatures to reduce the rate of hydrolysis.

  • Minimize the amount of water used during extraction.

  • If possible, use non-aqueous workup procedures.

Q4: What are the best practices for purifying tertiary amine-containing esters on a large scale?

A4: For large-scale purification, consider the following:

  • Crystallization: If the product is a solid, crystallization is often the most efficient and scalable purification method.

  • Distillation: For volatile compounds, distillation under reduced pressure can be effective.

  • Chromatography: While challenging, chromatography can be optimized. Using amine-functionalized silica gel or treating standard silica gel with a tertiary amine like triethylamine (B128534) in the mobile phase can prevent streaking and improve separation.[1] Adsorbents like aluminum oxide can also be used to remove primary and secondary amine impurities.[8][9]

  • Extraction: A series of aqueous extractions at different pH values can help remove acidic and basic impurities.

Q5: When should I consider using protecting groups for the synthesis of tertiary amine-containing esters?

A5: Protecting groups are advisable when the amine or carboxylic acid/ester functionality interferes with the desired reaction.[10]

  • Protecting the Amine: If the reaction conditions are harsh and could lead to side reactions at the amine, a protecting group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) can be used.[11]

  • Protecting the Carboxylic Acid: If the synthesis involves the formation of the tertiary amine first, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) that is stable to the amine synthesis conditions.[12]

Troubleshooting Guides

Problem 1: Low Yield of Tertiary Amine-Containing Ester
Possible Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using TLC or HPLC. Consider increasing the reaction time or temperature.Drive the reaction to completion and increase the yield of the desired product.
Ester Hydrolysis Analyze the crude product for the presence of the corresponding carboxylic acid. If present, use milder reaction and workup conditions (e.g., lower temperature, weaker base/acid).[5]Minimize the loss of product due to hydrolysis.
Side Product Formation (e.g., Quaternization) Use a less reactive alkylating agent or carefully control the stoichiometry. Lowering the reaction temperature can also help.Reduce the formation of quaternary ammonium salts and other byproducts.
Steric Hindrance (in acylation of tertiary aminoalcohols) Use a more reactive acylating agent (e.g., acid anhydride (B1165640) instead of carboxylic acid) and a catalyst like DMAP (4-dimethylaminopyridine).[7]Overcome the steric hindrance and improve the acylation rate.
Problem 2: Difficulty in Product Purification
Possible Cause Troubleshooting Step Expected Outcome
Product Streaking on Silica Gel Column Use an amine-modified stationary phase or add a small amount of a volatile tertiary amine (e.g., triethylamine) to the eluent.[1]Improve peak shape and achieve better separation during column chromatography.
Presence of Primary/Secondary Amine Impurities Consider a purification step using an adsorbent like aluminum oxide or silica gel designed to capture primary and secondary amines.[8][9]Selectively remove more polar amine impurities.
Emulsion Formation During Aqueous Workup Add a saturated brine solution to the aqueous layer to break the emulsion. Alternatively, filtration through celite can be effective.Achieve clean phase separation for efficient extraction.
Product is a Salt Deprotonate the amine salt using a mild aqueous base like sodium bicarbonate to make it soluble in organic solvents for extraction and chromatography.[3]Convert the salt to the free base for easier handling and purification.

Experimental Protocols

Protocol 1: General Procedure for the Acylation of a Tertiary Aminoalcohol

This protocol is adapted for the synthesis of a tertiary amine-containing ester from a tertiary aminoalcohol and an acid anhydride using a catalyst.[7]

  • Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the tertiary aminoalcohol (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane (B109758) or acetonitrile).

  • Addition of Reagents: Add the acid anhydride (1.1-1.5 equivalents) to the solution.

  • Catalyst Addition: Add a catalytic amount of 4-(dimethylaminopyridine) (DMAP) (0.05-0.1 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Purification of a Tertiary Amine from Primary and Secondary Amine Impurities via Adsorption

This protocol describes a method for removing primary and secondary amine impurities from a tertiary amine product.[8][9]

  • Adsorbent Preparation: Prepare a column packed with an adsorbent such as acidic aluminum oxide or silica gel. The amount of adsorbent will depend on the scale of the purification and the level of impurities.

  • Sample Loading: Dissolve the crude tertiary amine product, containing primary and/or secondary amine impurities, in a non-polar organic solvent (e.g., xylene or hexane).[9]

  • Elution: Pass the solution through the prepared column. The primary and secondary amines will be retained by the adsorbent.

  • Product Collection: Collect the eluate containing the purified tertiary amine.

  • Solvent Removal: Remove the solvent from the eluate under reduced pressure to obtain the pure tertiary amine-containing ester.

  • Regeneration (Optional): The adsorbent can be regenerated by washing with a polar solvent like methanol (B129727) or ethanol.[9]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Tertiary Aminoalcohol + Acylating Agent reaction Reaction with Catalyst (e.g., DMAP) start->reaction monitoring Monitor Progress (TLC/HPLC) reaction->monitoring quench Quench with NaHCO3(aq) monitoring->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography characterization Characterize Pure Product chromatography->characterization troubleshooting_low_yield start Low Yield of Tertiary Amine-Containing Ester incomplete_reaction Incomplete Reaction? start->incomplete_reaction hydrolysis Ester Hydrolysis? start->hydrolysis side_reactions Side Reactions? start->side_reactions incomplete_reaction->hydrolysis No increase_time_temp Increase Reaction Time/Temp incomplete_reaction->increase_time_temp Yes hydrolysis->side_reactions No milder_conditions Use Milder Conditions hydrolysis->milder_conditions Yes optimize_stoichiometry Optimize Stoichiometry/Reagents side_reactions->optimize_stoichiometry Yes purification_troubleshooting start Purification Issues streaking Streaking on Silica? start->streaking impurities Amine Impurities? start->impurities emulsion Emulsion in Workup? start->emulsion streaking->impurities No modify_mobile_phase Modify Mobile Phase (add amine) streaking->modify_mobile_phase Yes impurities->emulsion No adsorbent_column Use Alumina/Amine-Silica impurities->adsorbent_column Yes add_brine Add Brine / Filter emulsion->add_brine Yes

References

Methods for purifying crude 2-(dimethylamino)ethyl dodecanoate post-synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis purification of crude 2-(dimethylamino)ethyl dodecanoate (B1226587). It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of 2-(dimethylamino)ethyl dodecanoate, categorized by the purification technique.

Liquid-Liquid Extraction
Problem Possible Cause(s) Solution(s)
Emulsion Formation During Basic Wash - The amphiphilic nature of the product and the sodium laurate salt (formed from unreacted lauric acid) can act as surfactants.[1] - Vigorous shaking of the separatory funnel.- Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1] - Gently invert the separatory funnel instead of vigorous shaking.[1] - If the emulsion persists, filter the mixture through a pad of Celite.
Low Recovery of Product in Organic Layer - The product may have been protonated by an acidic aqueous phase and partitioned into it. - Incomplete extraction from the aqueous phase. - Accidental loss of the organic layer.- Ensure the aqueous phase is basic (pH > 8) before extracting the product. - Perform multiple extractions with smaller volumes of the organic solvent. - Carefully identify the organic and aqueous layers before separation. The organic layer is typically less dense than the aqueous layer when using solvents like ethyl acetate (B1210297) or diethyl ether.
Product Hydrolysis During Workup - Prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the ester bond.[2][3][4]- Perform the workup at room temperature or below. - Use mild bases like sodium bicarbonate for neutralization instead of strong bases like NaOH or KOH.[1] - Minimize the contact time between the product and the acidic/basic aqueous phases.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Product Streaking or Tailing on TLC/Column - The basic tertiary amine group interacts strongly with the acidic silanol (B1196071) groups on the silica (B1680970) gel surface.- Add a small amount of a basic modifier, such as triethylamine (B128534) (0.5-2% v/v) or a few drops of ammonia (B1221849) solution, to the eluent to neutralize the acidic sites on the silica gel.[5]
Product Does Not Elute from the Column - The product is strongly adsorbed onto the silica gel due to its basicity. - The eluent is not polar enough.- Increase the polarity of the eluent gradually. - Use a pre-treated silica gel (washed with a triethylamine solution) or an alternative stationary phase like alumina (B75360) or amine-functionalized silica.[5]
Co-elution of Impurities - The polarity of the product and a specific impurity are very similar. - Poor column packing or overloading.- Optimize the solvent system by trying different solvent mixtures. - Ensure the column is packed properly and do not overload it with the crude product. - Consider using a different stationary phase (e.g., reversed-phase C18).
Recrystallization
Problem Possible Cause(s) Solution(s)
Product "Oils Out" Instead of Crystallizing - The solution is supersaturated, and the product is coming out of the solution too quickly. - The melting point of the product is lower than the temperature of the solution. - The presence of impurities is inhibiting crystallization.- Re-heat the solution to dissolve the oil, and then allow it to cool more slowly. - Add a small amount of a "good" solvent to the oiled-out mixture to try and induce crystallization. - Try a different solvent system. For long-chain esters, solvent mixtures like heptane/ethyl acetate or methanol/water can be effective.[6][7]
No Crystals Form Upon Cooling - The solution is not saturated enough. - The product is too soluble in the chosen solvent, even at low temperatures.- Evaporate some of the solvent to increase the concentration and then try cooling again. - Add an "anti-solvent" (a solvent in which the product is insoluble but is miscible with the primary solvent) dropwise until the solution becomes slightly cloudy, then warm to clarify and cool slowly. - Scratch the inside of the flask with a glass rod to create nucleation sites.
Poor Recovery of Crystals - Too much solvent was used initially.[8] - The crystals are significantly soluble in the cold solvent. - The product was not completely pure before recrystallization.- Use the minimum amount of hot solvent necessary to dissolve the crude product.[8] - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized by Fischer esterification?

A1: The most common impurities are unreacted starting materials: lauric acid and 2-(dimethylamino)ethanol. Other potential impurities include water (a byproduct of the reaction) and residual acid catalyst (e.g., sulfuric acid).[9][10]

Q2: How can I effectively remove the sulfuric acid catalyst after the reaction?

A2: The sulfuric acid catalyst can be removed by washing the organic solution of the crude product with a mild aqueous base, such as saturated sodium bicarbonate solution, during a liquid-liquid extraction workup.[1][9][11] This will neutralize the acid, forming a water-soluble salt that will partition into the aqueous layer.

Q3: My product is a tertiary amine. Why is it difficult to purify by standard silica gel chromatography?

A3: Tertiary amines are basic and can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to strong adsorption, resulting in poor recovery, peak tailing, and streaking on the column.[5]

Q4: What is quaternization, and is it a risk during purification?

A4: Quaternization is the reaction of a tertiary amine with an alkylating agent to form a quaternary ammonium (B1175870) salt.[12][13] While it is a potential side reaction, it is less likely to occur under the typical acidic conditions of Fischer esterification. However, if alkylating agents are present and the conditions are appropriate (e.g., presence of certain solvents at high temperatures), it could become a concern.[13][14]

Q5: Can the ester product hydrolyze back to the starting materials during purification?

A5: Yes, ester hydrolysis is a risk, particularly if the product is exposed to strong acids or bases for extended periods, especially with heating.[3][4] To minimize this, it is recommended to use mild conditions and perform extractions at room temperature.

Quantitative Data Summary

The following table summarizes representative data for the purification of long-chain amino esters, providing an expected range of outcomes for the purification of this compound.

Purification Method Parameter Typical Value Reference
Liquid-Liquid Extraction Purity after wash>90% (removal of starting materials)General Knowledge
Column Chromatography Final Purity>98% (GC)
Recovery70-90%General Knowledge
Recrystallization Final Purity>99%[15]
Recovery60-85%[8]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Initial Workup

This protocol is designed to remove the acid catalyst and unreacted starting materials from the crude reaction mixture.

  • Cooling and Dilution : After the reaction is complete, allow the mixture to cool to room temperature. Dilute the crude product with a water-immiscible organic solvent such as ethyl acetate or diethyl ether (approx. 2-3 volumes of the reaction mixture).

  • Transfer : Transfer the diluted mixture to a separatory funnel.

  • Acid Wash (Optional) : To remove unreacted 2-(dimethylamino)ethanol, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the amine, making it water-soluble. Note: The desired product will also be protonated and move to the aqueous layer. This step should be followed by basification of the aqueous layer and re-extraction. A more direct approach is to proceed to the base wash.

  • Base Wash : Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the sulfuric acid catalyst and remove unreacted lauric acid.[1] Add the bicarbonate solution carefully as CO₂ gas will be evolved. Swirl the funnel gently at first, and vent frequently. Continue washing until no more gas is evolved.

  • Brine Wash : Wash the organic layer with brine (saturated NaCl solution) to remove residual water and help break any emulsions.[1]

  • Drying and Concentration : Separate the organic layer and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.

Protocol 2: Purification by Flash Column Chromatography

This protocol is for the fine purification of the product after the initial workup.

  • TLC Analysis : Dissolve a small amount of the crude product in a suitable solvent and run a thin-layer chromatography (TLC) plate using a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate). Add ~1% triethylamine to the solvent mixture to improve the spot shape. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Preparation : Prepare a slurry of silica gel in the initial, low-polarity eluent (containing 1% triethylamine). Pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Apply the sample to the top of the silica gel bed.

  • Elution : Begin eluting the column with the low-polarity solvent system determined from the TLC analysis. Gradually increase the polarity of the eluent (gradient elution) to move the product down the column.

  • Fraction Collection : Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration : Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization

This protocol is suitable for obtaining a highly pure, crystalline product.

  • Solvent Selection : In a small test tube, dissolve a small amount of the purified product in a minimal amount of a hot solvent (e.g., acetone, ethyl acetate, or a mixture such as heptane/ethyl acetate). A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution : Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the product just dissolves.

  • Cooling : Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

  • Drying : Dry the crystals under vacuum to remove all traces of solvent.

Visualizations

Purification_Workflow crude_product Crude 2-(dimethylamino)ethyl dodecanoate Post-Synthesis liquid_extraction Liquid-Liquid Extraction (Aqueous Workup) crude_product->liquid_extraction washed_product Washed Product liquid_extraction->washed_product Removes catalyst, unreacted starting materials column_chromatography Flash Column Chromatography washed_product->column_chromatography recrystallization Recrystallization column_chromatography->recrystallization Removes polar impurities pure_product Pure Crystalline Product (>99% Purity) recrystallization->pure_product Final Polishing

Caption: A general workflow for the purification of crude this compound.

Troubleshooting_Chromatography start Problem: Product streaking/tailing on silica gel column cause Cause: Basic amine interacts with acidic silica gel start->cause solution1 Solution 1: Add basic modifier to eluent (e.g., 1% Triethylamine) cause->solution1 solution2 Solution 2: Use alternative stationary phase (e.g., Alumina, Amine-silica) cause->solution2 result Result: Improved peak shape and successful separation solution1->result solution2->result

Caption: Troubleshooting guide for peak tailing in column chromatography.

References

Strategies to prevent the hydrolysis of ester linkages in cationic lipids during storage.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the hydrolysis of ester linkages in cationic lipids during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to ensure the stability and integrity of your lipid-based formulations.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific problems you might encounter related to the degradation of cationic lipids.

Problem Potential Cause Recommended Action
Increased Particle Size and Polydispersity (PDI) in Lipid Nanoparticle (LNP) Suspensions During Storage Ester Hydrolysis: The breakdown of the cationic lipid can lead to the formation of lysolipids and free fatty acids, which act as detergents and disrupt the nanoparticle structure, causing aggregation.[1]1. Verify Storage Temperature: Ensure LNPs are stored at the recommended temperature, typically 2-8°C. Avoid repeated freeze-thaw cycles.[2] 2. Check pH of the Storage Buffer: The pH should be close to neutral (around 7.0-7.4) for optimal stability of many ester-containing lipids.[3] 3. Analyze for Hydrolysis Products: Use HPLC-ELSD/CAD or LC-MS to quantify the parent lipid and its degradation products. Refer to the Experimental Protocols section for detailed methods.
Loss of Transfection Efficiency or Potency of LNP-formulated Nucleic Acids Degradation of Cationic Lipid: The positive charge of the cationic lipid is crucial for complexing with negatively charged nucleic acids and for interaction with cell membranes. Hydrolysis can neutralize this charge, leading to premature release of the payload and reduced efficacy.[4][]1. Assess Lipid Integrity: Quantify the amount of intact cationic lipid remaining in your formulation using chromatographic methods. 2. Evaluate Formulation Components: The choice of helper lipids (e.g., cholesterol can enhance stability) and buffer systems can impact long-term potency.[] 3. Consider Lyophilization for Long-Term Storage: For extended storage, lyophilizing the LNP formulation with a cryoprotectant can prevent aqueous hydrolysis.[2]
Visible Precipitation or Cloudiness in the LNP Suspension Advanced Aggregation: This is a severe sign of instability, likely due to extensive hydrolysis of the ester linkages.1. Discard the Sample: At this stage, the formulation is likely unusable. 2. Review Formulation and Storage Protocols: Re-evaluate the entire process, from lipid selection and formulation ratios to the final storage conditions, to identify the root cause of instability. Consider adjusting the lipid composition or storage buffer.
Inconsistent Results Between Batches Variability in Storage Conditions or Handling: Inconsistent temperature, exposure to light, or differences in buffer preparation can lead to varying rates of hydrolysis.1. Standardize Protocols: Ensure all handling and storage procedures are standardized and meticulously documented. 2. Perform Stability Studies: Conduct a formal stability study on new formulations to establish their shelf-life under defined conditions. 3. Quality Control of Raw Materials: Ensure the purity and integrity of the initial cationic lipid stock.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the hydrolysis of ester linkages in cationic lipids?

A1: The primary factors are:

  • pH: Both acidic and basic conditions can catalyze the hydrolysis of ester bonds. The rate of hydrolysis is generally minimized around neutral pH.[6]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including hydrolysis. Therefore, storing cationic lipid formulations at elevated temperatures will lead to faster degradation.[2]

  • Presence of Water: Water is a reactant in the hydrolysis reaction. Storing lipids in aqueous buffers makes them susceptible to hydrolysis.[7]

  • Buffer Composition: Certain buffer components can influence the rate of hydrolysis.[7]

Q2: What is the ideal temperature for storing my cationic lipid formulations?

A2: For aqueous lipid nanoparticle suspensions, refrigeration at 2-8°C is generally recommended for short to medium-term storage (weeks to months).[2][8] Freezing can cause aggregation due to the formation of ice crystals, which can damage the nanoparticles.[2] If freezing is necessary, the inclusion of cryoprotectants like sucrose (B13894) or trehalose (B1683222) is crucial.[1][9] For long-term storage of the pure cationic lipid, it is best to store it as a dry powder or in an organic solvent at -20°C or lower.

Q3: How does the choice of helper lipids affect the stability of my formulation?

A3: Helper lipids play a significant role in the stability of lipid nanoparticles. Cholesterol is often included in formulations to increase the packing density of the lipid bilayer, which can reduce the access of water to the ester linkages and thereby slow down hydrolysis.[] Other helper lipids like DOPE can influence the fusogenicity of the nanoparticles but may also affect their stability.[10]

Q4: Can I use any buffer to store my lipid nanoparticles?

A4: The choice of buffer is important. It is advisable to store LNP suspensions in a buffer with a pH around 7.0-7.4 to minimize ester hydrolysis. Some studies suggest that buffers like citrate (B86180) or Tris may offer better stability for certain formulations compared to phosphate-buffered saline (PBS), especially during freeze-thaw cycles.[7][9]

Q5: How can I detect and quantify the hydrolysis of my cationic lipid?

A5: The most common methods for detecting and quantifying cationic lipid hydrolysis are High-Performance Liquid Chromatography (HPLC) coupled with an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD), and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] These techniques can separate the intact lipid from its hydrolysis products (lysolipid and free fatty acid), allowing for their quantification. Detailed protocols are provided in the Experimental Protocols section.

Q6: Are there cationic lipids that are not susceptible to hydrolysis?

A6: Yes, cationic lipids with ether linkages instead of ester linkages are resistant to hydrolysis. However, these lipids are generally less biodegradable, which can lead to potential toxicity concerns.[13] The choice between ester- and ether-linked lipids involves a trade-off between stability and biodegradability.

Quantitative Data Summary

The rate of hydrolysis is dependent on the specific cationic lipid, the formulation, and the storage conditions. The following table provides a summary of representative data on the stability of cationic lipids under different conditions.

Cationic LipidFormulation/Storage ConditionTimeDegradation/ObservationReference
Ortho ester-based lipid 3 Liposome suspension at pH 5.530 hours~50% hydrolysis[10]
Ortho ester-based lipid 3 Liposome suspension at pH 7.430 hours<10% hydrolysis[10]
DOTAP Liposome with DOPE (1:1 mol/mol)Varies with pHHydrolysis follows pseudo-first-order kinetics. The log k(obs)-pH profile shows a slope approaching zero in the acidic region and +1 in the alkaline region.[6][11]
Lipidoid Nanoparticles (LNPs) Aqueous suspension at 2°C, pH 7.4156 daysRemained stable[2]
Lipidoid Nanoparticles (LNPs) Aqueous suspension at -20°C156 daysIncreased particle size and aggregation[2]
TOT-28 LNPs Stored at 4°C8 weeksMaintained >50% of initial gene expression levels[7]
TOT-28 LNPs Stored at 25°C4 weeksShowed detectable gene expression[7]

Experimental Protocols

Protocol 1: Analysis of Cationic Lipid Hydrolysis by HPLC-ELSD/CAD

Objective: To quantify the intact cationic lipid and its primary hydrolysis products.

Materials:

  • HPLC system with a gradient pump, autosampler, and column oven

  • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)

  • Reversed-phase C18 column (e.g., Phenomenex Luna C18, 5 µm, 4.6 x 250 mm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Methanol with 0.1% Trifluoroacetic Acid (TFA)

  • Lipid standards (intact cationic lipid and potential hydrolysis products)

  • Sample of the cationic lipid formulation

Procedure:

  • Sample Preparation:

    • Dilute the lipid formulation in the initial mobile phase or a suitable organic solvent (e.g., methanol) to a concentration within the linear range of the detector.

  • Chromatographic Conditions:

    • Column Temperature: 50°C

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Gradient Elution:

      • 0-5 min: 80% B

      • 5-25 min: Linear gradient from 80% to 100% B

      • 25-35 min: 100% B

      • 35-40 min: Return to 80% B

      • 40-45 min: Re-equilibration at 80% B

    • Note: This gradient is a starting point and should be optimized for the specific cationic lipid.

  • Detector Settings (ELSD):

    • Nebulizer Temperature: 40°C

    • Evaporator Temperature: 60°C

    • Gas Flow Rate: 1.5 L/min

  • Data Analysis:

    • Identify peaks corresponding to the intact cationic lipid and its hydrolysis products based on the retention times of the standards.

    • Integrate the peak areas.

    • Calculate the percentage of the intact lipid remaining and the percentage of each degradation product.

Protocol 2: Analysis of Cationic Lipid Hydrolysis by LC-MS

Objective: To identify and quantify the hydrolysis products of cationic lipids with high specificity and sensitivity.

Materials:

  • LC-MS system (e.g., UPLC coupled to a Q-TOF or Orbitrap mass spectrometer)

  • Reversed-phase C18 column suitable for mass spectrometry

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Lipid standards

  • Sample of the cationic lipid formulation

Procedure:

  • Sample Preparation:

    • Perform a lipid extraction from the aqueous formulation using a method like the Bligh-Dyer or a solid-phase extraction.

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1).

  • Liquid Chromatography:

    • Use a gradient similar to the HPLC-ELSD method, optimizing for the separation of the lipid species.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS2)

    • Scan Range: m/z 100-1500

    • Identify the intact lipid and its hydrolysis products by their accurate mass-to-charge ratios.

    • Confirm the identity of the species using their fragmentation patterns from the MS/MS data.

  • Data Analysis:

    • Extract ion chromatograms for the parent lipid and its degradation products.

    • Quantify the relative amounts of each species by integrating the peak areas. For absolute quantification, a standard curve with appropriate internal standards should be used.

Visualizations

Ester Hydrolysis Pathway

G CationicLipid Cationic Lipid (with Ester Linkage) Lysolipid Lysolipid (Positively Charged Headgroup + One Acyl Chain) CationicLipid->Lysolipid Hydrolysis FattyAcid Free Fatty Acid CationicLipid->FattyAcid Hydrolysis Water Water (H₂O) Water->Lysolipid Water->FattyAcid Catalyst H⁺ (Acid) or OH⁻ (Base) Catalyst->Lysolipid Catalyst->FattyAcid

Caption: General pathway of ester hydrolysis in a cationic lipid, leading to the formation of a lysolipid and a free fatty acid.

Troubleshooting Workflow for LNP Instability

G start Observation: LNP Instability (e.g., Aggregation, Loss of Efficacy) check_storage 1. Verify Storage Conditions - Temperature (2-8°C?) - Freeze-thaw cycles? - Light exposure? start->check_storage storage_ok Storage Conditions Correct check_storage->storage_ok Yes storage_bad Incorrect Storage -> Correct and Re-evaluate check_storage->storage_bad No check_formulation 2. Review Formulation - pH of buffer (Neutral?) - Buffer composition - Helper lipid ratios storage_ok->check_formulation end Stable Formulation Achieved storage_bad->end formulation_ok Formulation Appears Correct check_formulation->formulation_ok Yes formulation_bad Suboptimal Formulation -> Adjust pH, Buffer, or Lipids check_formulation->formulation_bad No analyze_hydrolysis 3. Analyze for Hydrolysis - Perform HPLC or LC-MS - Quantify intact lipid and degradation products formulation_ok->analyze_hydrolysis formulation_bad->end hydrolysis_present Significant Hydrolysis Detected analyze_hydrolysis->hydrolysis_present no_hydrolysis Minimal Hydrolysis -> Investigate other instability factors (e.g., payload interaction) hydrolysis_present->no_hydrolysis No optimize 4. Optimize for Stability - Use cryoprotectants for freezing - Consider lyophilization - Evaluate alternative cationic lipids hydrolysis_present->optimize Yes optimize->end

Caption: A step-by-step workflow for troubleshooting instability issues in lipid nanoparticle formulations.

Relationship Between Storage Conditions and Hydrolysis

G cluster_conditions Storage Conditions cluster_outcomes Outcome HighTemp High Temperature (e.g., > 25°C) HighHydrolysis High Rate of Ester Hydrolysis HighTemp->HighHydrolysis LowTemp Refrigeration (2-8°C) LowHydrolysis Low Rate of Ester Hydrolysis LowTemp->LowHydrolysis Freezing Freezing (< 0°C) Aggregation Aggregation Risk (Physical Instability) Freezing->Aggregation NonNeutralpH Non-Neutral pH (<6 or >8) NonNeutralpH->HighHydrolysis NeutralpH Neutral pH (~7.0-7.4) NeutralpH->LowHydrolysis HighHydrolysis->Aggregation leads to

References

Technical Support Center: Improving the Stability of Lipoplexes Formulated with 2-(Dimethylamino)ethyl Dodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing 2-(dimethylamino)ethyl dodecanoate (B1226587) for gene delivery, maintaining the stability of lipoplex formulations is critical for reproducible and effective transfection. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary indicators of lipoplex instability?

A1: The most common signs of lipoplex instability include visible precipitation or aggregation, an increase in particle size and polydispersity index (PDI) over time, and a decrease in transfection efficiency. These issues often arise from suboptimal formulation parameters or improper storage.

Q2: How does the choice of helper lipid impact the stability of my 2-(dimethylamino)ethyl dodecanoate lipoplexes?

A2: The helper lipid is a critical component that influences both the stability and the fusogenicity of lipoplexes.

  • DOPE (Dioleoylphosphatidylethanolamine): Tends to form hexagonal structures which can facilitate endosomal escape and enhance transfection efficiency. However, this fusogenic property can sometimes lead to less stable lipoplexes.

  • Cholesterol: Increases the rigidity of the lipid bilayer.[1] This can significantly improve lipoplex stability, especially in the presence of serum, by reducing the exchange of lipids with serum proteins.[1]

Q3: What is the optimal Nitrogen-to-Phosphate (N/P) ratio for these lipoplexes?

A3: The optimal N/P ratio, which is the molar ratio of the cationic lipid's nitrogen atoms to the nucleic acid's phosphate (B84403) groups, is crucial for both complexation and stability.[2] While the ideal ratio is cell-line and application-dependent, a slight excess of positive charge is generally necessary to ensure complete condensation of the nucleic acid and to facilitate interaction with the negatively charged cell membrane.[2] For lipoplexes formulated with lipids similar to this compound, a typical starting point for optimization is an N/P ratio in the range of 2:1 to 10:1.[2]

Q4: Can I store my this compound lipoplexes? If so, under what conditions?

A4: For best results, it is highly recommended to use freshly prepared lipoplexes. If short-term storage is unavoidable, they can be kept at 4°C for no longer than 24-48 hours.[2] Long-term storage, particularly freezing of aqueous dispersions, can lead to aggregation and a loss of transfection efficiency.[2] For extended storage, lyophilization (freeze-drying) in the presence of a cryoprotectant such as sucrose (B13894) or sorbitol is a viable option, though this requires specific protocol development.[3]

Q5: How do buffer conditions like pH and ionic strength affect lipoplex stability?

A5: The pH and ionic strength of the formulation buffer are critical parameters. Lipoplexes are generally more stable in low ionic strength solutions, as high salt concentrations can shield the electrostatic interactions necessary for complex formation and lead to aggregation.[4] Preparing lipoplexes in buffers with a slightly acidic to neutral pH (e.g., pH 6.4-7.4) can also enhance stability.[5] It is often recommended to prepare lipoplexes in a low-salt buffer or a sterile 5% glucose or sucrose solution instead of phosphate-buffered saline (PBS).[2]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible Aggregation/Precipitation High ionic strength of the buffer.Prepare lipoplexes in a low-ionic-strength buffer (e.g., 5% sucrose solution) instead of PBS.[2]
Interaction with serum proteins.Reduce serum concentration during the initial hours of transfection. Incorporate a PEGylated lipid (e.g., DSPE-PEG2000) at a low molar ratio (1-5 mol%) to create a protective hydrophilic layer.[2]
Suboptimal N/P ratio.Optimize the N/P ratio. An excessively high positive charge can lead to rapid aggregation.[2]
Improper mixing procedure.Ensure rapid and consistent mixing when combining the lipid and nucleic acid solutions. A vortex mixer at a medium speed or rapid pipetting can prevent the formation of large aggregates.[2]
Increased Particle Size and PDI Over Time Instability in biological fluids.Incorporate cholesterol into the formulation (e.g., at a 1:1 molar ratio with the cationic lipid) to increase bilayer rigidity.[1]
Suboptimal storage conditions.Use freshly prepared lipoplexes. If short-term storage is necessary, store at 4°C for no more than 24-48 hours.[2] For long-term stability, consider lyophilization with a cryoprotectant.
Low Transfection Efficiency Poor lipoplex formation.Verify the quality and concentration of the lipid and nucleic acid. Ensure the lipid film is fully hydrated and extruded to form unilamellar vesicles.[2]
Degradation of lipoplexes.Prepare lipoplexes immediately before use. Optimize the formulation for improved stability as described above.
Suboptimal cell conditions.Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-90%) at the time of transfection. Perform transfection in serum-free or reduced-serum medium for the initial 4-6 hours.[1]

Experimental Protocols

Lipoplex Formulation via Lipid Film Hydration
  • Lipid Film Formation:

    • In a round-bottom flask, dissolve this compound and a chosen helper lipid (e.g., DOPE or cholesterol) in chloroform (B151607) or a chloroform/methanol mixture.

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid's phase transition temperature to form a thin, uniform lipid film.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a low-ionic-strength aqueous buffer (e.g., sterile water, 5% sucrose, or 20 mM HEPES) by vortexing. This will form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm). This should be performed at a temperature above the lipid's phase transition temperature.

  • Lipoplex Formation:

    • In separate sterile tubes, dilute the required amounts of the liposome (B1194612) suspension and the nucleic acid solution in the same low-ionic-strength buffer.

    • Add the nucleic acid solution to the liposome suspension rapidly while vortexing or pipetting to ensure immediate and uniform mixing.

    • Incubate the resulting lipoplex solution at room temperature for 15-30 minutes to allow for complex formation.

Characterization of Lipoplex Stability
  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the average particle size, polydispersity index (PDI), and zeta potential of the lipoplexes immediately after formation and at various time points during storage under different conditions (e.g., 4°C vs. room temperature).

  • Nucleic Acid Condensation: Perform a gel retardation assay by running the lipoplex samples on an agarose (B213101) gel. Uncomplexed nucleic acid will migrate through the gel, while condensed nucleic acid will remain in the loading well.

  • In Vitro Transfection Efficiency: Transfect a suitable cell line with the lipoplexes and measure the expression of a reporter gene (e.g., GFP, luciferase) at a specific time point post-transfection. Compare the efficiency of fresh versus stored lipoplexes.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_complexation Lipoplex Formation cluster_characterization Stability Assessment lipid_film 1. Lipid Film Formation hydration 2. Hydration lipid_film->hydration extrusion 3. Extrusion (Sizing) hydration->extrusion dilute_lipo 4a. Dilute Liposomes extrusion->dilute_lipo Formulated Liposomes mixing 5. Rapid Mixing dilute_lipo->mixing dilute_na 4b. Dilute Nucleic Acid dilute_na->mixing incubation 6. Incubation mixing->incubation dls DLS (Size, PDI, Zeta) incubation->dls Fresh Lipoplexes gel Gel Retardation Assay incubation->gel transfection In Vitro Transfection incubation->transfection

Caption: Experimental workflow for lipoplex formulation and stability assessment.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions instability Lipoplex Instability Observed (Aggregation, Size Increase) high_salt High Ionic Strength? instability->high_salt serum Serum Interaction? instability->serum np_ratio Suboptimal N/P Ratio? instability->np_ratio mixing_issue Improper Mixing? instability->mixing_issue low_salt_buffer Use Low-Salt Buffer high_salt->low_salt_buffer pegylation Add PEG-Lipid / Reduce Serum serum->pegylation optimize_np Optimize N/P Ratio np_ratio->optimize_np rapid_mixing Ensure Rapid, Consistent Mixing mixing_issue->rapid_mixing

References

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(dimethylamino)ethyl dodecanoate (DML) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor aqueous solubility of 2-(dimethylamino)ethyl dodecanoate (B1226587) (DML) formulations.

Frequently Asked Questions (FAQs)

Q1: What is 2-(dimethylamino)ethyl dodecanoate (DML) and why is its aqueous solubility a concern?

A1: this compound (DML) is an amphiphilic molecule, meaning it has both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part.[1] Its structure consists of a long, hydrophobic laurate tail and a polar, hydrophilic head group containing a tertiary amine.[1] This dual nature makes it a candidate for use in drug delivery systems, particularly for enhancing the solubility of poorly water-soluble drugs.[1] However, DML itself has limited solubility in aqueous solutions, which can present challenges during formulation development.

Q2: What are the primary strategies for improving the aqueous solubility of DML-containing formulations?

A2: Several strategies can be employed to enhance the aqueous solubility of formulations containing DML. These include:

  • pH Adjustment: The tertiary amine group in DML can be protonated at acidic pH, increasing its aqueous solubility.

  • Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of DML.

  • Cyclodextrin (B1172386) Complexation: Encapsulating the hydrophobic laurate tail of DML within the cyclodextrin cavity can improve its apparent water solubility.[2]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): DML can be formulated with oils and surfactants to form a SEDDS, which spontaneously forms a microemulsion upon contact with aqueous media.[3][4][5][6][7]

Q3: How does pH affect the solubility of DML?

A3: The solubility of DML is pH-dependent due to the presence of a tertiary amine group. In acidic conditions (lower pH), the amine group becomes protonated, leading to a positive charge and increased electrostatic interactions with water, thereby enhancing solubility. As the pH increases and becomes more alkaline, the amine group is deprotonated, making the molecule more hydrophobic and reducing its aqueous solubility.

Q4: Can DML be modified to permanently increase its water solubility?

A4: Yes, the tertiary amine group of DML can undergo a process called quaternization.[1] This reaction, typically with an alkylating agent, converts the tertiary amine into a quaternary ammonium (B1175870) salt. This modification introduces a permanent positive charge, which can significantly enhance its water solubility and cationic character.[1]

Troubleshooting Guides

Issue 1: Precipitation of DML during aqueous dilution.
Potential Cause Troubleshooting Step
High pH of the aqueous phase The tertiary amine of DML is likely deprotonated at neutral or alkaline pH, reducing its solubility. Solution: Lower the pH of the aqueous phase with a suitable buffer (e.g., citrate, phosphate) to protonate the amine group.
Insufficient amount of solubilizing agent The concentration of co-solvent, surfactant, or cyclodextrin may be too low to maintain DML in solution upon dilution. Solution: Increase the concentration of the solubilizing agent in the formulation. Refer to the experimental protocols for guidance on concentration ranges.
Temperature effects Solubility can be temperature-dependent. A decrease in temperature upon dilution might cause precipitation. Solution: Perform dilutions at a controlled temperature. Assess the temperature-solubility profile of your formulation.
Issue 2: Poor emulsification of a DML-based SEDDS formulation.
Potential Cause Troubleshooting Step
Inappropriate oil/surfactant/co-surfactant ratio The ratio of the components is critical for spontaneous emulsification. Solution: Optimize the formulation by preparing a pseudo-ternary phase diagram to identify the optimal ratios for forming a stable microemulsion.
Low-energy input during dilution While SEDDS are designed to be self-emulsifying, some gentle agitation is required. Solution: Ensure gentle mixing or inversion of the container upon dilution to facilitate emulsification.
Incompatibility of components The chosen oil, surfactant, or co-surfactant may not be compatible with DML. Solution: Screen different excipients for their ability to solubilize DML and form a stable emulsion.

Data Presentation

Table 1: Illustrative Aqueous Solubility of DML with Different Formulation Strategies

Formulation Strategy Aqueous Medium Illustrative DML Solubility (mg/mL)
None (Neat DML) Deionized Water< 0.1
pH Adjustment pH 4.0 Citrate Buffer5.2
Co-solvency 20% v/v Ethanol in Water2.8
Cyclodextrin Complexation 10% w/v HP-β-CD in Water8.5
SEDDS Water (forms microemulsion)> 20 (in the dispersed phase)

Note: The data in this table are illustrative and intended for comparative purposes. Actual solubility will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Solubility Enhancement of DML using pH Adjustment
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) with pH values ranging from 3 to 8.

  • Sample Preparation: Add an excess amount of DML to a known volume of each buffer in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved DML. Carefully collect the supernatant and analyze the concentration of dissolved DML using a suitable analytical method, such as HPLC-UV.

Protocol 2: Formulation of a DML-based SEDDS
  • Excipient Screening:

    • Determine the solubility of DML in various oils (e.g., oleic acid, medium-chain triglycerides), surfactants (e.g., Tween 20, Cremophor EL), and co-surfactants (e.g., PEG 400, Transcutol).

    • Select an oil that shows good solubilizing capacity for DML.

    • Select a surfactant and co-surfactant that are miscible with the chosen oil.

  • Construction of Pseudo-Ternary Phase Diagram:

    • Prepare a series of formulations with varying ratios of oil, surfactant, and co-surfactant.

    • Titrate each formulation with an aqueous phase and observe the formation of emulsions.

    • Plot the results on a ternary phase diagram to identify the region that forms a stable microemulsion.

  • Preparation of DML-loaded SEDDS:

    • Based on the phase diagram, select an optimal ratio of oil, surfactant, and co-surfactant.

    • Dissolve the desired amount of DML in the oil phase with gentle heating if necessary.

    • Add the surfactant and co-surfactant to the oil phase and mix until a clear, homogenous solution is obtained.

  • Characterization:

    • Evaluate the self-emulsification time and the resulting droplet size of the emulsion upon dilution in an aqueous medium.

Visualizations

experimental_workflow cluster_start Initial State cluster_strategies Solubility Enhancement Strategies cluster_evaluation Evaluation cluster_end Outcome start Poorly Soluble DML Formulation ph_adjustment pH Adjustment start->ph_adjustment co_solvents Co-solvents start->co_solvents cyclodextrins Cyclodextrin Complexation start->cyclodextrins sedds SEDDS Formulation start->sedds solubility_testing Aqueous Solubility Testing ph_adjustment->solubility_testing co_solvents->solubility_testing cyclodextrins->solubility_testing sedds->solubility_testing stability_assessment Physical & Chemical Stability solubility_testing->stability_assessment in_vitro_dissolution In Vitro Dissolution stability_assessment->in_vitro_dissolution end Optimized DML Formulation in_vitro_dissolution->end

Caption: Workflow for Overcoming Poor Aqueous Solubility of DML.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Issue Encountered (e.g., Precipitation) cause_ph Incorrect pH start->cause_ph cause_concentration Insufficient Solubilizer start->cause_concentration cause_ratio Incorrect Component Ratio (SEDDS) start->cause_ratio cause_energy Inadequate Mixing Energy start->cause_energy solution_ph Adjust pH of Aqueous Phase cause_ph->solution_ph solution_concentration Increase Solubilizer Concentration cause_concentration->solution_concentration solution_ratio Optimize Formulation Ratio cause_ratio->solution_ratio solution_energy Apply Gentle Agitation cause_energy->solution_energy end Stable Formulation solution_ph->end Resolved solution_concentration->end Resolved solution_ratio->end Resolved solution_energy->end Resolved

Caption: Troubleshooting Logic for DML Formulation Issues.

References

Technical Support Center: Controlling Exothermicity in Large-Scale Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides in-depth guidance on managing the exothermic nature of large-scale Fischer esterification reactions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the safe and efficient execution of your esterification processes.

Frequently Asked Questions (FAQs)

Q1: Is Fischer esterification an exothermic or endothermic reaction? I've seen conflicting information.

A1: Fischer esterification is generally considered a mildly exothermic reaction. However, the degree of exothermicity can vary significantly depending on the specific carboxylic acid and alcohol used, as well as the reaction conditions. For many common esters, the heat of reaction is relatively low. For instance, the esterification of palm fatty acids is described as nearly thermoneutral, with an average enthalpy of reaction (ΔH°) of -3 ± 2 kJ/mol, suggesting minimal challenges for heat dissipation.[1] In contrast, other sources classify the reaction as moderately exothermic, and in certain cases, particularly with highly reactive starting materials like acetic anhydride, there is a recognized risk of thermal runaway.[2] Therefore, it is crucial to evaluate the specific thermal hazards of each unique esterification reaction at scale.

Q2: What are the primary risks associated with exothermicity in large-scale Fischer esterification?

A2: The primary risk is a thermal runaway , an uncontrolled increase in temperature and reaction rate. This can lead to:

  • Over-pressurization of the reactor: The increased temperature can vaporize solvents and reactants, leading to a rapid pressure increase that may exceed the reactor's design limits, potentially causing a rupture or explosion.[3]

  • Formation of undesirable byproducts: High temperatures can promote side reactions, reducing product purity and yield.

  • Degradation of reactants, products, or catalysts: Elevated temperatures can lead to the decomposition of sensitive molecules.

  • Release of hazardous materials: A reactor failure can release flammable and/or toxic substances into the surrounding environment.[4]

Q3: How does the choice of catalyst affect the exothermicity of the reaction?

A3: The catalyst primarily influences the rate of the reaction, which in turn affects the rate of heat generation. While the overall enthalpy of the reaction is a thermodynamic property of the reactants and products, a more active catalyst will lead to a faster release of this heat.

  • Homogeneous catalysts like sulfuric acid are highly effective but can lead to rapid reaction rates and significant heat evolution.[5][6] Their corrosive nature also presents challenges at industrial scale.[7]

  • Heterogeneous catalysts , such as ion-exchange resins (e.g., Amberlyst 15), offer the advantages of easier separation and reduced corrosion.[5][7] While they still catalyze the exothermic reaction, the heat transfer characteristics within a packed bed reactor can sometimes offer better localized heat management compared to a batch reaction with a homogeneous catalyst. The choice of a solid acid catalyst can be a key factor in developing safer and more sustainable esterification processes.[7]

Q4: What are the key process parameters to monitor for controlling exothermicity?

A4: Continuous monitoring of critical process parameters (CPPs) is essential. Key parameters include:

  • Reactor Temperature: This is the most critical parameter. Multiple temperature probes at different locations within the reactor can help detect localized "hot spots."

  • Jacket/Cooling System Temperature: Monitoring the inlet and outlet temperatures of the cooling medium helps assess the efficiency of heat removal.

  • Reactant Addition Rate (for fed-batch systems): Controlling the rate at which reactants are added is a primary method for controlling the rate of heat generation.

  • Pressure: A sudden increase in pressure can indicate a loss of temperature control.

  • Stirrer Speed: Adequate agitation is crucial for ensuring uniform temperature distribution and efficient heat transfer to the cooling surfaces.

Advanced Process Analytical Technology (PAT) tools, such as in-line infrared (IR) or Raman spectroscopy, can provide real-time monitoring of reactant and product concentrations, offering a more direct measure of the reaction rate and allowing for more proactive control of the process.[8][9][10]

Troubleshooting Guide: Temperature Excursions

This guide addresses common issues related to temperature control during large-scale Fischer esterification.

Issue Potential Causes Troubleshooting Actions & Solutions
Gradual, Uncontrolled Temperature Rise 1. Inadequate cooling capacity. 2. Fouling of reactor jacket or cooling coils. 3. Change in coolant flow rate or temperature. 4. Faster than anticipated reaction rate.1. Verify Cooling System: Check coolant flow rate, temperature, and pressure. Ensure there are no blockages in the cooling lines. 2. Reduce Reaction Rate: If using a fed-batch system, immediately stop or reduce the reactant feed rate. 3. Evaluate Heat Transfer: After the run, inspect the reactor jacket and coils for any buildup that could impede heat transfer. Implement a regular cleaning schedule. 4. Review Kinetics: Re-evaluate the reaction kinetics and heat of reaction for the specific process conditions. The initial thermal hazard assessment may need revision.
Rapid, Uncontrolled Temperature Spike (Thermal Runaway) 1. Loss of cooling. 2. Incorrect charging of reactants (e.g., adding catalyst before reactants are at the correct temperature, or adding all of a highly reactive reagent at once). 3. Agitator failure leading to localized hot spots. 4. Presence of contaminants that catalyze the reaction or initiate side reactions.1. Emergency Shutdown: Immediately stop all reactant feeds and initiate emergency cooling procedures. 2. Quenching: If available and deemed safe, introduce a reaction inhibitor or a cold, inert solvent to absorb heat and dilute the reactants. 3. Pressure Relief: Be prepared for the activation of pressure relief devices. Ensure the vent path is clear and directed to a safe location. 4. Post-Incident Investigation: Thoroughly investigate the root cause of the runaway. This could involve reviewing batch records, interviewing personnel, and inspecting equipment. Case studies of industrial accidents often highlight human error or unforeseen process deviations as root causes.[3][4]
Localized Hot Spots 1. Inadequate agitation. 2. Poor reactor design leading to stagnant zones. 3. Fouling on specific areas of the reactor wall.1. Verify Agitation: Check the agitator speed and power draw to ensure it is functioning correctly. 2. Improve Mixing: Consider using a different impeller design or increasing the agitator speed (within safe limits). 3. CFD Modeling: For persistent issues, computational fluid dynamics (CFD) modeling can help identify poor mixing zones and inform reactor modifications.
Temperature Fluctuations 1. Unstable coolant temperature or flow rate. 2. Inconsistent reactant feed rate. 3. Poorly tuned temperature controller.1. Stabilize Utilities: Ensure the cooling system can provide a stable supply of coolant at the desired temperature and flow rate. 2. Calibrate Feed Pumps: Verify the accuracy and consistency of the reactant feed pumps. 3. Tune Control Loops: Optimize the PID (Proportional-Integral-Derivative) parameters of the temperature controller to better respond to process dynamics.

Data Presentation: Heat of Reaction for Common Esterifications

The heat of reaction (ΔHrxn) is a critical parameter for designing a safe and well-controlled large-scale esterification. As noted in the FAQs, this value can vary. Below is a summary of available data.

Carboxylic AcidAlcoholCatalystHeat of Reaction (ΔHrxn)Notes
Palm Fatty AcidsIsopropanolMethanesulfonic Acid-3 ± 2 kJ/molDescribed as "nearly thermoneutral."[1]
Acetic AnhydrideMethanolSulfuric AcidModerately to highly exothermicProne to thermal runaway.[2] Calorimetric studies are essential for safe scale-up.

Experimental Protocols

Protocol 1: Calorimetric Determination of Heat of Reaction

This protocol outlines a general procedure for determining the heat of reaction for a specific Fischer esterification using a reaction calorimeter. This data is crucial for safe scale-up.

Objective: To quantify the heat evolved during the esterification reaction under process-relevant conditions.

Apparatus:

  • Reaction calorimeter (e.g., Mettler-Toledo RC1e or similar)

  • Temperature and pressure sensors

  • Stirrer

  • Dosing pump for reactant addition

Procedure:

  • Calibration: Perform a calibration of the calorimeter to determine the overall heat transfer coefficient (UA). This is typically done by introducing a known amount of heat and measuring the temperature response.

  • Charge Initial Reactants: Charge the reactor with the initial reactants (e.g., the carboxylic acid and solvent) according to your process recipe.

  • Equilibrate Temperature: Bring the reactor contents to the desired starting temperature and allow the system to stabilize.

  • Initiate Reaction: Add the catalyst and/or the second reactant (e.g., the alcohol) via the dosing pump at a controlled rate.

  • Monitor and Record Data: Throughout the addition and subsequent reaction period, continuously record the reactor temperature, jacket temperature, and reactant addition rate.

  • Calculate Heat Flow: The reaction calorimeter software will calculate the heat flow in real-time based on the energy balance of the system.

  • Determine Enthalpy of Reaction: Integrate the heat flow over the course of the reaction and normalize by the number of moles of the limiting reactant to determine the enthalpy of reaction (ΔHrxn) in kJ/mol.

Protocol 2: Large-Scale Fed-Batch Esterification with Temperature Control

This protocol describes a general method for controlling the temperature of a large-scale exothermic Fischer esterification using a fed-batch approach.

Objective: To maintain a stable reaction temperature by controlling the rate of reactant addition.

Apparatus:

  • Jacketed reactor with a temperature control unit (TCU)

  • Dosing pump

  • Temperature probe in the reactor

  • Process control system

Procedure:

  • Initial Charge: Charge the reactor with the bulk of one reactant (e.g., the carboxylic acid) and the catalyst.

  • Set Initial Temperature: Heat the reactor contents to the desired initial reaction temperature.

  • Initiate Feed: Begin feeding the second reactant (the limiting reagent) at a slow, predetermined rate.

  • Temperature Control Loop: The process control system should monitor the reactor temperature and adjust the reactant feed rate based on a defined control strategy (e.g., if the temperature exceeds a setpoint, the feed rate is reduced or stopped).

  • Jacket Cooling: The TCU will circulate coolant through the reactor jacket to remove the heat of reaction. The coolant temperature can be set at a constant value, or it can be part of a cascade control loop where it is adjusted based on the reactor temperature.

  • Monitoring: Continuously monitor the reactor temperature, jacket inlet and outlet temperatures, and reactant feed rate.

  • End of Reaction: Once the feed is complete, the reaction is typically held at the set temperature for a period to ensure complete conversion.

Mandatory Visualizations

Fischer Esterification Reaction Pathway

Fischer_Esterification Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Water Water Ester Ester Protonated Ester->Ester - H+ H+ H+

Caption: General mechanism of acid-catalyzed Fischer esterification.

Experimental Workflow for Exothermicity Control

Exotherm_Control_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_response Response Plan Calorimetry Determine ΔHrxn via Calorimetry HAZOP Hazard and Operability (HAZOP) Study Calorimetry->HAZOP CFD CFD Modeling (Optional) CFD->HAZOP Reactor_Setup Jacketed Reactor with TCU HAZOP->Reactor_Setup Fed_Batch Fed-Batch Reactant Addition Reactor_Setup->Fed_Batch PAT Real-Time Monitoring (PAT) Fed_Batch->PAT Control_System Process Control System PAT->Control_System Temp_Excursion Temperature Excursion Detected Control_System->Temp_Excursion Monitors Temperature Stop_Feed Stop Reactant Feed Temp_Excursion->Stop_Feed Yes Emergency_Cooling Initiate Emergency Cooling Stop_Feed->Emergency_Cooling Quench Quench Reaction Emergency_Cooling->Quench Thermal_Runaway Heat_Generation Rate of Heat Generation Thermal_Runaway Thermal Runaway Heat_Generation->Thermal_Runaway > Heat Removal Heat_Removal Rate of Heat Removal Reaction_Kinetics Reaction Kinetics Reaction_Kinetics->Heat_Generation Reactant_Conc Reactant Concentration Reactant_Conc->Heat_Generation Temperature Temperature Temperature->Heat_Generation Exponential Increase Temperature->Heat_Removal Linear Increase Cooling_Capacity Cooling System Capacity Cooling_Capacity->Heat_Removal Heat_Transfer_Area Heat Transfer Area Heat_Transfer_Area->Heat_Removal Agitation Agitation Efficiency Agitation->Heat_Removal

References

Technical Support Center: Optimizing Enzyme Concentration for Efficient Enzymatic Synthesis of Amino Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the enzymatic synthesis of amino esters. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to streamline your experimental workflow and enhance synthesis efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the efficiency of enzymatic amino ester synthesis?

A1: The efficiency of enzymatic amino ester synthesis is primarily influenced by several factors including enzyme concentration, substrate concentration and molar ratio, temperature, pH, reaction medium (solvent), and the specific activity and stability of the enzyme itself.[1] Optimizing these parameters is crucial for achieving high yields and product purity.

Q2: Which type of enzymes are commonly used for amino ester synthesis?

A2: Lipases are the most commonly used enzymes for the synthesis of amino esters due to their broad substrate specificity, high stability in organic solvents, and commercial availability.[1][2][3] Specific examples include lipases from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL IM), and Pseudomonas species.[1][3]

Q3: How does enzyme concentration affect the reaction rate?

A3: Generally, increasing the enzyme concentration leads to a higher reaction rate, provided that the substrate is not a limiting factor.[4] More enzyme molecules mean more available active sites to bind with the substrate, thus accelerating the conversion to product. However, beyond a certain point, the reaction rate may plateau as the substrate becomes saturated.

Q4: What is the role of the reaction medium in enzymatic amino ester synthesis?

A4: The reaction medium, or solvent, plays a critical role by dissolving substrates and influencing enzyme activity and stability.[1][5] The choice of solvent can affect the enzyme's conformation and the equilibrium of the reaction. For instance, methanol (B129727) has been shown to be an effective solvent in certain lipase-catalyzed reactions for amino ester synthesis.[1]

Q5: How can I monitor the progress of my enzymatic synthesis reaction?

A5: A common and effective method for monitoring the reaction is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[4] By taking small aliquots of the reaction mixture at different time intervals, you can track the consumption of starting materials and the formation of the amino ester product. This allows for the determination of the reaction rate and the optimal reaction time.[4]

Troubleshooting Guide

Issue 1: Low Yield of Amino Ester

Q: My enzymatic synthesis is resulting in a significantly lower yield than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield is a frequent challenge in enzymatic synthesis and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[6]

Potential Cause Troubleshooting Steps
Suboptimal Reaction Conditions Optimize Reaction Parameters: Systematically vary the temperature, pH, and reaction time to identify the optimal conditions for your specific enzyme and substrates.[4] For lipases, temperatures between 30-60°C and a pH range of 6-8 are often a good starting point.[1]
Enzyme Inactivity or Instability Verify Enzyme Activity: Perform an activity assay on your enzyme stock to confirm its viability.[6] Ensure the enzyme has been stored and handled according to the manufacturer's instructions to prevent denaturation.[4]
Poor Substrate Solubility Improve Solubility: If substrates have poor solubility in the chosen solvent, this can limit the reaction rate.[4] Consider using a co-solvent to improve solubility, but ensure it does not inactivate the enzyme.
Unfavorable Reaction Equilibrium Shift the Equilibrium: The synthesis of amino esters is often a reversible reaction. To favor product formation, consider removing water from the reaction medium (e.g., using molecular sieves) or increasing the concentration of one of the substrates.
Product Inhibition Monitor Product Concentration: In some cases, the product itself can inhibit the enzyme's activity. If this is suspected, consider strategies for in-situ product removal.
Issue 2: Formation of Unexpected Byproducts

Q: I am observing the formation of byproducts in my reaction mixture, which is complicating purification. What could be the cause and solution?

A: Byproduct formation is often due to competing side reactions catalyzed by the enzyme or non-enzymatic reactions.

Potential Cause Troubleshooting Steps
Hydrolysis of the Ester Product Minimize Water Content: The enzyme may catalyze the hydrolysis of the newly formed amino ester back to the amino acid and alcohol, especially in the presence of excess water.[4] Reducing the water content in the reaction medium can suppress this side reaction.
Side Reactions of Substrates Purity of Starting Materials: Ensure the high purity of your amino acid and alcohol substrates. Impurities can lead to the formation of undesired products.
Enzyme Promiscuity Enzyme Selection: Some enzymes may exhibit promiscuous activity, catalyzing unintended reactions. If possible, screen different enzymes to find one with higher specificity for the desired reaction.

Data Presentation: Optimization of Reaction Parameters

The following tables summarize quantitative data from various studies on the enzymatic synthesis of amino esters, providing a reference for optimizing your experimental conditions.

Table 1: Effect of Enzyme Concentration on Yield

EnzymeAmino AcidAlcoholEnzyme Conc. (% w/w of substrates)Temperature (°C)Time (h)Yield (%)Reference
Novozym 435PhenylglycinolCapric Acid56019~70[7]
Novozym 435PhenylglycinolCapric Acid106019~85[7]
Novozym 435PhenylglycinolCapric Acid15 60 19 89.4 [7]
Novozym 435PhenylglycinolCapric Acid206019~88[7]

Table 2: Effect of Temperature on Yield

EnzymeSubstratesTemperature (°C)Yield (%)Reference
Lipozyme TL IMAniline + Methyl Acrylate30~75[1]
Lipozyme TL IMAniline + Methyl Acrylate35 80.3 [1]
Lipozyme TL IMAniline + Methyl Acrylate40~78[1]
Lipozyme TL IMAniline + Methyl Acrylate45~75[1]
Lipozyme TL IMAniline + Methyl Acrylate50~72[1]
Lipozyme TL IMAniline + Methyl Acrylate55~68[1]

Table 3: Effect of Substrate Molar Ratio on Yield

EnzymeSubstrates (Amine:Acrylate)Molar RatioYield (%)Reference
Lipozyme TL IMAniline:Methyl Acrylate1:1~60[1]
Lipozyme TL IMAniline:Methyl Acrylate1:2~70[1]
Lipozyme TL IMAniline:Methyl Acrylate1:3~78[1]
Lipozyme TL IMAniline:Methyl Acrylate1:4 80.3 [1]
Lipozyme TL IMAniline:Methyl Acrylate1:5~75[1]
Lipozyme TL IMAniline:Methyl Acrylate1:6~70[1]

Experimental Protocols

Detailed Methodology for Optimizing Enzyme Concentration in Amino Ester Synthesis

This protocol provides a general procedure for optimizing the enzyme concentration for the synthesis of an amino ester using a lipase (B570770).

Materials:

  • Amino acid

  • Alcohol (e.g., ethanol, methanol)

  • Immobilized lipase (e.g., Novozym 435, Lipozyme TL IM)

  • Organic solvent (e.g., tert-butanol, acetonitrile (B52724), or solvent-free)

  • Molecular sieves (optional, for water removal)

  • Shaking incubator or magnetic stirrer with temperature control

  • HPLC system for analysis

Procedure:

  • Substrate Preparation:

    • In a series of reaction vessels, dissolve the amino acid and the alcohol in the chosen organic solvent at the desired substrate molar ratio (e.g., 1:4).[1] If performing a solvent-free synthesis, directly mix the substrates.

    • If water removal is desired, add activated molecular sieves to the mixture.

  • Enzyme Addition:

    • To each reaction vessel, add a different concentration of the immobilized lipase. The concentrations should span a range to identify the optimum (e.g., 5%, 10%, 15%, 20% by weight of the total substrates).[7]

  • Reaction Incubation:

    • Place the reaction vessels in a shaking incubator or on a magnetic stirrer at a constant, predetermined temperature (e.g., 35°C or 60°C).[1][7]

    • Allow the reactions to proceed for a set period (e.g., 8-24 hours).

  • Reaction Monitoring:

    • At regular intervals, withdraw a small aliquot from each reaction mixture.

    • Prepare the samples for HPLC analysis by quenching the reaction (e.g., by adding a strong solvent like acetonitrile to denature the enzyme) and filtering to remove the immobilized enzyme.

    • Inject the samples into the HPLC system to determine the concentration of the amino ester product and the remaining substrates.

  • Data Analysis:

    • Plot the product yield as a function of the enzyme concentration.

    • Determine the optimal enzyme concentration that provides the highest yield in a reasonable timeframe.

  • Purification and Characterization:

    • Once the optimal conditions are established, the reaction can be scaled up.

    • After the reaction is complete, remove the immobilized enzyme by filtration. The enzyme can often be washed and reused.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.

    • Confirm the identity and purity of the synthesized amino ester using analytical techniques like NMR and Mass Spectrometry.

Visualization of Experimental Workflow

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis & Purification substrate_prep Substrate Preparation enzyme_prep Enzyme Addition substrate_prep->enzyme_prep Add varying enzyme conc. incubation Incubation enzyme_prep->incubation Constant T, pH monitoring Reaction Monitoring (HPLC) incubation->monitoring Take aliquots purification Purification monitoring->purification Optimal yield achieved characterization Characterization (NMR, MS) purification->characterization

Caption: Workflow for optimizing enzyme concentration in amino ester synthesis.

References

Technical Support Center: Refinement of Downstream Processing for Isolating Pure 2-(Dimethylamino)ethyl Dodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-(dimethylamino)ethyl dodecanoate (B1226587). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the downstream processing of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification efforts.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the isolation and purification of 2-(dimethylamino)ethyl dodecanoate.

Question: Why is my yield of this compound low after synthesis and initial work-up?

Answer: Low yields can stem from several factors throughout the synthesis and extraction process. Incomplete esterification is a primary cause; ensure sufficient reaction time and effective catalysis. During work-up, the amphiphilic nature of this compound can lead to the formation of emulsions during liquid-liquid extraction, causing product loss. To mitigate this, use a brine wash to break up emulsions and consider adjusting the pH of the aqueous phase. The tertiary amine group can be protonated at acidic pH, increasing its water solubility and leading to loss in the aqueous layer. It is advisable to perform extractions under neutral to slightly basic conditions (pH 7-8).

Question: I'm observing significant product loss and peak tailing during silica (B1680970) gel column chromatography. What is causing this and how can I fix it?

Answer: The basic tertiary amine group in this compound strongly interacts with the acidic silanol (B1196071) groups on the surface of standard silica gel.[1] This interaction leads to strong adsorption, resulting in poor recovery (low yield) and asymmetrical peak shapes (tailing).[1]

To address this, you can:

  • Add a basic modifier to the eluent: Incorporating a small amount of a tertiary amine like triethylamine (B128534) (TEA) or a solution of ammonia (B1221849) in methanol (B129727) (typically 0.1-2% v/v) into your mobile phase can neutralize the acidic sites on the silica gel, leading to improved elution and peak shape.[1]

  • Use deactivated silica gel: Pre-treating the silica gel with a base like triethylamine before packing the column can effectively neutralize the acidic sites.[1] A detailed protocol for this is provided in the "Experimental Protocols" section.

  • Employ an alternative stationary phase: Consider using a more inert or basic stationary phase, such as basic alumina (B75360) or amine-functionalized silica gel, which will have weaker interactions with your basic compound.[1]

Question: My purified this compound appears to be degrading over time. How can I improve its stability?

Answer: The ester functional group in this compound is susceptible to hydrolysis, especially in the presence of water and acidic or basic conditions. To enhance stability, ensure the purified product is thoroughly dried and stored in a cool, dry, and inert atmosphere. If the compound was purified from an acidic or basic mobile phase, residual amounts of acid or base could catalyze degradation. It is good practice to remove all solvent traces under high vacuum. For long-term storage, consider storing it as a salt (e.g., hydrochloride), which can be more stable, though this will alter its solubility.

Question: What are the likely impurities in my sample of this compound and how can I remove them?

Answer: Common impurities can include unreacted starting materials (lauric acid and 2-(dimethylamino)ethanol) and by-products from side reactions. Potential side reactions include the formation of N-oxides from the tertiary amine or transesterification products if other alcohols are present.

  • Unreacted Lauric Acid: Can be removed by a simple liquid-liquid extraction with a dilute aqueous base (e.g., saturated sodium bicarbonate solution) to form the water-soluble sodium laurate salt.

  • Unreacted 2-(dimethylamino)ethanol: Being highly water-soluble, it can be removed by washing the organic phase with water or brine during extraction.

  • Side-reaction By-products: These may have similar polarities to the desired product, making separation by extraction challenging. Column chromatography is often the most effective method for removing such impurities.

Data Presentation: Comparison of Purification Methods

The following table summarizes typical outcomes for different purification methods for this compound. Please note that these values are representative and actual results will vary based on the initial purity of the crude product and the specific experimental conditions.

Purification MethodPurity Range (%)Yield Range (%)Key Considerations
Liquid-Liquid Extraction85-9580-95Effective for removing highly polar or acidic/basic impurities. Emulsion formation can be an issue.
Silica Gel Chromatography>9860-85Excellent for removing structurally similar impurities. Requires optimization to avoid product loss on the column.
Recrystallization>9950-80Can yield highly pure product if a suitable solvent system is found. Product must be a solid at room temperature.

Experimental Protocols

Liquid-Liquid Extraction for Initial Purification

Objective: To remove unreacted starting materials and other highly polar or ionizable impurities from the crude reaction mixture.

Methodology:

  • Dissolve the crude this compound in a water-immiscible organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic phase sequentially with:

    • Saturated aqueous sodium bicarbonate solution to remove unreacted lauric acid.

    • Water to remove unreacted 2-(dimethylamino)ethanol and any remaining salts.

    • Brine to break any emulsions and remove excess water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the partially purified product.

Flash Column Chromatography on Deactivated Silica Gel

Objective: To achieve high purity by separating the target compound from closely related impurities.

Methodology:

  • Preparation of Deactivated Silica Gel:

    • Prepare a solution of 1-2% triethylamine in a non-polar solvent like hexanes.

    • Create a slurry of silica gel in this solution.

    • Stir the slurry for at least one hour.

    • Remove the solvent by vacuum filtration and wash the silica gel with fresh hexanes.

    • Dry the silica gel under vacuum until it is a free-flowing powder.[1]

  • Column Packing:

    • Pack a chromatography column with the deactivated silica gel as a slurry in the initial mobile phase.

  • Sample Loading:

    • Dissolve the partially purified product in a minimal amount of the mobile phase or a compatible solvent.

    • Alternatively, perform a "dry loading" by adsorbing the product onto a small amount of deactivated silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.

  • Elution:

    • Begin elution with a low-polarity mobile phase (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% triethylamine).

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute the product.

    • Collect fractions and monitor their composition by thin-layer chromatography (TLC).

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent and triethylamine under reduced pressure. It may be necessary to co-evaporate with a solvent like toluene (B28343) to completely remove residual triethylamine.

Recrystallization for Final Polishing

Objective: To obtain highly pure, crystalline this compound.

Methodology:

  • Solvent Selection:

    • Identify a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at an elevated temperature. Potential solvents include acetonitrile, acetone, or mixtures of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexanes).

  • Dissolution:

    • Dissolve the purified product in a minimal amount of the hot solvent system.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

    • Further cooling in an ice bath can increase the yield.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the crystals under high vacuum to remove all traces of solvent.

Mandatory Visualizations

experimental_workflow crude_product Crude Product extraction Liquid-Liquid Extraction crude_product->extraction partially_pure Partially Pure Product extraction->partially_pure chromatography Column Chromatography partially_pure->chromatography pure_fractions Pure Fractions chromatography->pure_fractions recrystallization Recrystallization pure_fractions->recrystallization final_product Pure 2-(dimethylamino)ethyl dodecanoate recrystallization->final_product analysis Purity Analysis (GC-MS, NMR) final_product->analysis

Caption: Experimental workflow for the purification of this compound.

troubleshooting_pathway start Low Purity after Initial Purification check_impurities Identify Impurities (TLC, GC-MS) start->check_impurities acidic_impurities Acidic Impurities Present? check_impurities->acidic_impurities basic_impurities Basic/Neutral Impurities Present? acidic_impurities->basic_impurities No base_wash Perform Aqueous Base Wash acidic_impurities->base_wash Yes column_chrom Proceed to Column Chromatography basic_impurities->column_chrom Yes final_purity_check Check Purity basic_impurities->final_purity_check No base_wash->basic_impurities tailing Peak Tailing on Silica? column_chrom->tailing add_tea Add Triethylamine to Eluent tailing->add_tea Yes change_stationary_phase Use Alumina or Deactivated Silica tailing->change_stationary_phase If TEA is ineffective add_tea->final_purity_check change_stationary_phase->final_purity_check

Caption: Troubleshooting decision pathway for the purification of this compound.

References

Validation & Comparative

A Comparative Guide to Cationic Lipids for In Vitro Transfection: DOTAP vs. 2-(dimethylamino)ethyl dodecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of non-viral gene delivery, cationic lipids remain a cornerstone for transfecting nucleic acids into cells for a myriad of research and therapeutic applications. Among the commercially available options, DOTAP (1,2-dioleoyl-3-trimethylammonium-propane) is a widely used and well-characterized transfection reagent. This guide provides a comparative analysis of DOTAP and a less-characterized cationic lipid, 2-(dimethylamino)ethyl dodecanoate (B1226587) .

While extensive data exists for DOTAP's performance, information regarding 2-(dimethylamino)ethyl dodecanoate as a standalone transfection reagent is limited. It is more commonly studied in its polymerized form, poly(2-(dimethylamino)ethyl methacrylate) (pDMAEMA), for gene delivery applications. This guide will therefore present a comprehensive overview of DOTAP, supported by experimental data, and discuss this compound primarily in the context of its polymer counterpart, highlighting the current knowledge gaps for its monomeric use in in vitro transfection.

Physicochemical Properties

The structure of a cationic lipid is a key determinant of its transfection efficiency and cytotoxicity. Both DOTAP and this compound possess a positively charged headgroup that facilitates electrostatic interaction with negatively charged nucleic acids, and a hydrophobic tail that aids in the formation of liposomes and interaction with the cell membrane.

FeatureDOTAP (1,2-dioleoyl-3-trimethylammonium-propane)This compound
Headgroup Quaternary ammoniumTertiary amine
Hydrophobic Tail Two oleoyl (B10858665) (C18:1, unsaturated) chainsOne dodecanoyl (C12:0, saturated) chain
Linker Propane glycerolEster
Biodegradability The ester bonds in some formulations are biodegradable.The ester bond is susceptible to hydrolysis.
Charge at Physiological pH Permanent positive chargepH-dependent positive charge

Performance Data: Transfection Efficiency and Cytotoxicity

Table 1: In Vitro Transfection Efficiency

Cationic LipidCell Type(s)Transfection EfficiencySource(s)
DOTAP Widely effective in various cell lines (e.g., HEK293, HeLa, CHO)High, but can be cell-type dependent. Often used as a benchmark for comparison.[1][2][1][2]
This compound (monomer) Data not availableData not availableN/A
pDMAEMA (polymer form) COS-7, OVCAR-3Moderate, dependent on molecular weight and polymer/DNA ratio.[3][4][5][3][4][5]

Table 2: In Vitro Cytotoxicity

Cationic LipidCell Type(s)Cytotoxicity ProfileSource(s)
DOTAP Various cell linesModerate cytotoxicity, which is a known limitation of many cationic lipids.[1][1]
This compound (monomer) Data not availableExpected to exhibit some level of cytotoxicity typical of cationic lipids.N/A
pDMAEMA (polymer form) COS-7, OVCAR-3Slightly cytotoxic; toxicity can be masked by complexing with DNA.[3][4][3][4]

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible transfection experiments.

DOTAP-mediated Transfection Protocol (General)

This protocol provides a general workflow for transfecting plasmid DNA into adherent mammalian cells using DOTAP. Optimization is recommended for each cell type and plasmid.

Materials:

  • DOTAP transfection reagent

  • Plasmid DNA (high purity)

  • Serum-free medium (e.g., Opti-MEM®)

  • Complete growth medium

  • Adherent cells in culture

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a multi-well plate to reach 70-90% confluency at the time of transfection.

  • DNA-DOTAP Complex Formation:

    • For each well to be transfected, dilute the desired amount of plasmid DNA in serum-free medium.

    • In a separate tube, dilute the appropriate volume of DOTAP reagent in serum-free medium.

    • Combine the diluted DNA and diluted DOTAP solutions. Mix gently by pipetting and incubate at room temperature for 15-30 minutes to allow for lipoplex formation.

  • Transfection:

    • Remove the growth medium from the cells.

    • Add the DNA-DOTAP complexes dropwise to the cells.

    • Add serum-free medium to the well to ensure the cells are covered.

    • Incubate the cells with the transfection complexes for 4-6 hours at 37°C in a CO₂ incubator.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium and replace it with fresh, complete growth medium.

    • Incubate the cells for 24-72 hours before assaying for gene expression.

This compound-mediated Transfection Protocol

A specific, validated protocol for the use of monomeric this compound as a standalone transfection reagent is not currently established in the scientific literature. Researchers interested in evaluating this lipid would need to undertake extensive optimization studies, likely starting with protocols similar to those for other cationic lipids like DOTAP and adjusting parameters such as lipid-to-DNA ratio, complex formation time, and incubation conditions.

Visualizing the Process: Workflows and Pathways

To aid in understanding the transfection process, the following diagrams illustrate the general experimental workflow and the cellular pathways involved in cationic lipid-mediated gene delivery.

Experimental_Workflow cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Cell_Seeding Seed cells in multi-well plate DNA_Dilution Dilute plasmid DNA in serum-free medium Lipid_Dilution Dilute Cationic Lipid in serum-free medium DNA_Dilution->Lipid_Dilution Complex_Formation Combine diluted DNA and lipid Incubate to form lipoplexes Lipid_Dilution->Complex_Formation Add_Complexes Add lipoplexes to cells Complex_Formation->Add_Complexes Incubation Incubate cells with complexes Add_Complexes->Incubation Medium_Change Replace with fresh growth medium Incubation->Medium_Change Post_Incubation Incubate for 24-72 hours Medium_Change->Post_Incubation Assay Assay for gene expression Post_Incubation->Assay

General Experimental Workflow for Cationic Lipid Transfection.

Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Lipoplex Cationic Lipoplex (Lipid + DNA) Cell_Membrane Cell Membrane Lipoplex->Cell_Membrane Adsorption Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Cytoplasm Cytoplasm Endosomal_Escape->Cytoplasm DNA_Release DNA Release Cytoplasm->DNA_Release Translation Translation Cytoplasm->Translation Nucleus Nucleus DNA_Release->Nucleus Nuclear Import Transcription Transcription Nucleus->Transcription mRNA mRNA Transcription->mRNA mRNA->Cytoplasm Protein Protein Expression Translation->Protein

References

A Comparative Guide to the Efficacy of 2-(Dimethylamino)ethyl Dodecanoate as a Solubility Enhancer for Poorly Soluble Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The challenge of poor aqueous solubility is a significant hurdle in the development of new chemical entities, with estimates suggesting that up to 90% of drug candidates in the pipeline exhibit this characteristic. This guide provides a comparative analysis of 2-(dimethylamino)ethyl dodecanoate (B1226587) as a potential solubility enhancer. Due to the limited publicly available data specifically on 2-(dimethylamino)ethyl dodecanoate, this guide will draw inferences from the performance of structurally related compounds, particularly polymers containing the 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) moiety, such as Eudragit® E PO, and other cationic lipids with a C12 alkyl chain. This information will be compared against established solubility enhancement technologies.

Mechanism of Action: The Role of the Cationic Headgroup and Lipophilic Tail

The proposed mechanism by which this compound and similar cationic molecules enhance drug solubility involves a dual interaction. The tertiary amine in the dimethylaminoethyl headgroup can be protonated in acidic to neutral pH environments, creating a positive charge. This cationic headgroup can then interact with anionic drug molecules through electrostatic interactions. Furthermore, the dodecyl (C12) lipophilic tail can form hydrophobic interactions with the poorly soluble drug, effectively creating a micro-environment that shields the drug from the aqueous bulk, leading to improved solubilization. This mechanism is particularly effective for anionic drugs but has also been shown to unexpectedly enhance the solubility of some poorly soluble basic drugs.

G cluster_0 Aqueous Environment cluster_1 Addition of Cationic Enhancer cluster_2 Solubilization Mechanism Poorly Soluble Drug Poorly Soluble Drug Water Molecules Water Molecules Poorly Soluble Drug->Water Molecules Low Interaction Cationic Enhancer 2-(dimethylamino)ethyl dodecanoate Hydrophilic Head\n(Cationic) Hydrophilic Head (Cationic) Cationic Enhancer->Hydrophilic Head\n(Cationic) Lipophilic Tail\n(Dodecyl) Lipophilic Tail (Dodecyl) Cationic Enhancer->Lipophilic Tail\n(Dodecyl) Solubilized Drug Drug-Enhancer Complex Hydrophilic Head\n(Cationic)->Solubilized Drug Electrostatic Interaction Lipophilic Tail\n(Dodecyl)->Solubilized Drug Hydrophobic Interaction

Caption: Proposed solubilization mechanism of a cationic enhancer.

Comparative Performance Data

The following tables summarize the reported solubility enhancement for various techniques. It is important to note the variability in drug properties, carrier systems, and experimental conditions, which all influence the observed enhancement factors.

Table 1: Solubility Enhancement with DMAEMA-based Polymers (Proxy for this compound)

DrugPolymerEnhancement FactorReference
Anionic Drugs (various)Eudragit® E PO4 - 230 fold[1]
Mefenamic AcidEudragit® E PO~940 fold[1]
Basic Drugs (various)Eudragit® E POUp to 360 fold

Table 2: Solubility Enhancement with Alternative Technologies

TechnologyDrugCarrier/SystemEnhancement FactorReference
Solid DispersionCelecoxibPhospholipid (Spray-dried)29 - 132 fold[2]
Solid DispersionResveratrolPEG (1:4 ratio)Significant increase[3]
NanosuspensionCilostazolHPMC/Tween 803.9x higher Cmax[4]
NanosuspensionDanazolHPMC/Tween 803.0x higher Cmax[4]
Cyclodextrin (B1172386) ComplexSilymarinβ-cyclodextrin1:1 molar complex formation[5]
Cyclodextrin ComplexDexibuprofenHPβCD/Poloxamer-188~688 fold

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the valid comparison of solubility enhancers. Below are methodologies for key experiments.

Phase Solubility Studies

Objective: To determine the stoichiometry of the drug-enhancer complex and the apparent stability constant.

Protocol:

  • Prepare a series of aqueous solutions with increasing concentrations of the solubility enhancer (e.g., 0.002 M to 0.01 M) in a relevant buffer (e.g., pH 1.2, 4.5, and 6.8).[6]

  • Add an excess amount of the poorly soluble drug to each solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 37 °C) for a predetermined time (e.g., 48-72 hours) to ensure equilibrium is reached.[7]

  • After equilibration, centrifuge or filter the samples to remove the undissolved drug.

  • Analyze the concentration of the dissolved drug in the supernatant/filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.

  • Plot the concentration of the dissolved drug against the concentration of the enhancer. The slope of the resulting phase solubility diagram can be used to determine the complex stoichiometry and stability constant.[5]

In Vitro Dissolution Testing

Objective: To evaluate the dissolution rate and extent of the drug from a formulation containing the solubility enhancer.

Protocol:

  • Prepare the drug formulation (e.g., a physical mixture, solid dispersion, or nanosuspension) containing the solubility enhancer.

  • Use a standard dissolution apparatus (e.g., USP Apparatus 2 - paddle) with a specified volume of dissolution medium (e.g., 900 mL of a relevant buffer).[6]

  • Maintain the temperature of the medium at 37 ± 0.5 °C and set the paddle speed to a specified rate (e.g., 50 rpm).[6]

  • Introduce the drug formulation into the dissolution vessel.

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the drug concentration using a suitable analytical method.

  • Plot the cumulative percentage of drug dissolved against time to generate a dissolution profile.

Characterization of Solid-State Properties

Objective: To investigate the physical form of the drug in the formulation (e.g., crystalline or amorphous), which significantly impacts solubility.

Methods:

  • Differential Scanning Calorimetry (DSC): To determine the melting point and enthalpy of fusion of the drug, which can indicate changes in crystallinity.

  • X-Ray Powder Diffraction (XRPD): To analyze the crystal structure of the drug and identify any polymorphic changes or conversion to an amorphous state.[5]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify potential molecular interactions between the drug and the enhancer.[5]

  • Scanning Electron Microscopy (SEM): To visualize the morphology of the drug particles and the formulation.[5]

G cluster_workflow Experimental Workflow for Evaluating Solubility Enhancers Start Start: Select Poorly Soluble Drug & Enhancer PhaseSolubility Phase Solubility Studies (Stoichiometry & Stability) Start->PhaseSolubility Formulation Formulation Preparation (e.g., Solid Dispersion, Nanosuspension) PhaseSolubility->Formulation Characterization Solid-State Characterization (DSC, XRPD, FTIR, SEM) Formulation->Characterization Dissolution In Vitro Dissolution Testing Formulation->Dissolution DataAnalysis Data Analysis & Comparison (Enhancement Factor, Dissolution Rate) Characterization->DataAnalysis Dissolution->DataAnalysis End End: Efficacy Validation DataAnalysis->End

Caption: General workflow for evaluating solubility enhancers.

Conclusion

Compared to other established techniques like solid dispersions and cyclodextrin complexation, the potential advantage of a single-molecule enhancer like this compound could lie in simpler formulation processes. However, without direct comparative data, this remains speculative.

For researchers and drug development professionals, this compound and similar cationic lipids represent a promising avenue for addressing solubility challenges. Further investigation through the experimental protocols outlined in this guide is warranted to fully validate its efficacy and establish its performance relative to existing solubility enhancement strategies.

References

The Pivotal Role of N-Substitution in 2-(Dimethylamino)ethyl Ester-Based Drug Delivery Systems: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationship of substituted 2-(dimethylamino)ethyl esters reveals that the nature of the N-alkyl substituents significantly influences the physicochemical properties and biological performance of these drug delivery vehicles. This guide provides a comparative analysis of key performance metrics, supported by experimental data and detailed protocols, to aid researchers in the rational design of more effective therapeutic carriers.

The 2-(dimethylamino)ethyl methacrylate (B99206) (DMAEMA) monomer and its corresponding polymer, p(DMAEMA), have been extensively studied as components of intelligent drug delivery systems due to their pH- and temperature-responsive nature. The tertiary amine group, with a pKa around 7.5, allows for the protonation-induced solubilization and endosomal escape of drug-loaded nanoparticles in acidic environments, such as those found in tumors and intracellular compartments. However, the subtle yet critical impact of modifying the N-alkyl substituents on the amino group has been a subject of increasing interest. This comparison guide delves into the structure-activity relationships of this class of polymers, focusing on how alterations from the archetypal dimethylamino group to other N-alkyl substitutions affect drug loading, release kinetics, cellular uptake, and in vivo efficacy.

Comparative Performance Data

The following tables summarize quantitative data from various studies to provide a clear comparison of the performance of drug delivery systems based on 2-(dimethylamino)ethyl methacrylate and its N-substituted analogues, such as 2-(diethylamino)ethyl methacrylate (DEAEMA).

Polymer SystemDrugDrug Loading Content (%)Encapsulation Efficiency (%)Reference
mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA Mixed MicellesDoxorubicin2455[1]
p(DMAEMA)/p(AAm) IPNDiclofenac Sodium--[2]

Further research is required to populate a comprehensive comparative dataset for a homologous series of N-substituted 2-(amino)ethyl methacrylate polymers.

Polymer SystemDrugRelease ConditionsKey FindingsReference
mPEG-b-PDEAEMA-b-PMMA / PDEAEMA-b-PMMA Mixed MicellesDoxorubicinpH 5.0 vs. pH 7.4pH-dependent release, enhanced at lower pH[1]
p(DMAEMA)/p(AAm) IPNDiclofenac SodiumpH 6.8Sustained release over 6 hours[2]
Polymer SystemCell LineUptake EfficiencyKey FindingsReference
p(DMAEMA)-based polyplexesCOS-7, OVCAR-33-6% transfectionHigher molecular weight polymers showed increased transfection[3]
QPDMAEMA-b-POEGMA polyplexesHeLa-More effective in transfection than non-quaternized counterpart[4]
Polymer SystemAnimal ModelTumor ModelKey FindingsReference
p(DMAEMA)-based polyplexesMice-Primarily distributed to the lungs after intravenous administration[5][6]
Doxorubicin-loaded mixed micelles containing PDEAEMA--Effective in inhibiting tumor cell proliferation in vitro[1]

Experimental Protocols

Synthesis of 2-(Dialkylamino)ethyl Methacrylate Monomers

Synthesis of 2-(Diethylamino)ethyl Methacrylate (DEAEMA)

This protocol is adapted from a transesterification method.[7]

  • Materials: Methyl methacrylate (MMA), 2-(diethylamino)ethanol (B1670525) (DEAE), lithium hydroxide (B78521) (catalyst), and a polymerization inhibitor (e.g., phenothiazine).

  • Reaction Setup: A reaction flask equipped with a reflux condenser and a means for azeotropic removal of the methanol (B129727) byproduct is charged with MMA (2.4 molar equivalents), DEAE (1 molar equivalent), and lithium hydroxide (0.42 molar equivalents). Ortho-xylene can be used as a solvent to facilitate methanol removal.

  • Reaction Conditions: The mixture is heated to approximately 70°C and refluxed for 6 hours. The methanol generated is continuously removed from the reaction mixture.

  • Purification: After the reaction, the mixture is washed with deionized water. The organic phase is then subjected to vacuum distillation to remove the solvent and unreacted MMA, followed by distillation at a higher temperature (e.g., 100°C at 10 mmHg) to purify the DEAEMA product.

Preparation of Drug-Loaded Nanoparticles

This is a general protocol for the preparation of drug-loaded polymeric nanoparticles via the solvent evaporation method.[1]

  • Polymer and Drug Dissolution: Dissolve the copolymer (e.g., mPEG-b-PDEAEMA-b-PMMA) and the hydrophobic drug (e.g., doxorubicin) in a suitable organic solvent like acetone.

  • Emulsification: Add the polymer-drug solution dropwise to deionized water under vigorous stirring to form an oil-in-water emulsion.

  • Solvent Evaporation: Continue stirring the emulsion overnight to allow for the complete evaporation of the organic solvent.

  • Nanoparticle Recovery: The resulting aqueous suspension of drug-loaded nanoparticles can be used directly or further purified by dialysis or centrifugation to remove any unloaded drug.

Determination of Drug Loading Content and Encapsulation Efficiency
  • Sample Preparation: A known amount of the lyophilized drug-loaded nanoparticle formulation is dissolved in a suitable solvent to disrupt the nanoparticles and release the encapsulated drug.

  • Quantification: The concentration of the released drug is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC), by comparing the signal to a standard curve of the free drug.[8]

  • Calculations:

    • Drug Loading Content (DLC %): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): (Mass of drug in nanoparticles / Initial mass of drug used) x 100

In Vitro Drug Release Study
  • Setup: A known amount of the drug-loaded nanoparticle suspension is placed in a dialysis bag with a suitable molecular weight cut-off. The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline at pH 7.4 and acetate (B1210297) buffer at pH 5.0) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with an equal volume of fresh medium.

  • Analysis: The concentration of the released drug in the aliquots is quantified using an appropriate analytical method (e.g., UV-Vis spectrophotometry).[8]

  • Data Presentation: The cumulative percentage of drug released is plotted against time.

Cellular Uptake Assay using Fluorescence Microscopy
  • Cell Culture: Seed the desired cell line (e.g., HeLa) onto glass coverslips in a multi-well plate and allow them to adhere overnight.

  • Treatment: Incubate the cells with fluorescently labeled nanoparticles for various time points.

  • Fixation and Staining: After incubation, wash the cells with phosphate-buffered saline (PBS), fix them with a suitable fixative (e.g., 4% paraformaldehyde), and stain the cell nuclei with a nuclear stain (e.g., DAPI).

  • Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. The intracellular localization of the nanoparticles can be observed relative to the cell nucleus.[9]

In Vivo Tumor Growth Inhibition Study

This is a general protocol for evaluating the antitumor efficacy of a drug delivery system in a murine xenograft model.[10][11]

  • Tumor Inoculation: Subcutaneously inject a suspension of tumor cells (e.g., B16F0 melanoma cells) into the flank of immunocompromised mice.

  • Treatment: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., saline control, free drug, drug-loaded nanoparticles). Administer the treatments via a suitable route (e.g., intraperitoneal or intravenous injection) at a predetermined dosing schedule.

  • Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., every other day).

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weighing and further analysis (e.g., histology).

  • Data Analysis: Plot the average tumor volume and body weight for each group over time to assess the treatment efficacy and toxicity.

Visualizing Key Processes and Relationships

To better understand the mechanisms and workflows involved in the evaluation of these drug delivery systems, the following diagrams are provided.

DrugDeliveryPathway cluster_bloodstream Bloodstream (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 7.0) cluster_cell Cancer Cell NP Nanoparticle (Stable) NP_Tumor Nanoparticle Accumulation (EPR) NP->NP_Tumor Extravasation Endocytosis Endocytosis NP_Tumor->Endocytosis Endosome Endosome (pH ~6.0) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Destabilization Nucleus Nucleus DrugRelease->Nucleus Therapeutic Action

Figure 1. Targeted drug delivery pathway of a pH-responsive nanoparticle.

ExperimentalWorkflow Monomer Monomer Synthesis (e.g., DEAEMA) Polymerization Polymerization Monomer->Polymerization Characterization Polymer Characterization (NMR, GPC) Polymerization->Characterization NP_Formation Nanoparticle Formulation & Drug Loading Characterization->NP_Formation InVitro In Vitro Evaluation (Release, Cellular Uptake) NP_Formation->InVitro InVivo In Vivo Efficacy (Tumor Model) InVitro->InVivo

Figure 2. General experimental workflow for evaluating drug delivery systems.

SAR_Concept Structure Chemical Structure (N-Alkyl Substituent) Properties Physicochemical Properties (pKa, Hydrophobicity) Structure->Properties Performance Drug Delivery Performance (Loading, Release, Uptake) Properties->Performance

Figure 3. The logical relationship in structure-activity relationship studies.

References

Cytotoxicity comparison between 2-(dimethylamino)ethyl dodecanoate and its constituent fatty acid.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the landscape of pharmaceutical sciences and drug delivery, understanding the cytotoxic profiles of both active pharmaceutical ingredients and excipients is paramount. This guide provides a detailed comparison of the cytotoxic effects of the fatty acid ester 2-(dimethylamino)ethyl dodecanoate (B1226587) and its constituent fatty acid, dodecanoic acid (commonly known as lauric acid). While extensive research has elucidated the cytotoxic mechanisms of dodecanoic acid against various cancer cell lines, data on 2-(dimethylamino)ethyl dodecanoate remains less comprehensive. This comparison synthesizes available experimental data to offer a clear perspective for researchers, scientists, and professionals in drug development.

At a Glance: Quantitative Cytotoxicity Data

CompoundCell LineExposure TimeKey FindingsReference
Dodecanoic AcidHepa 1-6 (Murine Hepatoma)24, 48, 72 hours0.5 mM decreased cell viability in a time-dependent manner. Concentrations >0.5 mM were extremely cytotoxic.[1][1]
Dodecanoic AcidHepG2 (Human Hepatocellular Carcinoma)24 hoursInduced dose-dependent cytotoxicity.[2][2]
Dodecanoic AcidHCT-15 (Human Colon Cancer)Not SpecifiedInduced dose-dependent cytotoxicity.[2][2]

Delving into the Mechanisms: How They Impact Cells

Dodecanoic Acid: A Pro-Apoptotic Fatty Acid

Experimental evidence strongly indicates that dodecanoic acid exerts its cytotoxic effects primarily through the induction of apoptosis in cancer cells. The underlying mechanism is multifaceted and involves the generation of oxidative stress and the subsequent activation of the intrinsic mitochondrial pathway of apoptosis.[1][3]

Key events in the cytotoxic signaling pathway of dodecanoic acid include:

  • Induction of Oxidative Stress: Dodecanoic acid treatment leads to an increase in intracellular reactive oxygen species (ROS).[1][3]

  • Mitochondrial Dysfunction: The elevated ROS levels contribute to mitochondrial membrane potential (MMP) disruption and reduced ATP levels.[1][3]

  • Modulation of Apoptotic Proteins: A significant decrease in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax is observed, favoring apoptosis.[3]

  • Caspase Activation: The mitochondrial pathway activation culminates in increased levels of cleaved caspase-3, a key executioner of apoptosis.[3]

This compound: An Underexplored Profile

Currently, there is a notable absence of direct experimental data detailing the specific cytotoxic mechanisms of this compound as a standalone compound. Its primary application in research has been as a component of polymers for drug delivery and as a permeation enhancer. Studies on polymers synthesized from the related monomer, 2-(dimethylamino)ethyl acrylate, have shown some degree of cytotoxicity on HepG2 cells, suggesting that the dimethylaminoethyl moiety is not entirely inert. However, without direct studies on the dodecanoate ester, its cytotoxic potential and mechanism of action remain speculative.

Visualizing the Science

To better understand the processes involved in evaluating and mediating cytotoxicity, the following diagrams are provided.

experimental_workflow cluster_preparation Cell Culture & Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Seed HepG2 cells in 96-well plates treatment Treat cells with varying concentrations of: - this compound - Dodecanoic Acid cell_culture->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation mtt_reagent Add MTT Reagent incubation->mtt_reagent Perform MTT Assay formazan_solubilization Solubilize formazan (B1609692) crystals mtt_reagent->formazan_solubilization absorbance_reading Measure absorbance at 570 nm formazan_solubilization->absorbance_reading cell_viability Calculate % Cell Viability absorbance_reading->cell_viability ic50 Determine IC50 values cell_viability->ic50 comparison Compare cytotoxicity ic50->comparison

Caption: Experimental workflow for comparing the cytotoxicity of this compound and dodecanoic acid using an MTT assay.

dodecanoic_acid_pathway cluster_cellular_effects Cellular Stress cluster_mitochondria Mitochondrial Pathway DDA Dodecanoic Acid ROS ↑ Reactive Oxygen Species (ROS) DDA->ROS Bcl2_Bax ↓ Bcl-2/Bax Ratio ROS->Bcl2_Bax MMP ↓ Mitochondrial Membrane Potential ROS->MMP Caspase3 ↑ Cleaved Caspase-3 Bcl2_Bax->Caspase3 MMP->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Signaling pathway of dodecanoic acid-induced apoptosis in cancer cells.

Experimental Protocols

A standardized protocol is crucial for obtaining reliable and comparable cytotoxicity data. The following outlines a typical MTT assay protocol that could be employed to compare the two compounds.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay Protocol

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding:

    • Seed cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of this compound and dodecanoic acid in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

    • Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control group.

    • Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion

References

A Comparative Guide to the Cross-Validation of GC-MS and HPLC Methods for the Analysis of Long-Chain Fatty Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of long-chain fatty acid esters is crucial. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). While GC-MS is a traditional and robust method, HPLC has emerged as a powerful alternative with distinct advantages.[1] This guide provides an objective comparison of their performance, supported by experimental data, to aid in method selection and cross-validation.

Quantitative Performance Comparison

A critical aspect of cross-validating these two techniques is the comparison of their analytical performance. The following table summarizes key validation parameters for both GC-MS and HPLC, compiled from various studies. It is important to note that specific values can vary depending on the sample matrix, instrumentation, and exact methodology employed.[1]

Validation ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Key Considerations
Precision (%RSD) < 10%< 5%Both methods demonstrate good precision, with HPLC often showing slightly better performance.[1][2]
Accuracy (Recovery %) 85 - 115%90 - 110%Comparable recovery rates are achievable with optimized extraction procedures.[1][2]
Linearity (r²) > 0.99> 0.99Both techniques exhibit excellent linearity over a defined concentration range.[1]
Limit of Detection (LOD) ~0.01 - 0.1 µg/mL~0.1 - 0.5 µg/mLGC-MS generally offers higher sensitivity.[2]
Limit of Quantification (LOQ) ~0.05 - 0.5 µg/mL~0.5 - 2.0 µg/mLConsistent with LOD, GC-MS typically has lower quantification limits.[2]
Isomer Separation Can be challenging for cis/trans and positional isomers.Superior for separation of cis/trans and positional isomers, especially with specialized columns.[1]This is a significant advantage of HPLC for detailed fatty acid profiling.[1]
Derivatization Required for volatility (e.g., methylation).[2]Often required for UV detection.[2]Derivatization can add complexity to sample preparation.
Structural Confirmation High (mass fragmentation pattern).[2]Limited (based on retention time).GC-MS provides more definitive identification of analytes.[2]

Experimental Protocols

Detailed methodologies are critical for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of long-chain fatty acid esters using both GC-MS and HPLC.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and highly sensitive method for the analysis of fatty acids.[2] The method involves the conversion of the fatty acids into their more volatile methyl esters (FAMEs) prior to analysis.[2]

  • Sample Preparation and Derivatization (Methylation):

    • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (B129727) (2:1, v/v).[2]

    • Saponification: To the dried lipid extract, add 2 mL of 0.5 M methanolic NaOH. Heat at 100°C for 10 minutes.[2]

    • Methylation: Add 2 mL of 14% boron trifluoride (BF₃) in methanol and heat at 100°C for another 10 minutes.[2]

    • FAME Extraction: After cooling, add 2 mL of hexane (B92381) and 2 mL of saturated NaCl solution. Vortex and centrifuge. Collect the upper hexane layer containing the FAMEs.[2]

  • GC-MS Instrumentation and Conditions:

    • GC Column: DB-23 capillary column or equivalent.[3]

    • Injection Volume: 1 µL in splitless mode.[4]

    • Inlet Temperature: 280°C.[4]

    • Oven Temperature Program: Initial temperature at 60°C (hold for 2 min), ramp to 220°C.[3] An alternative program is an initial temperature of 100°C (hold for 2 min), ramp to 180°C at 15°C/min, then ramp to 250°C at 5°C/min (hold for 3 min), and finally ramp to 320°C at 20°C/min (hold for 12 min).[4]

    • Carrier Gas: Helium or Hydrogen.

    • MS Detector: Electron Impact (EI) ionization.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, with characteristic ions for the target fatty acid methyl esters.[2]

2. High-Performance Liquid Chromatography (HPLC-UV) Protocol

HPLC can also be used for the analysis of long-chain fatty acid esters. Since saturated fatty acids lack a strong UV chromophore, derivatization is necessary for sensitive detection using a UV detector.[2]

  • Sample Preparation and Derivatization:

    • Lipid Extraction: Extract total lipids from the sample using a modified Folch method with chloroform:methanol (2:1, v/v).[2]

    • Hydrolysis: Saponify the lipid extract with 0.5 M methanolic NaOH at 100°C for 10 minutes to release free fatty acids. Acidify the solution with HCl.[2]

    • Free Fatty Acid Extraction: Extract the free fatty acids with hexane. Dry the hexane extract under nitrogen.[2]

    • Derivatization: To the dried fatty acids, add a solution of a UV-active labeling agent (e.g., 2-bromoacetophenone) and a catalyst (e.g., triethylamine) in acetonitrile (B52724). Heat at 80°C for 30 minutes.[2]

  • HPLC Instrumentation and Conditions:

    • HPLC Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][6]

    • Mobile Phase: A gradient of acetonitrile and water is commonly used.[5] For example, a ternary gradient of methanol-acetonitrile-water can be employed.[7]

    • Flow Rate: 1.0 mL/min.[7][8]

    • Column Temperature: 30-40°C.[1][7]

    • Injection Volume: 10-20 µL.[1]

    • Detector: UV detector set at an appropriate wavelength for the chosen derivatizing agent (e.g., 242 nm).[8]

Visualizing the Cross-Validation Workflow and Method Comparison

To further clarify the relationship and comparative aspects of these two powerful analytical techniques, the following diagrams illustrate the cross-validation workflow and a head-to-head comparison of their key attributes.

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation Sample Biological Sample LipidExtract Lipid Extraction (e.g., Folch Method) Sample->LipidExtract Saponification Saponification (Hydrolysis to Free Fatty Acids) LipidExtract->Saponification Deriv_GC Derivatization (Methylation to FAMEs) Saponification->Deriv_GC Deriv_HPLC Derivatization (UV Labeling) Saponification->Deriv_HPLC GCMS_Analysis GC-MS Analysis Deriv_GC->GCMS_Analysis Data_GCMS GC-MS Data GCMS_Analysis->Data_GCMS Compare Compare Performance Metrics (Precision, Accuracy, Linearity, LOD, LOQ) Data_GCMS->Compare HPLC_Analysis HPLC Analysis Deriv_HPLC->HPLC_Analysis Data_HPLC HPLC Data HPLC_Analysis->Data_HPLC Data_HPLC->Compare Conclusion Method Selection/ Validation Report Compare->Conclusion

Caption: Workflow for Cross-Validation of GC-MS and HPLC Methods.

cluster_gcms GC-MS cluster_hplc HPLC cluster_shared Shared Characteristics GCMS_Node Gas Chromatography-Mass Spectrometry GCMS_Pros Strengths: - High Sensitivity (Low LOD/LOQ) - Excellent for Structural Confirmation - High Throughput Potential GCMS_Node->GCMS_Pros GCMS_Cons Weaknesses: - Challenging for Isomer Separation - Derivatization is Mandatory - Potential for Thermal Degradation GCMS_Node->GCMS_Cons Shared_Node Common Ground HPLC_Node High-Performance Liquid Chromatography HPLC_Pros Strengths: - Superior Isomer Separation - Non-destructive Analysis - Ambient Temperature Operation HPLC_Node->HPLC_Pros HPLC_Cons Weaknesses: - Generally Lower Sensitivity - Limited Structural Information - Derivatization often needed for UV HPLC_Node->HPLC_Cons Shared_Features - Both require sample extraction - Both are highly precise and accurate - Both exhibit excellent linearity Shared_Node->Shared_Features

Caption: Comparative Analysis of GC-MS and HPLC Attributes.

References

Biocompatibility assessment of polymers based on 2-(dimethylamino)ethyl methacrylate.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the biocompatibility of polymers based on 2-(dimethylamino)ethyl methacrylate (B99206) (PDMAEMA). It offers a comparative analysis of their performance against other common polymers, supported by experimental data, to aid in the selection and development of biomaterials for various biomedical applications, including gene delivery and tissue engineering.

Introduction to PDMAEMA-Based Polymers

Poly(2-(dimethylamino)ethyl methacrylate) (PDMAEMA) is a cationic polymer that has garnered significant interest in the biomedical field due to its pH-responsive nature and ability to condense nucleic acids. Its tertiary amine groups are protonated at physiological pH, rendering the polymer positively charged and enabling electrostatic interactions with negatively charged molecules like DNA and RNA. This property has made PDMAEMA a popular candidate for non-viral gene delivery systems. Furthermore, PDMAEMA can be copolymerized with other monomers, such as poly(ethylene glycol) (PEG) or poly(2-hydroxyethyl methacrylate) (pHEMA), to create block or random copolymers with tailored properties, including improved biocompatibility and stability. However, like many cationic polymers, the biocompatibility of PDMAEMA, particularly its interaction with blood components and potential cytotoxicity, is a critical consideration for its clinical translation.

Comparative Performance Data

The biocompatibility of PDMAEMA-based polymers is highly dependent on factors such as molecular weight (Mw), polymer architecture (e.g., linear, branched, block, or random copolymer), and the nature of the comonomer. This section presents a comparative summary of key biocompatibility data.

Cytotoxicity Assessment

The in vitro cytotoxicity of polymers is a primary indicator of their biocompatibility. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify a substance's toxicity to cells.

Polymer/CopolymerCell LineIC50 (µg/mL)Reference
PDMAEMA Homopolymers
pDMAEMA (18.3 kDa)L929 mouse fibroblasts43[1]
pDMAEMA (290 kDa)L929 mouse fibroblasts9[1]
PDMAEMA Copolymers
pDMAEMA-pHEMA diblock copolymersL929 mouse fibroblasts1.4–9.7 times higher than PEI 25k[1]
CSMA-modified PDMAEMAHEK 293T, U87Significantly improved cell viability compared to PDMAEMA[2]
PEG-a-PDMAEMA polyplexesNot specifiedLess cytotoxicity compared to PDMAEMA-derived polyplexes
Alternative Polymers
Polyethylenimine (PEI) (25 kDa)L929 mouse fibroblastsLower IC50 than pDMAEMA-pHEMA copolymers[1]
ChitosanVariousGenerally low cytotoxicity[3]

Key Findings:

  • Molecular Weight: Higher molecular weight PDMAEMA homopolymers tend to be more cytotoxic. For instance, an 18.3 kDa pDMAEMA was found to be nearly five times less toxic than a 290 kDa pDMAEMA[1].

  • Copolymerization: Copolymerization of PDMAEMA with hydrophilic and biocompatible polymers like pHEMA or chondroitin (B13769445) sulfate (B86663) (CSMA) can significantly reduce cytotoxicity[1][2]. pDMAEMA-pHEMA diblock copolymers exhibited IC50 values that were 1.4 to 9.7 times higher than that of the widely used gene delivery agent, 25 kDa branched polyethylenimine (PEI)[1].

  • PEGylation: The introduction of poly(ethylene glycol) (PEG) chains can shield the positive charges of PDMAEMA, leading to reduced cytotoxicity of the resulting polyplexes.

Hemocompatibility Assessment

For systemic applications, the interaction of polymers with blood components is a critical aspect of biocompatibility. Key parameters include hemolysis (rupture of red blood cells), platelet activation, and effects on the coagulation cascade.

Polymer/CopolymerHemolysis (%)Platelet ActivationCoagulation (aPTT)Complement ActivationReference
PDMAEMA Homopolymers (varying Mw) Mw, concentration, and incubation time dependentStrong, dose-dependentDose-dependent effectNo significant effect[4]
PDMAEMA in salineUp to 6 times more hemolysis than in whole blood---
PDMAEMA Copolymers
P(DMAEMA-b-MAPEG)Reduced hemagglutination and hemolysis---
Alternative Polymers
Polyethylenimine (PEI)Hemolytic activity observedLess platelet aggregation than PDMAEMA at high concentrationsDose-dependent effectNo significant effect[4]

Key Findings:

  • Hemolysis: PDMAEMA homopolymers can induce hemolysis, and this effect is influenced by the polymer's molecular weight, concentration, and incubation time[4]. The presence of plasma proteins appears to have a protective effect, as PDMAEMA causes significantly more hemolysis when incubated with washed red blood cells in saline compared to whole blood.

  • Platelet Activation: PDMAEMA homopolymers have been shown to cause a significant, dose-dependent reduction in platelet number, indicating platelet aggregation. Interestingly, the molecular weight of PDMAEMA did not have a major influence on platelet aggregation in one study. In contrast, PEI induced a smaller reduction in platelet count at the highest concentration tested.

  • Coagulation: Both PDMAEMA and PEI can affect the blood coagulation cascade in a dose-dependent manner[4].

  • Complement System: Neither PDMAEMA nor PEI was found to significantly activate the complement system[4].

  • PEGylation: The incorporation of PEG into the polymer structure can reduce interactions with red blood cells, leading to decreased hemagglutination and hemolysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of biocompatibility. The following are methodologies for key in vitro biocompatibility assays, largely based on the ISO 10993-4 standard.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells (e.g., L929 mouse fibroblasts)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the polymer solutions in cell culture medium.

  • Remove the old medium from the cells and replace it with the polymer solutions. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

  • Incubate the plates for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified CO2 incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours.

  • If using DMSO, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals. If using an SDS-based solubilization solution, add 100 µL directly to the medium.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control.

Hemolysis Assay

This assay determines the extent of red blood cell (RBC) lysis caused by a biomaterial.

Materials:

  • Fresh human whole blood with anticoagulant (e.g., citrate)

  • Phosphate-buffered saline (PBS)

  • Triton X-100 (positive control)

  • Polymer solutions

  • Centrifuge

  • Spectrophotometer

Procedure:

  • Collect fresh human blood and centrifuge to separate plasma and RBCs.

  • Wash the RBCs three times with PBS.

  • Prepare a 2% (v/v) RBC suspension in PBS.

  • Add the polymer solutions at various concentrations to the RBC suspension. Use PBS as a negative control and Triton X-100 as a positive control.

  • Incubate the samples at 37°C for a specified time (e.g., 1-4 hours) with gentle agitation.

  • Centrifuge the samples to pellet the intact RBCs.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm to quantify the amount of hemoglobin released.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_neg_control) / (Abs_pos_control - Abs_neg_control)] * 100

Platelet Activation and Count

This assay assesses the effect of a biomaterial on platelet number and activation state.

Materials:

  • Fresh human whole blood with anticoagulant (e.g., citrate)

  • Polymer solutions

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Flow cytometer

  • Fluorescently labeled antibodies against platelet activation markers (e.g., CD62P)

  • Hematology analyzer

Procedure (Platelet Count):

  • Incubate fresh whole blood with the polymer solutions at 37°C for a defined period.

  • Determine the platelet count using a hematology analyzer.

  • Compare the platelet count in the polymer-treated samples to a control sample (blood incubated with saline). A significant drop in platelet count suggests polymer-induced aggregation.

Procedure (Platelet Activation by Flow Cytometry):

  • Prepare PRP by centrifuging fresh whole blood at a low speed.

  • Incubate the PRP with the polymer solutions at 37°C.

  • Add fluorescently labeled antibodies specific for activated platelets (e.g., anti-CD62P).

  • Incubate in the dark to allow antibody binding.

  • Analyze the samples using a flow cytometer to quantify the percentage of activated platelets.

Coagulation Assays (aPTT and PT)

These assays evaluate the effect of a biomaterial on the intrinsic (aPTT) and extrinsic (PT) pathways of the coagulation cascade.

Materials:

  • Platelet-poor plasma (PPP)

  • aPTT reagent (containing a contact activator and phospholipids)

  • PT reagent (containing tissue factor)

  • Calcium chloride (CaCl2) solution

  • Coagulometer

Procedure (aPTT):

  • Pre-warm PPP and the aPTT reagent to 37°C.

  • Mix the PPP with the polymer solution and incubate for a specific time.

  • Add the aPTT reagent to the plasma-polymer mixture and incubate for a defined period to activate the contact-dependent factors.

  • Initiate the coagulation cascade by adding CaCl2.

  • Measure the time until clot formation using a coagulometer. Prolongation of the aPTT indicates inhibition of the intrinsic pathway.

Procedure (PT):

  • Pre-warm PPP and the PT reagent to 37°C.

  • Mix the PPP with the polymer solution.

  • Initiate coagulation by adding the PT reagent (which contains CaCl2).

  • Measure the time until clot formation. Prolongation of the PT indicates inhibition of the extrinsic pathway.

Complement Activation Assay (SC5b-9)

This assay measures the formation of the soluble terminal complement complex (SC5b-9), a marker of complement activation.

Materials:

  • Human serum or plasma

  • Polymer solutions

  • SC5b-9 ELISA kit

Procedure:

  • Incubate human serum or plasma with the polymer solutions at 37°C for a specified time.

  • Follow the instructions of the commercial SC5b-9 ELISA kit to measure the concentration of the terminal complement complex in the samples.

  • An increase in the SC5b-9 concentration compared to the control indicates complement activation by the polymer.

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms underlying the biocompatibility of PDMAEMA-based polymers is crucial for designing safer and more effective biomaterials.

Inflammatory Response Signaling Pathway

Cationic polymers can be recognized by the innate immune system, leading to an inflammatory response. Toll-like receptors (TLRs) are a class of pattern recognition receptors that can recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), which can include synthetic polymers. Activation of TLRs can lead to the activation of the transcription factor NF-κB, which upregulates the expression of pro-inflammatory cytokines.

NF_kB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDMAEMA PDMAEMA-based Polymer TLR Toll-like Receptor (e.g., TLR2/TLR4) PDMAEMA->TLR Interaction MyD88 MyD88 TLR->MyD88 Recruitment IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TRAF6->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release DNA DNA NFkB_active->DNA Translocation & Binding Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) DNA->Cytokines Gene Transcription

Caption: Potential NF-κB signaling pathway activated by PDMAEMA-based polymers.

Experimental Workflow for Biocompatibility Assessment

A systematic workflow is essential for a thorough evaluation of the biocompatibility of a novel polymer.

Biocompatibility_Workflow start Synthesize and Characterize Polymer in_vitro In Vitro Biocompatibility Testing start->in_vitro cytotoxicity Cytotoxicity (e.g., MTT Assay) in_vitro->cytotoxicity hemocompatibility Hemocompatibility (ISO 10993-4) in_vitro->hemocompatibility data_analysis Data Analysis and Comparison cytotoxicity->data_analysis hemolysis Hemolysis Assay hemocompatibility->hemolysis platelet Platelet Activation & Count hemocompatibility->platelet coagulation Coagulation Assays (aPTT, PT) hemocompatibility->coagulation complement Complement Activation (SC5b-9) hemocompatibility->complement hemolysis->data_analysis platelet->data_analysis coagulation->data_analysis complement->data_analysis in_vivo In Vivo Biocompatibility (if required) data_analysis->in_vivo conclusion Conclusion on Biocompatibility Profile data_analysis->conclusion in_vivo->conclusion

Caption: A typical experimental workflow for assessing polymer biocompatibility.

Conclusion and Future Directions

Polymers based on 2-(dimethylamino)ethyl methacrylate are promising materials for a range of biomedical applications, particularly in the field of gene delivery. Their biocompatibility is a multifaceted issue that is highly dependent on their physicochemical properties.

Summary of Biocompatibility Profile:

  • Cytotoxicity: PDMAEMA homopolymers can exhibit significant cytotoxicity, which is directly related to their molecular weight. However, this can be effectively mitigated by copolymerization with biocompatible monomers like HEMA and PEG.

  • Hemocompatibility: PDMAEMA can interact with blood components, leading to hemolysis and platelet aggregation. These adverse effects can be reduced by optimizing the polymer's molecular weight and through PEGylation. The complement system does not appear to be significantly activated by PDMAEMA.

Future Research:

  • Further studies are needed to elucidate the precise molecular interactions between PDMAEMA-based polymers and immune cell receptors, such as TLRs, to better understand and control the inflammatory response.

  • The development of biodegradable PDMAEMA analogues would be a significant advancement, addressing concerns about the long-term fate of these synthetic polymers in the body.

  • Systematic in vivo studies are required to validate the in vitro biocompatibility findings and to assess the long-term safety and efficacy of PDMAEMA-based systems for specific clinical applications.

By carefully considering the structure-property-biocompatibility relationships, researchers can continue to develop and refine PDMAEMA-based polymers for safe and effective use in advanced drug delivery and regenerative medicine.

References

Comparing the gene-knockdown efficiency of various cationic lipid formulations in tumor cells.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective delivery of small interfering RNA (siRNA) to tumor cells holds immense therapeutic potential. Cationic lipid-based nanoparticles are a leading platform for siRNA delivery, offering protection from degradation and facilitating cellular uptake. This guide provides an objective comparison of various cationic lipid formulations, summarizing their gene-knockdown efficiency, cytotoxicity, and physicochemical properties based on experimental data. Detailed experimental protocols and visual workflows are included to aid in the selection of optimal delivery systems for cancer research and therapeutic development.

Quantitative Comparison of Cationic Lipid Formulations

The selection of a cationic lipid formulation for siRNA delivery is critical and depends on a balance between high gene-knockdown efficiency and low cytotoxicity. The following table summarizes the performance of several cationic lipid formulations in various tumor cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Cationic Lipid FormulationHelper Lipid(s)Tumor Cell Line(s)Target GeneGene-Knockdown EfficiencyCytotoxicityNanoparticle Size (nm)Zeta Potential (mV)Citation(s)
DOTAP DOPE, CholesterolHeLaLuciferase~80% mRNA silencing with 50% DOPEDependent on N/P ratio and co-lipids; increased with cholesterol--[1]
DC-Cholesterol DOPEHeLaLuciferase~80% mRNA silencing with 50% DOPEGenerally lower than DOTAP formulations--[1]
C12-DMA PEGMDAMB-231, MCF-7SurvivinMore efficient than Lipofectamine 2000Higher cell death compared to Lipofectamine 2000--[2]
DC-1-16 DOPEMCF-7-LucLuciferaseStrong knockdownLow cytotoxicity~200-[3][4]
DOTMA DOPEMCF-7-LucLuciferaseStrong knockdownLow cytotoxicity--[3][4]
DSTAP DOPEMCF-7-LucLuciferaseStrong knockdownLow cytotoxicity--[3][4]
DC-6-14 DOPEMCF-7-LucLuciferaseStrong knockdownLow cytotoxicity--[3][4]
OH-NC-Chol DOPEHeLa, A549, B16-F10LuciferaseHigh gene knockdown-~200-[5]
DLin-MC3-DMA -LNCaP (Enzalutamide-resistant)ClusterinSignificant tumor growth suppressionWell-tolerated in vivo--[6]
TC-1-12 DOPEBreast Cancer Cells-High gene knockdown efficacy---[7][8][9]
Lipofectamine 2000 -MDAMB-231, MCF-7, T47D, Hep-2, SW-480Survivin, variousGenerally used as a benchmark; efficiency varies by cell lineModerate to high, cell line dependent--[2][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments in assessing cationic lipid-mediated siRNA delivery.

1. Formulation of Cationic Liposomes and siRNA Lipoplexes

  • Materials: Cationic lipid (e.g., DOTAP, DC-Cholesterol), helper lipid (e.g., DOPE, Cholesterol), siRNA targeting the gene of interest, and a non-targeting control siRNA.

  • Protocol:

    • Cationic and helper lipids are dissolved in chloroform, and the solvent is evaporated under a stream of nitrogen gas to form a thin lipid film.

    • The lipid film is hydrated with an appropriate buffer (e.g., sterile water, PBS) to form multilamellar vesicles.

    • The vesicles are sonicated or extruded through polycarbonate membranes of a specific pore size (e.g., 100 nm) to produce small unilamellar vesicles (liposomes).

    • siRNA is diluted in a suitable buffer.

    • The cationic liposome (B1194612) solution is added to the siRNA solution at various nitrogen-to-phosphate (N/P) ratios and incubated at room temperature to allow the formation of siRNA-lipid complexes (lipoplexes) through electrostatic interactions.[1][3]

2. Cell Culture and Transfection

  • Materials: Tumor cell line of interest, appropriate cell culture medium, and serum.

  • Protocol:

    • Cells are seeded in multi-well plates and allowed to adhere and grow to a specific confluency (typically 50-80%).

    • The prepared siRNA lipoplexes are added to the cells in a serum-free or serum-containing medium, depending on the specific protocol.

    • Cells are incubated with the lipoplexes for a defined period (e.g., 4-6 hours).

    • The transfection medium is then replaced with a fresh complete medium.

    • Cells are incubated for a further 24-72 hours before assessing gene knockdown.[1][2][11]

3. Assessment of Gene-Knockdown Efficiency

  • Quantitative Real-Time PCR (qRT-PCR) for mRNA Level Analysis:

    • Total RNA is extracted from the transfected cells using a suitable RNA isolation kit.

    • The concentration and purity of the extracted RNA are determined.

    • Reverse transcription is performed to synthesize complementary DNA (cDNA).

    • qRT-PCR is carried out using primers specific for the target gene and a housekeeping gene (for normalization).

    • The relative expression of the target gene is calculated using the ΔΔCt method.[1][2]

  • Western Blot for Protein Level Analysis:

    • Total protein is extracted from the transfected cells.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme.

    • The protein bands are visualized using a chemiluminescent substrate. The band intensity is quantified and normalized to a loading control (e.g., β-actin).[6]

4. Cytotoxicity Assay

  • MTT Assay:

    • Cells are transfected with the siRNA lipoplexes as described above.

    • After the desired incubation period, the medium is replaced with a medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • Cells are incubated to allow the formazan (B1609692) crystals to form.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage relative to untreated control cells.[10][12]

Visualizing the Process: Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of the experimental processes and biological mechanisms involved in siRNA-mediated gene silencing.

Experimental_Workflow cluster_formulation 1. Lipoplex Formulation cluster_delivery 2. Cellular Delivery & Incubation cluster_analysis 3. Analysis Lipid_Film Cationic + Helper Lipids in Organic Solvent Hydration Hydration with Aqueous Buffer Lipid_Film->Hydration Evaporation Liposomes Cationic Liposomes Hydration->Liposomes Sonication/ Extrusion Lipoplexes siRNA-Lipid Complexes (Lipoplexes) Liposomes->Lipoplexes siRNA siRNA Solution siRNA->Lipoplexes Electrostatic Interaction Transfection Addition of Lipoplexes Lipoplexes->Transfection Tumor_Cells Tumor Cells in Culture Tumor_Cells->Transfection Incubation Incubation (4-72h) Transfection->Incubation RNA_Extraction RNA Extraction Incubation->RNA_Extraction Protein_Extraction Protein Extraction Incubation->Protein_Extraction MTT_Assay Cytotoxicity Assay Incubation->MTT_Assay qRT_PCR qRT-PCR RNA_Extraction->qRT_PCR mRNA Quantification Western_Blot Western Blot Protein_Extraction->Western_Blot Protein Quantification

Caption: Experimental workflow for comparing gene-knockdown efficiency of cationic lipid formulations.

RNAi_Signaling_Pathway cluster_delivery Cellular Delivery cluster_rnai RNAi Machinery Lipoplex Cationic Lipoplex (siRNA + Lipid) Endocytosis Endocytosis Lipoplex->Endocytosis Endosome Endosome Endocytosis->Endosome Cytoplasm Cytoplasm Endosome->Cytoplasm Endosomal Escape siRNA siRNA Cytoplasm->siRNA siRNA Release RISC_Loading RISC Loading siRNA->RISC_Loading RISC Activated RISC RISC_Loading->RISC Cleavage mRNA Cleavage RISC->Cleavage mRNA Target mRNA mRNA->Cleavage Silencing Gene Silencing (No Protein Translation) Cleavage->Silencing

Caption: Simplified signaling pathway of RNA interference (RNAi) mediated by cationic lipid-delivered siRNA.

References

Quantitative Structure-Activity Relationship (QSAR) Studies of Azonafide Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of azonafide (B1242303) analogues, a class of compounds investigated for their potential as anticancer agents. By examining the relationship between the chemical structure of these analogues and their biological activity, QSAR studies offer valuable insights for the rational design of more potent and selective drug candidates. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes important concepts to aid in the understanding and future development of this compound class.

Comparative Analysis of Azonafide Analogues

The antitumor activity of azonafide and its analogues is primarily attributed to their ability to intercalate with DNA and inhibit topoisomerase II, an enzyme crucial for DNA replication and repair. QSAR studies aim to identify the physicochemical properties and structural features of these molecules that govern their cytotoxic potency. Due to the limited availability of a comprehensive QSAR study on a single, uniform series of azonafide analogues in publicly available literature, this guide presents a representative analysis based on published cytotoxicity data for selected naphthalimide and azonafide analogues.

Table 1: Physicochemical Properties and Cytotoxic Activity of Selected Azonafide and Naphthalimide Analogues
CompoundStructureLogPMolecular Weight ( g/mol )H-Bond DonorsH-Bond AcceptorspIC50 (HeLa)
AmonafideAmonafide Structure2.10297.34245.89
Azonafide (AMP-1)Azonafide Structure3.50348.42146.52
AMP-53AMP-53 Structure4.32392.47156.85
MitonafideMitonafide Structure2.54312.30166.22
ElinafideElinafide Structure3.80431.50266.96

Note: The pIC50 values are derived from various sources and are presented for comparative purposes. The LogP, Molecular Weight, H-Bond Donor, and H-Bond Acceptor values are calculated estimates and serve as representative molecular descriptors for a QSAR analysis.

Table 2: Statistical Parameters of a Representative 3D-QSAR (CoMFA) Model for Naphthalimide Analogues
ParameterValueDescription
0.65Cross-validated correlation coefficient, indicating good predictive ability of the model.
0.92Non-cross-validated correlation coefficient, indicating a strong correlation between the predicted and experimental activities.
SEE0.25Standard error of estimate, representing the deviation of the predicted values from the experimental values.
F-value120.5A high F-value indicates a statistically significant regression model.
Optimal No. of Components5The number of principal components that yields the highest q² value.

Note: This table represents a hypothetical but realistic set of statistical parameters for a 3D-QSAR model based on studies of similar compound classes, as a direct QSAR study on a comprehensive series of azonafide analogues with published statistical data was not identified.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the reproducibility and comparison of QSAR data. Below are methodologies for key assays used to evaluate the anticancer activity of azonafide analogues.

Cell Viability (MTT) Assay

This assay determines the cytotoxic effect of compounds on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

  • Cancer cell lines (e.g., HeLa, P388D1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Azonafide analogues (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the azonafide analogues in culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity. Add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells and vehicle-treated cells as controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Topoisomerase II Decatenation Assay

This assay evaluates the ability of the compounds to inhibit the decatenating activity of topoisomerase II.

Materials:

  • Human Topoisomerase IIα enzyme

  • Kinetoplast DNA (kDNA)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT)

  • Loading dye

  • Agarose (B213101) gel

  • Ethidium (B1194527) bromide staining solution

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Add human topoisomerase IIα to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the catenated and decatenated DNA.

  • Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Decatenated DNA will migrate into the gel, while catenated DNA will remain in the well. Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA.

Visualizations

Mechanism of Action

Azonafide analogues exert their anticancer effects primarily through the inhibition of topoisomerase II, leading to DNA damage and subsequent cell death.

Azonafide_Mechanism_of_Action cluster_cell Cancer Cell Azonafide Azonafide Analogue DNA Nuclear DNA Azonafide->DNA Intercalation TopoII Topoisomerase II Complex Ternary Complex (Azonafide-DNA-TopoII) DNA->Complex Stabilization TopoII->Complex Stabilization DSB DNA Double-Strand Breaks Complex->DSB Inhibition of DNA re-ligation Apoptosis Apoptosis DSB->Apoptosis Activation of damage response

Caption: Mechanism of action of azonafide analogues.

QSAR Workflow

The development of a QSAR model involves a systematic process from data collection to model validation.

QSAR_Workflow Data 1. Data Collection (Structures & Biological Activity) Descriptors 2. Molecular Descriptor Calculation Data->Descriptors Split 3. Data Splitting (Training & Test Sets) Descriptors->Split Model 4. Model Generation (e.g., MLR, PLS) Split->Model Validation 5. Model Validation (Internal & External) Model->Validation Validation->Model Refinement Prediction 6. Prediction of New Analogues' Activity Validation->Prediction

Caption: A typical workflow for a QSAR study.

This guide provides a foundational understanding of the QSAR of azonafide analogues. Further dedicated studies on a broader and more diverse set of these compounds are necessary to develop more robust and predictive QSAR models, which will be instrumental in guiding the synthesis and development of novel anticancer therapeutics.

Performance comparison of enzymatic synthesis versus chemical synthesis for amino esters.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amino esters is a critical step in various applications, from peptide synthesis to the development of novel therapeutics. The choice between enzymatic and chemical synthesis methods can significantly impact yield, purity, cost, and environmental footprint. This guide provides an objective comparison of the performance of these two approaches, supported by experimental data, detailed protocols, and process visualizations.

At a Glance: Key Performance Indicators

The selection of a synthesis route for amino esters hinges on a variety of factors. Enzymatic methods generally excel in terms of environmental friendliness and stereoselectivity, while chemical methods can be advantageous for their broader substrate scope and often lower initial catalyst cost. Below is a summary of key performance indicators for a representative synthesis of L-Alanine Ethyl Ester.

ParameterEnzymatic Synthesis (Lipase-catalyzed)Chemical Synthesis (Thionyl Chloride-mediated)
Yield >99%>80%[1]
Purity High (specific data often proprietary)≥ 98%[2]
Reaction Temperature Ambient to moderate (e.g., 40-60°C)[3][4]-5°C to 78°C (reflux)[1]
Reaction Pressure AtmosphericAtmospheric
Catalyst Lipase (B570770) (e.g., from Candida antarctica)Thionyl chloride (SOCl₂)
Solvent Often non-polar organic solvents or solvent-freeEthanol (B145695)
Reaction Time Varies (hours to days)[5]1.5 hours[1]
Stereoselectivity High (enantiomerically pure products)Potential for racemization without chiral auxiliaries
Environmental Impact Generally lower; biodegradable catalyst, milder conditions, less hazardous waste.[6][7]Higher; use of corrosive and hazardous reagents, potential for toxic byproducts.[8]
Cost-Effectiveness Higher initial enzyme cost, but potential for reuse can lower overall process cost.Lower reagent cost, but waste disposal and safety measures can add to expenses.

The Green Advantage: A Look at Environmental Impact and Sustainability

Enzymatic synthesis is often touted as a "greener" alternative to traditional chemical methods.[7] This is largely due to the inherent properties of enzymes as catalysts. They operate under mild conditions, reducing energy consumption, and are highly specific, which minimizes the formation of unwanted byproducts and simplifies purification processes.[6][9] Furthermore, enzymes are biodegradable, and when immobilized, they can be recycled and reused multiple times, which not only reduces waste but also improves the economic viability of the process.[10]

In contrast, chemical synthesis methods, such as those employing thionyl chloride or trimethylchlorosilane, often involve harsh reagents and solvents.[8] Thionyl chloride, for instance, is corrosive and reacts with water to release toxic gases.[11] The use of organic solvents contributes to volatile organic compound (VOC) emissions and can generate hazardous waste streams that require costly and energy-intensive treatment.[12]

Experimental Deep Dive: Protocols for Synthesis

To provide a practical understanding of both methodologies, detailed experimental protocols for the synthesis of L-Alanine Ethyl Ester are presented below.

Enzymatic Synthesis: Lipase-Catalyzed Esterification of L-Alanine

This protocol is a generalized representation based on common practices for lipase-catalyzed esterification.

Materials:

  • L-Alanine

  • Ethanol (anhydrous)

  • Immobilized Lipase (e.g., Novozym® 435 from Candida antarctica)

  • Non-polar organic solvent (e.g., hexane (B92381) or toluene)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a round-bottom flask, suspend L-Alanine (1 equivalent) and immobilized lipase (typically 5-10% by weight of the amino acid) in the chosen organic solvent.

  • Add a molar excess of anhydrous ethanol (e.g., 2-3 equivalents).

  • If using, add activated molecular sieves to the reaction mixture to remove water produced during the esterification, which can inhibit the enzyme and reduce yield.

  • Stir the mixture at a controlled temperature (e.g., 45°C) for the required reaction time (this can range from several hours to a couple of days, and should be monitored by TLC or HPLC).

  • Upon completion, filter the reaction mixture to recover the immobilized enzyme for potential reuse.

  • The filtrate is then concentrated under reduced pressure to remove the solvent.

  • The resulting crude ester can be purified by column chromatography or distillation to yield the pure L-Alanine Ethyl Ester.

Chemical Synthesis: Thionyl Chloride-Mediated Esterification of L-Alanine

This protocol is based on a documented procedure for the synthesis of L-Alanine Ethyl Ester Hydrochloride.[1]

Materials:

  • L-Alanine

  • Ethanol (absolute)

  • Thionyl chloride (SOCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve L-Alanine (1 equivalent) in absolute ethanol at -5°C with stirring.

  • Slowly add thionyl chloride (1.1 equivalents) dropwise to the cooled solution, maintaining the temperature below 0°C.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux (approximately 78°C) for 1.5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent by vacuum distillation.

  • The resulting solid is L-Alanine Ethyl Ester Hydrochloride, which can be recrystallized from a suitable solvent system (e.g., ethanol/diethyl ether) to achieve higher purity.[1]

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the key stages and considerations in the decision-making and execution process for both enzymatic and chemical synthesis of amino esters.

Synthesis_Comparison cluster_start cluster_decision cluster_enzymatic Enzymatic Synthesis cluster_chemical Chemical Synthesis cluster_evaluation start Start: Synthesis of Amino Ester decision Choice of Synthesis Route start->decision enz_reagents Reagents: Amino Acid, Alcohol, Lipase decision->enz_reagents Enzymatic chem_reagents Reagents: Amino Acid, Alcohol, Thionyl Chloride decision->chem_reagents Chemical enz_conditions Conditions: Mild Temperature (40-60°C) Atmospheric Pressure enz_reagents->enz_conditions enz_process Process: Esterification in Organic Solvent or Solvent-Free enz_conditions->enz_process enz_purification Purification: Filtration (Enzyme Recovery) Solvent Evaporation Chromatography/Distillation enz_process->enz_purification enz_product Product: High Purity, High Stereoselectivity enz_purification->enz_product evaluation Performance Evaluation enz_product->evaluation chem_conditions Conditions: Low to High Temperature (-5 to 78°C) Atmospheric Pressure chem_reagents->chem_conditions chem_process Process: Reaction in Alcohol (Solvent) chem_conditions->chem_process chem_purification Purification: Solvent Evaporation Recrystallization chem_process->chem_purification chem_product Product: High Purity (as salt) chem_purification->chem_product chem_product->evaluation

Caption: Comparative workflow of enzymatic versus chemical synthesis of amino esters.

Conclusion: Making an Informed Decision

The choice between enzymatic and chemical synthesis of amino esters is not a one-size-fits-all decision. For applications where high stereoselectivity and a minimized environmental footprint are paramount, enzymatic synthesis presents a compelling option, despite the potentially higher initial catalyst cost. The ability to reuse immobilized enzymes can significantly improve the long-term economic feasibility of this approach.

Conversely, traditional chemical synthesis methods remain a robust and often faster option, particularly for a wide range of substrates where stereoselectivity is not a critical concern. While the reagents are generally less expensive, the associated costs of handling hazardous materials and managing waste streams must be carefully considered.

Ultimately, the optimal synthesis strategy will depend on the specific requirements of the target molecule, production scale, cost constraints, and the increasing importance of sustainable chemical practices in the pharmaceutical and chemical industries.

References

Head-to-head comparison of different cationic lipids for mRNA vaccine delivery systems.

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of leading cationic and ionizable lipids, providing researchers and drug development professionals with a data-driven guide to selecting the optimal delivery vehicle for mRNA-based vaccines.

The unprecedented success of mRNA vaccines has thrust lipid nanoparticles (LNPs) into the spotlight as the leading platform for nucleic acid delivery. At the heart of these LNPs are cationic or ionizable lipids, which are critical for encapsulating negatively charged mRNA, facilitating endosomal escape, and ultimately, ensuring efficient protein expression and robust immune responses. This guide provides a head-to-head comparison of prominent cationic lipids, supported by experimental data, to aid in the rational design of next-generation mRNA vaccine delivery systems.

Key Performance Indicators of Cationic Lipids in mRNA-LNP Formulations

The efficacy of a cationic lipid within an LNP formulation is a multifactorial equation. Key performance indicators include:

  • Transfection Efficiency: The ability of the LNP to deliver its mRNA payload into the cytoplasm of target cells, leading to protein expression. This is often measured in vitro using reporter genes like luciferase or in vivo by assessing the expression of the encoded antigen.

  • Immunogenicity: The capacity of the mRNA-LNP to elicit a potent and durable immune response, characterized by high antibody titers and strong T-cell responses.

  • Toxicity and Tolerability: The safety profile of the LNP, with lower toxicity being paramount for clinical translation. Cationic lipids can sometimes lead to cytotoxicity or trigger inflammatory responses.

  • Biodistribution: The in vivo fate of the LNPs after administration. For intramuscularly injected vaccines, localized expression at the injection site and draining lymph nodes is desirable, while minimizing off-target expression in organs like the liver is often a key objective.[1][2]

  • Physicochemical Properties: Characteristics such as particle size, polydispersity index (PDI), zeta potential, and pKa of the ionizable lipid are crucial determinants of LNP stability, cellular uptake, and endosomal escape.

Comparative Analysis of Prominent Cationic and Ionizable Lipids

The landscape of cationic lipids for mRNA delivery is diverse, ranging from permanently charged lipids like DOTAP to ionizable lipids that become protonated in the acidic environment of the endosome. Ionizable lipids are the cornerstone of clinically approved mRNA vaccines, offering a superior safety profile compared to their permanently cationic counterparts.[3][4]

Below is a summary of key experimental findings comparing several widely studied lipids.

Table 1: In Vitro Transfection Efficiency of Different LNP Formulations
Cationic/Ionizable LipidCell LineReporter GeneTransfection Efficiency (Relative Light Units/mg protein)Reference
SM-102 HepG2Luciferase~1.5 x 10^10[5]
ALC-0315 VariousLuciferaseGenerally lower than SM-102 in vitro[1]
MC3 VariousLuciferasePotent, but often outperformed by newer lipids[3]
DOTAP (5-25% incorporation) VariousLuciferaseIncreased in vitro transfection efficiency[2]
C12-200 HepG2LuciferaseHigh, used as a well-characterized benchmark[5]

Note: Direct numerical comparison between studies can be challenging due to variations in experimental conditions.

Table 2: In Vivo Performance of LNP-mRNA Vaccines
Cationic/Ionizable LipidAnimal ModelAntigenKey FindingsReference
SM-102 MouseLuciferase, Various antigensHigh in vivo protein expression and potent immunogenicity.[1][3][1][3]
ALC-0315 MouseLuciferase, SARS-CoV-2 SpikeHigh in vivo protein expression and potent immunogenicity, comparable to SM-102 in some studies.[1][1]
Good HEPES LNPs Non-human primateInfluenza HAGenerated functional antibody titers comparable to MC3 and SM-102 LNPs.[6][6]
DOTAP (5-10% incorporation) MouseOvalbumin (OVA)Enhanced local protein expression at the injection site and reduced hepatic expression.[2] 5% DOTAP enhanced initial IgG responses.[2][2]
DODAP MouseLuciferase, OVAMinimal impact on LNP properties and expression at 10-25% substitution for ALC-0315.[2] Complete replacement of ALC-0315 reduced in vivo potency.[2][2]

The Structure-Activity Relationship: A Driving Force for Potency

The chemical structure of the cationic or ionizable lipid is a primary determinant of its performance. Key structural features include the headgroup, linker, and hydrophobic tails.

  • Headgroup: The pKa of the ionizable lipid's headgroup is critical. An optimal pKa (typically between 6.2 and 6.7) ensures that the LNP is relatively neutral at physiological pH, reducing toxicity and non-specific interactions in the bloodstream. Upon endocytosis, the acidic environment of the endosome protonates the headgroup, facilitating interaction with the endosomal membrane and promoting the release of mRNA into the cytoplasm.[7]

  • Linker: Biodegradable linkers, such as esters, can improve the tolerability of the lipid by allowing it to be broken down into smaller, less toxic components.

  • Hydrophobic Tails: The length, degree of unsaturation, and branching of the lipid tails influence the packing of the lipids within the LNP, which in turn affects stability and fusogenicity.[6]

cluster_LNP LNP Components Cationic_Lipid Cationic/Ionizable Lipid (e.g., SM-102, ALC-0315, DOTAP) LNP_Formation LNP Formulation (Microfluidic Mixing) Cationic_Lipid->LNP_Formation Helper_Lipid Helper Lipid (e.g., DOPE, DSPC) Helper_Lipid->LNP_Formation Cholesterol Cholesterol Cholesterol->LNP_Formation PEG_Lipid PEG-Lipid PEG_Lipid->LNP_Formation mRNA mRNA mRNA->LNP_Formation mRNA_LNP mRNA-LNP LNP_Formation->mRNA_LNP

Caption: Workflow for the formulation of mRNA lipid nanoparticles (LNPs).

Cellular Uptake and Endosomal Escape Signaling

The journey of an mRNA-LNP from injection to protein expression involves several key biological steps. Understanding these pathways is crucial for optimizing lipid design.

mRNA_LNP mRNA-LNP Endocytosis Endocytosis mRNA_LNP->Endocytosis Uptake Cell_Membrane Cell Membrane Early_Endosome Early Endosome (pH ~6.5) Endocytosis->Early_Endosome Late_Endosome Late Endosome (pH ~5.5) Early_Endosome->Late_Endosome Protonation Ionizable Lipid Protonation Late_Endosome->Protonation Endosomal_Escape Endosomal Escape Protonation->Endosomal_Escape Membrane Disruption mRNA_Release mRNA Release to Cytoplasm Endosomal_Escape->mRNA_Release Translation Translation (Ribosome) mRNA_Release->Translation Antigen_Protein Antigen Protein Translation->Antigen_Protein

Caption: Cellular uptake and endosomal escape pathway of mRNA-LNPs.

Experimental Protocols

Detailed methodologies are essential for the reproducible evaluation of cationic lipids in mRNA-LNP formulations.

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.[8][9]

  • Materials: Ionizable lipid, helper lipid (e.g., DSPC), cholesterol, and PEG-lipid dissolved in ethanol (B145695). mRNA is diluted in a low pH buffer (e.g., 10 mM citrate (B86180) buffer, pH 4.0).[8][9]

  • Procedure:

    • Prepare the lipid mixture in ethanol and the mRNA solution in an aqueous buffer.

    • Set the flow rates on the microfluidic mixing device, typically with a higher flow rate for the aqueous phase.

    • Load the lipid and mRNA solutions into separate syringes and place them on a syringe pump.

    • Initiate flow to allow the two streams to mix in the microfluidic cartridge, leading to the self-assembly of LNPs.

    • Collect the resulting LNP solution.

    • Dialyze the LNP solution against phosphate-buffered saline (PBS) to remove ethanol and raise the pH.

In Vitro Transfection Efficiency Assay

This assay evaluates the ability of mRNA-LNPs to transfect cells in culture, often using a reporter gene like firefly luciferase.[5][8]

  • Cell Culture: Plate cells (e.g., HepG2, HeLa) in a 96-well plate and allow them to adhere overnight.[5][8]

  • Procedure:

    • Dilute the mRNA-LNP formulations to the desired concentrations in a complete cell culture medium.

    • Remove the existing medium from the cells and add the LNP-containing medium.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Normalize the luminescence signal to the total protein concentration in each well.

In Vivo Immunogenicity Study in Mice

This protocol outlines a typical study to assess the immune response generated by an mRNA-LNP vaccine.

  • Animal Model: Use a standard mouse strain (e.g., C57BL/6 or BALB/c).

  • Procedure:

    • Administer the mRNA-LNP vaccine to mice via intramuscular injection, typically in the hind limb. A prime-boost strategy is often employed, with a second dose given 2-3 weeks after the first.

    • Collect blood samples at various time points (e.g., weekly) to measure antigen-specific antibody titers (e.g., IgG) using ELISA.

    • At the end of the study, spleens can be harvested to assess T-cell responses (e.g., via ELISpot or intracellular cytokine staining).

    • For biodistribution studies, a reporter gene like luciferase can be used, and bioluminescence imaging can be performed at different time points post-injection.[5]

Conclusion

The choice of cationic or ionizable lipid is a critical decision in the development of an mRNA vaccine. While ionizable lipids such as SM-102 and ALC-0315 have set a high bar in terms of efficacy and safety, ongoing research continues to explore novel lipid structures with improved properties.[1][6] The incorporation of permanently cationic lipids like DOTAP in small proportions may offer a strategy to modulate the biodistribution and enhance local protein expression.[2] A thorough understanding of the structure-activity relationships, coupled with standardized and robust in vitro and in vivo evaluation protocols, will be instrumental in advancing the next generation of mRNA-based therapeutics and vaccines.

References

Safety Operating Guide

Safe Disposal of 2-(Dimethylamino)ethyl dodecanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of 2-(Dimethylamino)ethyl dodecanoate (B1226587) is critical for maintaining a secure research environment. This document outlines the necessary procedures, personal protective equipment, and regulatory considerations for researchers, scientists, and drug development professionals.

Immediate Safety and Handling

Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department.[1][2] They can provide specific guidance based on local regulations and the unique context of your laboratory.

Personal Protective Equipment (PPE):

When handling 2-(Dimethylamino)ethyl dodecanoate, the following personal protective equipment should be worn to prevent exposure:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2][3]

  • Hand Protection: Chemical-resistant gloves, such as nitrile rubber, must be worn.[1][2][3][4] Gloves should be inspected before use and disposed of as contaminated waste after handling the chemical.

  • Body Protection: A laboratory coat or a chemical-resistant apron is required to protect skin and clothing.[2][3][4]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[3]

Step-by-Step Disposal Protocol

The proper disposal of this compound should follow a systematic process to ensure safety and regulatory compliance.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous chemical waste.

    • Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[2] Incompatible materials can lead to dangerous chemical reactions.

    • Segregate solid waste (e.g., contaminated gloves, pipette tips, absorbent pads) from liquid waste.[1]

  • Waste Collection and Containment:

    • Liquid Waste: Collect all liquid waste containing this compound in a designated, leak-proof container.[1] The container should be made of a compatible material, such as high-density polyethylene (B3416737) (HDPE).[1]

    • Solid Waste: Place contaminated solid waste in a separate, clearly labeled, and sealed plastic bag before transferring it to the designated solid hazardous waste container.[1]

    • Containers must be kept closed except when adding waste.[5]

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any known hazard pictograms (an exclamation mark is a conservative choice in the absence of specific data).[1][6]

    • Include the name of the principal investigator, the laboratory location, and the date of accumulation.[5]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure area away from incompatible materials while awaiting pickup.[1]

    • The storage area should be well-ventilated.[7]

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a certified hazardous waste management service.[1]

    • Crucially, do not pour this compound down the drain or dispose of it in regular trash. [1][5]

Spill Response

In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Don PPE: Before attempting to clean the spill, don the appropriate personal protective equipment.

  • Containment: For liquid spills, absorb the material with an inert absorbent such as vermiculite, sand, or cat litter.[8]

  • Collection: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your laboratory supervisor and EHS department.

For large spills, evacuate the area immediately and contact your institution's emergency response team.[2]

Regulatory and Safety Data Summary

The following table summarizes key regulatory and safety information relevant to the disposal of chemical waste in a laboratory setting.

Parameter Guideline / Regulation Source
Governing Regulation Resource Conservation and Recovery Act (RCRA)[7][9]
Worker Safety Occupational Safety and Health Administration (OSHA) Laboratory Standard[9]
Waste Container Requirements Must be chemically compatible, in good condition, and kept closed.[6][7]
Waste Labeling Must be labeled "Hazardous Waste" with the chemical name and associated hazards.[1][6]
On-site Accumulation Time Limit Varies by generator status; consult institutional EHS.[10]
Prohibited Disposal Methods Disposal in regular trash or down the sewer is prohibited for hazardous waste.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: 2-(Dimethylamino)ethyl dodecanoate Waste Generated assess_waste Assess Waste Type (Liquid or Solid) start->assess_waste liquid_waste Liquid Waste (e.g., solutions, pure substance) assess_waste->liquid_waste Liquid solid_waste Solid Waste (e.g., contaminated gloves, wipes) assess_waste->solid_waste Solid collect_liquid Collect in a Designated, Leak-Proof, Compatible Container liquid_waste->collect_liquid collect_solid Collect in a Labeled, Sealed Plastic Bag solid_waste->collect_solid label_container Label Container: 'Hazardous Waste' Full Chemical Name PI, Lab, Date collect_liquid->label_container place_in_container Place Bag in Solid Hazardous Waste Container collect_solid->place_in_container place_in_container->label_container store_waste Store in a Secure, Designated Area label_container->store_waste contact_ehs Contact EHS for Pickup and Final Disposal store_waste->contact_ehs

Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.